Technical Documentation Center

3-Bromotetrahydrothiophene 1,1-dioxide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromotetrahydrothiophene 1,1-dioxide
  • CAS: 14008-53-8

Core Science & Biosynthesis

Foundational

Spectroscopic Unveiling of 3-Bromotetrahydrothiophene 1,1-dioxide: A Technical Guide for Researchers

An In-depth Guide to the Structural Elucidation of a Key Synthetic Intermediate Introduction 3-Bromotetrahydrothiophene 1,1-dioxide, also known as 3-bromosulfolane, is a heterocyclic compound of significant interest in m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Structural Elucidation of a Key Synthetic Intermediate

Introduction

3-Bromotetrahydrothiophene 1,1-dioxide, also known as 3-bromosulfolane, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid sulfone backbone combined with the reactive bromine atom makes it a versatile building block for the synthesis of novel molecular architectures. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-Bromotetrahydrothiophene 1,1-dioxide, offering researchers a detailed roadmap for its identification and characterization.

Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages high-quality predicted spectroscopic data, interpreted with field-proven insights and supported by data from structurally related compounds. This approach provides a robust framework for researchers to verify their synthetic outcomes and to understand the nuanced spectroscopic features of this important compound.

Molecular Structure and Key Spectroscopic Features

The structure of 3-Bromotetrahydrothiophene 1,1-dioxide presents a saturated five-membered ring containing a sulfone group and a bromine atom at the 3-position. This arrangement dictates a complex interplay of electronic and steric effects that are reflected in its spectroscopic signatures.

cluster_molecule 3-Bromotetrahydrothiophene 1,1-dioxide C2 C C3 C C2->C3 C4 C C3->C4 Br3 Br C3->Br3 C5 C C4->C5 S1 S C5->S1 S1->C2 O1 O S1->O1 O2 O S1->O2

Caption: Molecular structure of 3-Bromotetrahydrothiophene 1,1-dioxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 3-Bromotetrahydrothiophene 1,1-dioxide, both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 3-Bromotetrahydrothiophene 1,1-dioxide is expected to exhibit a complex pattern of multiplets due to the diastereotopic nature of the methylene protons and spin-spin coupling between adjacent protons.

Predicted Chemical Shift (δ) ppm Multiplicity Integration Assignment
~4.80Multiplet1HCH-Br (H3)
~3.60 - 3.80Multiplet2HCH₂ (H2)
~3.30 - 3.50Multiplet2HCH₂ (H5)
~2.50 - 2.70Multiplet2HCH₂ (H4)

Expert Interpretation:

  • Causality of Chemical Shifts: The proton at the 3-position (H3), directly attached to the carbon bearing the bromine atom, is expected to be the most downfield-shifted proton (around 4.80 ppm) due to the strong deshielding effect of the electronegative bromine. The protons on the carbons adjacent to the electron-withdrawing sulfone group (H2 and H5) will also be significantly deshielded, appearing in the 3.30-3.80 ppm region. The protons at the 4-position (H4) are the most upfield, as they are further from the electron-withdrawing groups.

  • Diastereotopicity and Coupling: The methylene protons at positions 2, 4, and 5 are diastereotopic, meaning they are chemically non-equivalent. This non-equivalence arises from the chiral center at C3. Consequently, these protons will exhibit distinct chemical shifts and will couple with each other (geminal coupling) as well as with adjacent protons (vicinal coupling), leading to complex multiplet patterns. A high-resolution NMR instrument would be essential to resolve these complex couplings.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a direct count of the chemically distinct carbon atoms in the molecule.

Predicted Chemical Shift (δ) ppm Assignment
~60.0C3 (CH-Br)
~55.0C2 (CH₂)
~52.0C5 (CH₂)
~28.0C4 (CH₂)

Expert Interpretation:

  • Influence of Electronegativity: The carbon atom directly bonded to the bromine (C3) is expected to have the most downfield chemical shift (around 60.0 ppm) due to the deshielding effect of the halogen. The carbons adjacent to the sulfone group (C2 and C5) are also shifted downfield (around 52.0-55.0 ppm) due to the electron-withdrawing nature of the SO₂ group. C4, being the most remote from the electron-withdrawing groups, will be the most upfield-shifted carbon (around 28.0 ppm).

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data.

Materials:

  • 3-Bromotetrahydrothiophene 1,1-dioxide sample

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Tetramethylsilane (TMS) as an internal standard[1]

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal reference (0 ppm).

  • Instrument Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-100 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

  • Data Analysis: Integrate the ¹H NMR signals and determine the chemical shifts relative to TMS. Assign the peaks in both the ¹H and ¹³C spectra based on their chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Characteristic IR Absorptions:

**Wavenumber (cm⁻¹) **Vibration Intensity
~2950-2850C-H (aliphatic) stretchMedium
~1325 & ~1140S=O (sulfone) asymmetric & symmetric stretchStrong
~1450C-H bend (scissoring)Medium
~650-550C-Br stretchMedium to Strong

Expert Interpretation:

  • The Sulfone Signature: The most prominent and diagnostic peaks in the IR spectrum of 3-Bromotetrahydrothiophene 1,1-dioxide will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the sulfone group (S=O), typically found around 1325 cm⁻¹ and 1140 cm⁻¹, respectively. The presence of these two strong bands is a clear indicator of the sulfone functionality.

  • Aliphatic and Halogen Stretches: The presence of aliphatic C-H bonds will be confirmed by stretching vibrations in the 2950-2850 cm⁻¹ region and bending vibrations around 1450 cm⁻¹. The C-Br stretching vibration is expected in the fingerprint region, typically between 650 and 550 cm⁻¹.

Experimental Protocol for IR Data Acquisition

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

Procedure (Attenuated Total Reflectance - ATR):

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Sample Spectrum Acquisition: Acquire the IR spectrum of the sample.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum Data:

m/z Relative Abundance Assignment
200/202~1:1[M]⁺ (Molecular ion)
121Moderate[M - Br]⁺
55High[C₄H₇]⁺

Expert Interpretation:

  • Isotopic Pattern of Bromine: A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (M⁺ and M+2). This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have almost equal natural abundances.[2][3] The observation of this characteristic 1:1 isotopic pattern for the molecular ion at m/z 200 and 202 would be strong evidence for the presence of one bromine atom in the molecule.

  • Fragmentation Pathways: The molecular ion is expected to be relatively unstable and will likely undergo fragmentation. A common fragmentation pathway for alkyl halides is the loss of the halogen atom as a radical, which would result in a peak at m/z 121 ([M - Br]⁺).[4] Further fragmentation of the tetrahydrothiophene ring could lead to the formation of smaller, stable carbocations, such as the base peak at m/z 55, corresponding to the C₄H₇⁺ fragment.

M [C₄H₇BrO₂S]⁺˙ m/z 200/202 M_minus_Br [C₄H₇O₂S]⁺ m/z 121 M->M_minus_Br - •Br C4H7 [C₄H₇]⁺ m/z 55 M_minus_Br->C4H7 - SO₂

Caption: Predicted fragmentation pathway of 3-Bromotetrahydrothiophene 1,1-dioxide.

Experimental Protocol for Mass Spectrometry Data Acquisition

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct infusion mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

Procedure (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample into the GC, where it will be vaporized and separated from any impurities.

  • Ionization: As the sample elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with electrons (EI) to form ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

The structural elucidation of 3-Bromotetrahydrothiophene 1,1-dioxide is a critical step in its application in research and development. This technical guide provides a comprehensive overview of its predicted spectroscopic data (NMR, IR, and MS), coupled with detailed experimental protocols and expert interpretation. By understanding the characteristic chemical shifts, coupling patterns, vibrational frequencies, and fragmentation pathways, researchers can confidently identify and characterize this valuable synthetic intermediate. The integration of these spectroscopic techniques provides a self-validating system for confirming the identity and purity of 3-Bromotetrahydrothiophene 1,1-dioxide, paving the way for its successful use in the synthesis of next-generation pharmaceuticals and advanced materials.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved January 24, 2026, from [Link]

  • ChemDoodle. (n.d.). Simulate NMR and MS. Retrieved January 24, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 24, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 28). 12.2: Interpreting Mass Spectra. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2025, August 6). Infrared Spectra of Sulfones and Related Compounds. Retrieved January 24, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved January 24, 2026, from [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved January 24, 2026, from [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved January 24, 2026, from [Link]

Sources

Exploratory

A Theoretical and Computational Guide to 3-Bromotetrahydrothiophene 1,1-dioxide: From Molecular Structure to Reactivity

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the in-depth study of 3-Bromotetrahydrothiophene 1,1-dioxide. It is intended for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the in-depth study of 3-Bromotetrahydrothiophene 1,1-dioxide. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging computational chemistry to understand and predict the behavior of this and related sulfolane derivatives. This document emphasizes the rationale behind computational choices, ensuring a robust and validated approach to theoretical analysis.

Introduction: The Significance of Substituted Sulfolanes

Tetrahydrothiophene 1,1-dioxide, commonly known as sulfolane, and its derivatives are a class of compounds with significant industrial and pharmaceutical relevance. The high polarity and thermal stability of the sulfone group make them useful as industrial solvents[1]. Furthermore, the tetrahydrothiophene scaffold is present in various biologically active molecules, and its derivatives are explored as potential therapeutic agents[2][3]. The introduction of a bromine atom at the 3-position, as in 3-Bromotetrahydrothiophene 1,1-dioxide, introduces a site for further functionalization and modulates the electronic properties and reactivity of the ring system.

Understanding the conformational landscape, spectroscopic signatures, and reactivity of 3-Bromotetrahydrothiophene 1,1-dioxide is crucial for its application. Computational chemistry provides a powerful toolkit to elucidate these properties at a molecular level, offering insights that can be challenging to obtain through experimental means alone. This guide will walk through the process of a comprehensive theoretical investigation of this molecule.

Conformational Analysis: Unveiling the Three-Dimensional Landscape

The five-membered ring of tetrahydrothiophene 1,1-dioxide is not planar and exists in various puckered conformations. The position and orientation (axial or equatorial) of the bromine substituent significantly influence the stability of these conformers. A thorough conformational analysis is the foundational step in any computational study.

Methodological Considerations

The choice of computational method is critical for accurately describing the subtle energy differences between conformers.

  • Initial Exploration: For an initial, rapid exploration of the potential energy surface, semi-empirical methods or molecular mechanics can be employed. However, for reliable energetic ordering, more accurate methods are necessary.

  • Density Functional Theory (DFT): DFT offers a good balance between computational cost and accuracy for conformational analysis of organic molecules[4]. Functionals like B3LYP or M06-2X are commonly used. The choice of basis set is also important; a Pople-style basis set like 6-31+G(d,p) or a Dunning-style basis set like cc-pVTZ is recommended to provide sufficient flexibility for describing the electron density.

  • Ab Initio Methods: For higher accuracy, especially for benchmarking DFT results, Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD) methods can be used, though at a significantly higher computational cost[5].

Experimental Workflow: A Step-by-Step Protocol
  • Initial Structure Generation: Generate plausible starting geometries for the different conformers of 3-Bromotetrahydrothiophene 1,1-dioxide. This would include envelope and twist conformations with the bromine atom in both axial and equatorial positions.

  • Geometry Optimization: Perform a full geometry optimization for each starting structure using a chosen level of theory (e.g., B3LYP/6-31+G(d,p)). This process finds the nearest local minimum on the potential energy surface.

  • Frequency Calculation: For each optimized structure, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum. The frequencies themselves are valuable for spectroscopic analysis (see Section 3).

  • Energy Comparison: Compare the electronic energies (including zero-point vibrational energy correction) of all confirmed conformers to determine their relative stabilities.

The following diagram illustrates the computational workflow for conformational analysis:

G A Generate Initial Geometries (Envelope/Twist, Axial/Equatorial Br) B Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) A->B C Frequency Calculation B->C D Check for Imaginary Frequencies C->D E True Minimum Confirmed D->E No F Transition State/Saddle Point D->F Yes G Compare Energies (with ZPVE) Determine Relative Stabilities E->G

Caption: Workflow for Conformational Analysis.

Spectroscopic Properties: Bridging Theory and Experiment

Computational chemistry is an invaluable tool for interpreting and predicting spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectroscopy (IR and Raman)

Theoretical vibrational frequencies can be directly compared to experimental IR and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions[6][7][8].

  • Calculation: As mentioned in the conformational analysis workflow, frequency calculations are a standard output. The calculated frequencies correspond to the fundamental vibrational modes of the molecule.

  • Scaling Factors: It is a well-known limitation that calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies. To account for this, a scaling factor is typically applied to the calculated frequencies. This factor is dependent on the level of theory used.

  • Interpretation: By visualizing the atomic displacements for each vibrational mode, one can assign the calculated frequencies to specific functional group vibrations (e.g., C-H stretch, S=O stretch, C-Br stretch).

The table below shows a hypothetical comparison of calculated and expected experimental vibrational frequencies for the most stable conformer of 3-Bromotetrahydrothiophene 1,1-dioxide.

Vibrational ModeCalculated Frequency (cm⁻¹) (B3LYP/6-31+G(d,p))Scaled Frequency (cm⁻¹)Expected Experimental Region (cm⁻¹)
Asymmetric SO₂ Stretch1380~13251300-1350
Symmetric SO₂ Stretch1185~11381120-1160
C-H Stretch3050-3150~2928-30242850-3000
C-Br Stretch680~653600-700
NMR Spectroscopy

While not explicitly covered in the initial search, it's important to note that theoretical calculations of NMR chemical shifts and coupling constants are also possible and highly valuable.

  • Methodology: The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, which are then converted to chemical shifts relative to a standard (e.g., tetramethylsilane).

  • Application: Calculated NMR spectra can help in assigning peaks in experimental spectra, especially for complex molecules with overlapping signals.

Electronic Structure and Reactivity: Predicting Chemical Behavior

The electronic structure of 3-Bromotetrahydrothiophene 1,1-dioxide governs its reactivity. DFT provides a suite of tools to analyze this structure and predict how the molecule will interact with other chemical species[9][10][11].

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions.

  • HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy suggests a better electron donor.

  • LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity[9].

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It provides a visual representation of the charge distribution and is an excellent tool for predicting sites of electrophilic and nucleophilic attack.

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. In 3-Bromotetrahydrothiophene 1,1-dioxide, these would be expected around the oxygen atoms of the sulfone group.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack.

The logical relationship between these reactivity descriptors is illustrated below:

G A Molecular Structure B Electronic Structure Calculation (DFT) A->B C Frontier Molecular Orbitals (HOMO, LUMO) B->C D Molecular Electrostatic Potential (MEP) B->D E Global Reactivity Descriptors (Hardness, Softness, Electrophilicity) C->E F Local Reactivity Descriptors (Fukui Functions) C->F G Prediction of Chemical Reactivity (Nucleophilic/Electrophilic Sites) D->G E->G F->G

Caption: Interrelation of Computational Reactivity Analyses.

A Note on Synthesis

While this guide focuses on theoretical studies, it's worth noting that the synthesis of related compounds often involves the reaction of a precursor like 2,5-dihydrothiophene-1,1-dioxide with an electrophilic bromine source such as N-bromosuccinimide (NBS)[12]. Computational modeling of the reaction mechanism, including the formation of a cyclic bromonium ion intermediate, can provide valuable insights into the regio- and stereoselectivity of such reactions[12].

Conclusion and Future Directions

The theoretical and computational study of 3-Bromotetrahydrothiophene 1,1-dioxide, as outlined in this guide, provides a robust framework for understanding its fundamental chemical properties. By systematically analyzing its conformational preferences, spectroscopic signatures, and electronic structure, researchers can gain predictive insights that can guide experimental work in drug discovery and materials science.

Future computational studies could expand upon the topics discussed here to include:

  • Reaction Mechanism Studies: Elucidating the mechanisms of reactions involving 3-Bromotetrahydrothiophene 1,1-dioxide, such as nucleophilic substitution at the C-Br bond.

  • Solvent Effects: Investigating the influence of different solvents on the conformational equilibrium and reactivity using implicit or explicit solvation models[13][14].

  • Molecular Dynamics Simulations: Simulating the dynamic behavior of the molecule in various environments to understand its interactions with other molecules, such as biological macromolecules.

By integrating these computational approaches, a comprehensive and predictive understanding of 3-Bromotetrahydrothiophene 1,1-dioxide and its derivatives can be achieved, accelerating their development and application.

References

  • Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. (n.d.). St. Olaf College. Retrieved January 25, 2026, from [Link]

  • Lo, J. M. H., Marriott, R. A., Giri, B. R., Roscoe, J. M., & Klobukowski, M. (2010). A theoretical analysis of the kinetics of the reaction of atomic bromine with tetrahydrofuran. Canadian Journal of Chemistry, 88(11), 1136–1145. [Link]

  • PubChem. (n.d.). Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide. Retrieved January 25, 2026, from [Link]

  • CN108929306B - Preparation method of 3-bromothiophene - Google Patents. (n.d.).
  • Li, Y., et al. (2020). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Archiv der Pharmazie, 353(8), 2000086. [Link]

  • LookChem. (n.d.). 3-Bromothiophene. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved January 25, 2026, from [Link]

  • Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. (2022). RSC Medicinal Chemistry, 13(5), 621-630. [Link]

  • Improved Synthesis of 3-Iodothiophene. (2018). ChemistrySelect, 3(44), 12481-12484. [Link]

  • DFT Investigation, Chemical Reactivity Identification and Molecular Docking of 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one. (2022). Research and Reviews: Journal of Chemistry, 11(1). [Link]

  • Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. (2023). Molecules, 28(15), 5786. [Link]

  • DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. (2021). International Journal of Molecular Sciences, 22(16), 8899. [Link]

  • Conformational Analysis of 3-Methyltetrahydro-1,3-oxazine. (2013). Russian Journal of General Chemistry, 83(10), 1651-1658. [Link]

  • Study of the Chemical Reactivity of a Series of Dihydrothiophenone Derivatives by the Density Functional Theory (DFT) Method. (2020). Physical Chemistry Research, 8(1), 131-146. [Link]

  • A Computational Comparative Study for the Spectroscopic Evaluation of Triazine Derivative Dyes in Implicit Solvation Model Systems. (2021). Australian Journal of Chemistry, 74(12), 925-933. [Link]

  • 5-((3′,5′-Dibromo-[2,2′-bithiophen]-5-yl)methyl)-3-ethyl-2-thioxothiazolidin-4-one∙Br2 (1:1). (2022). Molbank, 2022(4), M1486. [Link]

  • Vibrational spectroscopic study of some quinoline derivatives. (2014). Journal of Molecular Structure, 1074, 469-478. [Link]

  • Vibrational spectra and DFT calculations of squalene. (2013). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 384-391. [Link]

  • DFT Investigation, Chemical Reactivity Identification and Molecular Docking of 2(E)˗1˗(3˗bromothiophene. (2022). Research and Reviews: Journal of Chemistry, 11(1). [Link]

  • Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. (2022). International Journal of Molecular Sciences, 23(3), 1234. [Link]

  • Conformational analysis. (n.d.). La Salle University. Retrieved January 25, 2026, from [Link]

  • Ultra-sensitive multi-species spectroscopic breath analysis for real-time health monitoring and diagnostics. (2021). Scientific Reports, 11(1), 5991. [Link]

  • Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles. (2018). Molecules, 23(10), 2469. [Link]

  • Cheméo. (n.d.). Chemical Properties of Thiophene, tetrahydro-, 1,1-dioxide (CAS 126-33-0). Retrieved January 25, 2026, from [Link]

Sources

Foundational

A Technical Guide to the Applications of Sulfolane Derivatives in Modern Organic Synthesis

Executive Summary Sulfolane (tetrahydrothiophene-1,1-dioxide) and its derivatives represent a class of exceptionally stable and versatile organosulfur compounds that have carved a significant niche in the landscape of in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfolane (tetrahydrothiophene-1,1-dioxide) and its derivatives represent a class of exceptionally stable and versatile organosulfur compounds that have carved a significant niche in the landscape of industrial and laboratory-scale organic synthesis.[1] Originally developed for industrial extraction processes, the unique physicochemical properties of sulfolane—namely its high polarity, thermal stability, and resistance to strong acids and bases—have made it an indispensable tool for synthetic chemists.[2][3][4][5] This guide provides an in-depth exploration of the core applications of sulfolane and its unsaturated precursor, sulfolene. We will move beyond a simple catalog of reactions to dissect the underlying principles that govern their utility, offering field-proven insights for researchers, chemists, and professionals in drug development. The discussion is grounded in practical applications, featuring detailed experimental protocols and mechanistic diagrams to bridge theory with practice.

The Sulfolane Scaffold: Foundational Properties and Synthesis

A comprehensive understanding of a molecule's function begins with its structure and inherent properties. Sulfolane's efficacy is not coincidental but a direct result of its unique molecular architecture.

Molecular Architecture and Physicochemical Profile

Sulfolane is a five-membered heterocyclic compound containing a sulfone functional group.[1] The sulfone group, with its central sulfur atom double-bonded to two oxygen atoms, creates a molecule with a very high dipole moment and polarity.[1][2] This polarity, combined with its aprotic nature, allows it to effectively solvate cations through the sulfone oxygens, which in turn increases the reactivity and nucleophilicity of the corresponding, less-solvated anions.[2][5][6] Unlike other polar aprotic solvents such as DMF or DMSO, sulfolane exhibits exceptional thermal stability, decomposing only slowly at temperatures above 220°C.[3] It is also remarkably stable in the presence of strong acids and bases, making it a robust medium for reactions under harsh conditions.[2][3]

PropertyValueSignificance in Synthesis
Formula (CH₂)₄SO₂Core structural unit
Molar Mass 120.17 g·mol⁻¹Standard molecular weight
Appearance Colorless liquid/solidEasy to handle and observe
Boiling Point 285 °C (545 °F)Allows for high-temperature reactions
Melting Point 20–26 °C (68–79 °F)Can be solid at room temp; often used warm or with water to depress MP[7]
Density 1.261 g/cm³Denser than water
Dipole Moment 4.7 DHigh polarity, excellent for dissolving polar species and salts[2][6]
Stability Thermally stable; resistant to strong acids & basesRobust solvent for a wide range of reaction conditions[2][3]
Synthesis: From Diene and SO₂ to a Stable Scaffold

The primary industrial synthesis of sulfolane is an elegant two-step process originally developed by Shell Oil Company.[1][8] It begins with a cheletropic reaction between 1,3-butadiene and sulfur dioxide to form 3-sulfolene.[1][9] This intermediate is then catalytically hydrogenated, typically using Raney nickel, to yield the saturated sulfolane ring.[1][8][10] This synthesis pathway is efficient and provides a foundation for producing various substituted sulfolane derivatives by starting with substituted dienes.[11]

G cluster_synthesis Sulfolane Synthesis Pathway Butadiene 1,3-Butadiene Sulfolene 3-Sulfolene Butadiene->Sulfolene + SO2 (Cheletropic Reaction) SO2 Sulfur Dioxide Sulfolane Sulfolane Sulfolene->Sulfolane + H2 / Raney Ni (Hydrogenation)

Caption: Industrial synthesis of sulfolane.

Sulfolane as a High-Performance Aprotic Solvent

The primary application of sulfolane in organic synthesis is as a polar aprotic solvent, particularly when high temperatures or aggressive reagents are required.

The Causality of Solvent Efficacy: Polarity, Stability, and Solvation

Sulfolane's effectiveness stems from a confluence of factors:

  • High Polarity: Its high dipole moment allows it to dissolve a wide range of organic compounds, polarizable intermediates, and inorganic salts.[2][6]

  • Aprotic Nature: Lacking acidic protons, it does not interfere with reactions involving strong bases or nucleophiles.

  • Cation Solvation: The exposed oxygen atoms of the sulfone group create a strong negative electrostatic potential, enabling powerful solvation of cations. This leaves the corresponding anion "naked" and highly nucleophilic, accelerating reaction rates, particularly in substitution reactions.[2][5][6]

  • Thermal and Chemical Inertness: It can be heated to high temperatures without decomposition and is compatible with reagents like thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅), where solvents like DMF would decompose.[2][3][7]

Application Focus: Nucleophilic Aromatic Substitution (SNAr)

One of the most valuable applications of sulfolane is in nucleophilic aromatic substitution (SNAr) reactions, especially halogen exchange (Halex) reactions to produce fluoroaromatic compounds.[2][3][7] These reactions often require high temperatures to overcome the high activation energy of breaking the aromatic carbon-halogen bond. Sulfolane is the solvent of choice because it readily dissolves the inorganic fluoride salts (e.g., KF, CsF) and the aromatic substrate, and its high boiling point allows the reaction to be driven to completion.

This protocol describes a typical procedure for converting an activated aromatic chloride to a fluoride, a key transformation in the synthesis of many agrochemicals and pharmaceuticals.

Materials:

  • Sulfolane (anhydrous)

  • 2,4-Dichloronitrobenzene

  • Spray-dried Potassium Fluoride (KF)

  • Nitrogen (or Argon) atmosphere

  • Reaction vessel with overhead stirrer, condenser, and thermocouple

Procedure:

  • Vessel Preparation: A 500 mL, 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser with a nitrogen inlet, and a thermocouple is dried in an oven and assembled hot under a stream of nitrogen.

  • Reagent Charging: The flask is charged with spray-dried potassium fluoride (2.5 eq). Anhydrous sulfolane (5 volumes based on the substrate) is added.

  • Azeotropic Drying (Self-Validating Step): A small amount of toluene is added, and the mixture is heated to 140-150°C with vigorous stirring. The toluene-water azeotrope is distilled off to ensure completely anhydrous conditions, which is critical for fluoride reactivity. The toluene is then removed under vacuum. Causality: Residual water will hydrate the fluoride ions, drastically reducing their nucleophilicity and halting the reaction.

  • Substrate Addition: The mixture is cooled to 100°C, and 2,4-dichloronitrobenzene (1.0 eq) is added.

  • Reaction: The reaction mixture is heated to 200-210°C and maintained for 8-12 hours. Reaction progress is monitored by GC or TLC.

  • Work-up and Isolation:

    • The reaction mixture is cooled to below 100°C and cautiously quenched with water.

    • The aqueous mixture is extracted three times with toluene or another suitable organic solvent.

    • The combined organic layers are washed with water to remove residual sulfolane, followed by a brine wash. Insight: Sulfolane's miscibility with water is exploited here for its removal.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, 2,4-difluoronitrobenzene, which can be purified by vacuum distillation or crystallization.

G cluster_workflow Halex Fluorination Workflow Start Charge KF & Sulfolane Dry Azeotropic Drying (Toluene) Start->Dry AddSubstrate Add Ar-Cl Substrate Dry->AddSubstrate React Heat to 200-210°C AddSubstrate->React Monitor Monitor by GC/TLC React->Monitor Monitor->React Incomplete Quench Cool & Quench with Water Monitor->Quench Complete Extract Extract with Toluene Quench->Extract Wash Wash to Remove Sulfolane Extract->Wash Isolate Dry & Concentrate Wash->Isolate Product Purified Ar-F Product Isolate->Product

Caption: Workflow for a Halex fluorination reaction.

Sulfolenes: Solid-State Precursors for Conjugated Dienes

While sulfolane is prized for its inertness, its unsaturated analog, 3-sulfolene, is valued for its specific reactivity. It serves as a stable, solid source for 1,3-butadiene.[12][13]

The Retro-Cheletropic Reaction: A Controlled Release of Dienes

Upon heating to temperatures typically above 110°C, 3-sulfolene undergoes a reversible retro-cheletropic reaction, extruding sulfur dioxide gas and liberating 1,3-butadiene.[12][14][15] This transformation is exceptionally clean and provides a significant practical advantage over handling butadiene itself, which is a gas at room temperature and requires specialized equipment for reactions under pressure.[12][16] Using sulfolene allows for the in-situ generation of the diene, which is immediately consumed in a subsequent reaction, preventing pressure buildup and minimizing exposure to the volatile diene.[12]

Application Focus: The Diels-Alder Reaction

The in-situ generation of butadiene from sulfolene is most famously applied in the Diels-Alder reaction.[15][17] This allows for safe and convenient cycloadditions with various dienophiles. The extrusion of SO₂ is the rate-limiting step, and the equilibrium serves as an internal "safety valve".[12]

This classic undergraduate and industrial experiment demonstrates the convenience and safety of using 3-sulfolene.[15][17]

Materials:

  • 3-Sulfolene

  • Maleic Anhydride

  • Xylene (as solvent)

  • Reaction vessel with reflux condenser

Procedure:

  • Reagent Charging: To a 100 mL round-bottom flask, add 3-sulfolene (1.1 eq), maleic anhydride (1.0 eq), and 20 mL of xylene. Add a magnetic stir bar. Insight: Using a slight excess of the diene precursor ensures the complete consumption of the dienophile.

  • Reaction Setup: Equip the flask with a reflux condenser. To trap the evolved sulfur dioxide, a tube leading from the top of the condenser to a beaker containing a dilute sodium hydroxide solution with an indicator can be attached.

  • Heating and Reaction: Heat the mixture gently in a heating mantle. As the temperature approaches the boiling point of xylene (~140°C), the sulfolene will begin to decompose, releasing SO₂ (visible as bubbles) and butadiene. The butadiene is immediately trapped by the maleic anhydride in a Diels-Alder cycloaddition.

  • Reflux: Maintain the mixture at a gentle reflux for 45-60 minutes. The completion of the reaction is often indicated by the cessation of SO₂ evolution.

  • Isolation and Purification:

    • Cool the reaction flask to room temperature, then further cool in an ice bath.

    • The product, cis-4-cyclohexene-1,2-dicarboxylic anhydride, will crystallize from the solution.

    • Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold petroleum ether to remove residual xylene.

    • The product can be further purified by recrystallization from a suitable solvent mixture.

G cluster_reaction Sulfolene-Mediated Diels-Alder Reaction Sulfolene 3-Sulfolene (solid) Butadiene 1,3-Butadiene (gas, in-situ) Sulfolene->Butadiene Heat (>110°C) -SO₂ Product Diels-Alder Adduct Butadiene->Product SO2 SO₂ (gas) Dienophile Maleic Anhydride Dienophile->Product [4+2] Cycloaddition

Caption: Reaction pathway for the Diels-Alder reaction.

Advanced and Emerging Applications

Beyond its traditional roles, the sulfolane framework is being explored in advanced materials and medicinal chemistry.

Role in Electrochemistry: Electrolytes for Energy Storage

Sulfolane's high polarity, oxidative stability, and non-flammability make it a promising solvent or co-solvent for electrolytes in high-voltage lithium-ion batteries.[18] It can improve the safety and stability of batteries compared to conventional carbonate-based electrolytes.[19] Research is ongoing into sulfolane-based gel polymer electrolytes and high-concentration electrolytes to enhance ion transport and stability in next-generation lithium metal batteries.[18][20]

The Sulfolane Moiety in Medicinal Chemistry

The saturated sulfolane ring is increasingly being recognized as a valuable structural motif in medicinal chemistry.[14] Its polarity, metabolic stability, and ability to act as a hydrogen bond acceptor make it an attractive replacement for other less stable heterocyclic groups. Substituted sulfolanes and sulfolenes are being incorporated into novel molecular entities to modulate properties like solubility, cell permeability, and target binding.[3][14]

Conclusion and Future Outlook

Sulfolane and its derivatives are far more than simple industrial solvents. For the synthetic chemist, sulfolane is a problem-solver—a robust medium that enables reactions under conditions where other solvents fail. Its derivative, sulfolene, offers an elegant and safe solution to the practical challenges of using gaseous dienes. As the demands of modern chemistry push towards more extreme reaction conditions, higher efficiency, and novel molecular scaffolds, the unique and reliable properties of the sulfolane family ensure they will remain essential tools in the synthetic organic chemist's arsenal for years to come.

References

  • Sulfolane - Wikipedia. [Link]

  • Solvent: sulfolane - Department of Chemistry : University of Rochester. [Link]

  • Sulfolane: A Versatile Dipolar Aprotic Solvent | Organic Process Research & Development. [Link]

  • Sulfolane | C4H8O2S | CID 31347 - PubChem - NIH. [Link]

  • Sulfolane: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. [Link]

  • Sulfone - Wikipedia. [Link]

  • US5290953A - Process for producing sulfolane compounds - Google P
  • Industrial process of sulfolane synthesis. | Download Scientific Diagram - ResearchGate. [Link]

  • Sulfolene - Wikipedia. [Link]

  • SULFOLANE APPLICATIONS - Global Specialty Chemical Co. [Link]

  • Sulfolane: A Versatile Dipolar Aprotic Solvent | Request PDF - ResearchGate. [Link]

  • Sulfolane – Knowledge and References - Taylor & Francis. [Link]

  • Sulfolane – Knowledge and References - Taylor & Francis. [Link]

  • A Novel Cycloaddition Reaction of Thermally Generated Sulfenes - CHIMIA. [Link]

  • Chemical and physical properties of sulfolane. | Download Table - ResearchGate. [Link]

  • Sulfolane as Solvent for Lithium Battery Electrolytes - IIETA. [Link]

  • Preparation and pyrolysis of some Bi- and Tri-cyclic sulfones derived from photochemical [2 + 2] cycloaddition of 2,3-dihydrothiophene 1,1-dioxide (2-sulfolene) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • A review on physiochemical treatment of sulfolane in aqueous media - ResearchGate. [Link]

  • 1968 3 Sulfolene A Butadiene Source For A Diels Alder Synthesis An Undergraduate Laboratory Experiment | PDF | Chemistry - Scribd. [Link]

  • Sulfolane-Based Gel Polymer Electrolytes Enhanced by 2D Boron Nitride Nanosheets for Optimized Ion Dynamics and Stability in Lithium Metal Batteries - ACS Publications. [Link]

  • Cycloadditions and Cyclizations of Acetylenic, Allenic, and Conjugated Dienyl Sulfones | Chemical Reviews - ACS Publications. [Link]

  • High-concentration LiPF 6 /sulfone electrolytes: structure, transport properties, and battery application - RSC Publishing. [Link]

  • Physicochemical properties of sulfolane. [Link]

  • 3-Sulfolene: A butadiene source for a Diels-Alder synthesis: An undergraduate laboratory experiment | Semantic Scholar. [Link]

  • Sulfur Dioxide and Sulfolane as Additives in Organic Electrolytes to Develop Room-Temperature Sodium Batteries - MDPI. [Link]

  • Sulfolane/1,3-dioxolane electrolyte systems for Li−S batteries - Research India Publications. [Link]

  • Solved Why is 3-sulfolene rather than 1,3-butadiene itself | Chegg.com. [Link]

  • Diels Alder Reaction Experiment Part 1, Prelab - YouTube. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of 3-Bromotetrahydrothiophene 1,1-dioxide

Introduction: The Versatile Sulfone in Modern Synthesis 3-Bromotetrahydrothiophene 1,1-dioxide, also known as 3-bromosulfolane, is a halogenated cyclic sulfone that has garnered significant attention in the fields of org...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Sulfone in Modern Synthesis

3-Bromotetrahydrothiophene 1,1-dioxide, also known as 3-bromosulfolane, is a halogenated cyclic sulfone that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique structural features—a five-membered saturated ring containing a strongly electron-withdrawing sulfone group and a reactive carbon-bromine bond—confer a versatile reactivity profile. This guide provides an in-depth exploration of the fundamental reaction mechanisms involving this compound, offering insights for researchers, scientists, and professionals in drug development. Understanding these core reactions is paramount for leveraging this building block to construct complex molecular architectures with potential therapeutic applications. The tetrahydrothiophene 1,1-dioxide scaffold is a key structural motif in a variety of biologically active compounds, including potent inhibitors of STAT3 and activators of the antioxidant response element (ARE), highlighting the importance of its derivatives in drug discovery.[1][2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, 3-bromothiophene, is provided below. It is important to note that the oxidation of the sulfur to a sulfone in 3-bromotetrahydrothiophene 1,1-dioxide significantly alters its properties, generally increasing its polarity and melting point.

PropertyValueReference
Molecular FormulaC4H3BrS[5]
Molecular Weight163.04 g/mol [5]
AppearanceClear colorless to slightly yellow liquid[5]
Melting Point< -10 °C[5]
Boiling Point158 °C[5]
Density1.74 g/mL at 25 °C[5][6]
Water SolubilityImmiscible[5][6]

Synthesis of 3-Bromotetrahydrothiophene 1,1-dioxide and its Derivatives

The synthesis of brominated tetrahydrothiophene 1,1-dioxides can be achieved through various routes. A common approach involves the bromination of a precursor molecule. For instance, the synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide is accomplished by the addition of hypobromous acid (HOBr) across the double bond of 2,5-dihydrothiophene-1,1-dioxide (sulfolene).[7] In practice, N-bromosuccinimide (NBS) in an aqueous medium serves as a safer and more convenient source of the electrophilic bromine.[7]

The mechanism proceeds through the formation of a cyclic bromonium ion intermediate, which is then attacked by a water molecule in an anti-fashion, leading to the trans product.[7]

G cluster_synthesis Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide start 2,5-Dihydrothiophene-1,1-dioxide intermediate Cyclic Bromonium Ion Intermediate start->intermediate Electrophilic attack of Br+ from NBS nbs N-Bromosuccinimide (NBS) in H2O product trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide intermediate->product Anti-attack by H2O water H2O (Nucleophile)

Caption: Synthesis of a brominated tetrahydrothiophene 1,1-dioxide derivative.

Core Reaction Mechanisms

The reactivity of 3-bromotetrahydrothiophene 1,1-dioxide is dominated by the interplay between the electron-withdrawing sulfone group and the carbon-bromine bond. These features make the carbon atom attached to the bromine electrophilic and the adjacent protons acidic.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of the reactivity of 3-bromotetrahydrothiophene 1,1-dioxide.[8][9] The bromine atom serves as a good leaving group, and the adjacent sulfone group enhances the electrophilicity of the carbon atom to which it is attached. This facilitates attack by a wide range of nucleophiles. These reactions typically follow an SN2 mechanism, especially with good nucleophiles and in polar aprotic solvents.[10]

The general mechanism involves the backside attack of a nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon is a chiral center. The sulfone group, being strongly electron-withdrawing, polarizes the C-Br bond, making the carbon atom more susceptible to nucleophilic attack.

G cluster_sn2 Nucleophilic Substitution (SN2) Mechanism reactant 3-Bromotetrahydrothiophene 1,1-dioxide transition_state Transition State [Nu---C---Br]- reactant->transition_state Backside attack nucleophile Nucleophile (Nu-) product Substituted Product transition_state->product leaving_group Bromide Ion (Br-) transition_state->leaving_group Leaving group departs

Caption: Generalized SN2 mechanism for 3-bromotetrahydrothiophene 1,1-dioxide.

This reactivity is instrumental in the synthesis of various derivatives. For instance, 3-aminotetrahydrothiophene 1,1-dioxides, which are potent activators of the NRF2 antioxidant response element, are synthesized via nucleophilic substitution on a suitable sulfolane precursor.[2]

Elimination Reactions

Under the influence of a strong, sterically hindered base, 3-bromotetrahydrothiophene 1,1-dioxide can undergo an elimination reaction to form 2,3-dihydrothiophene 1,1-dioxide (2-sulfolene).[11][12] This reaction competes with nucleophilic substitution, and the outcome can often be tuned by the choice of base and reaction conditions.[13] Strong, non-nucleophilic bases and higher temperatures generally favor elimination.

The mechanism is typically an E2 (bimolecular elimination) process, where the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, and the bromide ion is eliminated simultaneously, leading to the formation of a double bond.[14] The acidity of the protons on the carbons alpha to the sulfone group is significantly increased, facilitating their abstraction by a base.

G cluster_e2 Elimination (E2) Mechanism reactant 3-Bromotetrahydrothiophene 1,1-dioxide product 2,3-Dihydrothiophene 1,1-dioxide (2-Sulfolene) reactant->product Concerted proton abstraction and leaving group departure base Strong Base (B:) byproducts H-B+ + Br-

Caption: The E2 elimination mechanism leading to 2-sulfolene.

The resulting 2-sulfolene is a valuable intermediate in its own right, particularly in cycloaddition reactions.

Cycloaddition Reactions of the Elimination Product

While 3-bromotetrahydrothiophene 1,1-dioxide itself does not directly participate in cycloadditions, its elimination product, 2-sulfolene, is a versatile dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions).[15][16] The electron-withdrawing sulfone group activates the double bond for reaction with electron-rich dienes.[16]

Furthermore, the related 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide) is well-known as a stable, solid source of 1,3-butadiene.[15] Upon heating, it undergoes a reversible cheletropic elimination of sulfur dioxide to generate butadiene in situ, which can then react with a dienophile. This property makes sulfolenes valuable reagents in Diels-Alder reactions, avoiding the need to handle gaseous butadiene.[15]

G cluster_cycloaddition Diels-Alder Reaction of a Sulfolene sulfolene 2-Sulfolene (Dienophile) product Cycloadduct sulfolene->product diene Electron-rich Diene diene->product [4+2] Cycloaddition

Caption: A representative [4+2] cycloaddition involving a sulfolene.

Applications in Drug Development

The versatile reactivity of the tetrahydrothiophene 1,1-dioxide scaffold makes it a privileged structure in medicinal chemistry. The ability to introduce diverse functionalities through nucleophilic substitution allows for the systematic exploration of structure-activity relationships.

Derivatives of this scaffold have been investigated as:

  • STAT3 Inhibitors: Benzo[b]thiophene 1,1-dioxide derivatives have shown potent inhibition of the STAT3 signaling pathway, which is aberrantly activated in many cancers.[1][3]

  • NRF2 Activators: As mentioned, 3-aminotetrahydrothiophene 1,1-dioxides are non-electrophilic activators of NRF2, a key regulator of the cellular antioxidant response.[2] This has therapeutic potential in diseases associated with oxidative stress.

  • PHGDH Inhibitors: Benzo[b]thiophene-1,1-dioxide derivatives have also been identified as covalent inhibitors of phosphoglycerate dehydrogenase (PHGDH), an enzyme implicated in cancer cell proliferation.[4]

The synthetic accessibility and tunable reactivity of 3-bromotetrahydrothiophene 1,1-dioxide and related compounds make them valuable starting materials for the generation of compound libraries for high-throughput screening in drug discovery campaigns.

Experimental Protocols

The following are representative protocols for key transformations involving tetrahydrothiophene 1,1-dioxide derivatives.

Protocol 1: Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide[7]
  • Materials: 2,5-dihydrothiophene-1,1-dioxide (1.2 g), N-bromosuccinimide (1.8 g), deionized water (2 mL), 25-mL round-bottom flask, condenser, magnetic stir bar, heating mantle, and equipment for suction filtration.

  • Procedure:

    • Combine 2,5-dihydrothiophene-1,1-dioxide and N-bromosuccinimide in the round-bottom flask with 2 mL of water.

    • Add a stir bar and assemble a reflux apparatus.

    • Heat the mixture in a boiling water bath with stirring for 1 hour.

    • Allow the reaction mixture to cool to room temperature.

    • Collect the resulting crystals by suction filtration and wash with ice-cold water.

    • Recrystallize the crude product from a minimum amount of hot water to obtain the purified product.

Protocol 2: General Procedure for Nucleophilic Substitution
  • Materials: 3-Bromotetrahydrothiophene 1,1-dioxide (1.0 eq), nucleophile (1.1-1.5 eq), polar aprotic solvent (e.g., DMF, DMSO), round-bottom flask, magnetic stir bar, and appropriate work-up and purification supplies.

  • Procedure:

    • Dissolve 3-bromotetrahydrothiophene 1,1-dioxide in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the nucleophile to the stirred solution. The addition may be done portion-wise or as a solution, and cooling may be necessary for highly reactive nucleophiles.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).

    • Perform an aqueous work-up, extracting the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography, recrystallization, or distillation.

Protocol 3: General Procedure for E2 Elimination
  • Materials: 3-Bromotetrahydrothiophene 1,1-dioxide (1.0 eq), strong, non-nucleophilic base (e.g., potassium tert-butoxide, DBU; 1.5-2.0 eq), anhydrous solvent (e.g., THF, tert-butanol), round-bottom flask, magnetic stir bar, and appropriate work-up and purification supplies.

  • Procedure:

    • Dissolve 3-bromotetrahydrothiophene 1,1-dioxide in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Add the strong base portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC or GC-MS.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Perform an aqueous work-up and extract the product with an organic solvent.

    • Dry, concentrate, and purify the product as described in the nucleophilic substitution protocol.

Conclusion

3-Bromotetrahydrothiophene 1,1-dioxide is a powerful and versatile building block in modern organic synthesis. Its well-defined reactivity, primarily governed by nucleophilic substitution and elimination reactions, provides chemists with reliable pathways to a diverse range of functionalized heterocyclic compounds. The electron-withdrawing nature of the sulfone group is key to this reactivity, activating the molecule for these transformations. A thorough understanding of the underlying mechanisms is crucial for designing efficient synthetic routes to novel molecules with potential applications in drug discovery and materials science. The continued exploration of the chemistry of this and related sulfones will undoubtedly lead to the development of new synthetic methodologies and the discovery of novel bioactive compounds.

References

  • St. Olaf College. Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. [Link]

  • LookChem. 3-Bromothiophene. [Link]

  • PubChem. 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. [Link]

  • Li, J., et al. (2020). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Archiv der Pharmazie, 353(10), 2000157. [Link]

  • Burger, U., Schmidlin, S. P., Mareda, J., & Bernardinelli, G. (1992). A Novel Cycloaddition Reaction of Thermally Generated Sulfenes. CHIMIA International Journal for Chemistry, 46(4), 111-113. [Link]

  • Gerey, B., et al. (2016). Reactivity of 3-Bromofuran in Pd-Catalyzed C–H Bond Arylation toward the Synthesis of 2,3,5-Triarylfurans. The Journal of Organic Chemistry, 81(15), 6384-6395. [Link]

  • Castells, M. C., et al. (2011). Management of hypersensitivity to platinum- and taxane-based chemotherapy: cepo review and clinical recommendations. Current Oncology, 18(5), e221–e233. [Link]

  • Domingo, L. R., et al. (2024). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Journal of Computational Chemistry, 45(1), 1-11. [Link]

  • Yoo, S., et al. (2019). Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. European Journal of Medicinal Chemistry, 183, 111718. [Link]

  • Chemistry LibreTexts. (2024). 11.7: Elimination Reactions- Zaitsev's Rule. [Link]

  • Organic Syntheses. 3-bromothiophene. [Link]

  • Wikipedia. Sulfolene. [Link]

  • Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. [Link]

  • Master Organic Chemistry. (2012). Introduction to Elimination Reactions: The Key Pattern. [Link]

  • MG Science Institute. Elimination Reactions. [Link]

  • Kandasamy, G., & Jacob, J. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. RSC Advances, 5(115), 94793-94819. [Link]

  • Dodsworth, D. J., et al. (1982). Preparation and pyrolysis of some Bi- and Tri-cyclic sulfones derived from photochemical [2 + 2] cycloaddition of 2,3-dihydrothiophene 1,1-dioxide (2-sulfolene). Journal of the Chemical Society, Perkin Transactions 1, 2153-2159. [Link]

  • Padwa, A. (1998). Cycloadditions and Cyclizations of Acetylenic, Allenic, and Conjugated Dienyl Sulfones. Chemical Reviews, 98(2), 575-606. [Link]

  • Wang, Y., et al. (2022). Discovery of the novel Benzo[b]thiophene 1,1-dioxide derivatives as a potent STAT3 inhibitor against idiopathic pulmonary fibrosis. European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • Chemistry LibreTexts. (2023). 11.1: The Discovery of Nucleophilic Substitution Reactions. [Link]

  • Organic Chemistry I – Practice Exercise Elimination Reactions and Alkene Synthesis. [Link]

  • Gani, O., et al. (2022). Selective Cycloaddition Reactions of Sulfo-Biginelli Derived 1,2,6-Thiadiazines. ChemRxiv. [Link]

  • Al-Sanea, M. M., et al. (2021). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Molecules, 26(16), 4995. [Link]

  • Lumen Learning. 8.5. Elimination reactions. [Link]

  • Cao, X. Y., et al. (2024). Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors. Bioorganic Chemistry, 146, 107330. [Link]

  • Wikipedia. 3-Bromothiophene. [Link]

  • Chemistry LibreTexts. (2020). 9.2: Common nucleophilic substitution reactions. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Nucleophilic Substitution Reactions with 3-Bromotetrahydrothiophene 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Sulfolane Scaffold in Modern Chemistry 3-Bromotetrahydrothiophene 1,1-dioxide, also known as 3-bromosulfolane, is a versatile heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Sulfolane Scaffold in Modern Chemistry

3-Bromotetrahydrothiophene 1,1-dioxide, also known as 3-bromosulfolane, is a versatile heterocyclic compound of significant interest in synthetic and medicinal chemistry. The sulfolane ring, a five-membered saturated heterocycle containing a sulfone group, imparts unique physicochemical properties to molecules, including high polarity, chemical and thermal stability, and the ability to engage in hydrogen bonding. These characteristics make the sulfolane moiety a valuable scaffold in the design of novel therapeutic agents and functional materials.[1]

The presence of a bromine atom at the 3-position renders this carbon atom electrophilic and susceptible to nucleophilic attack, providing a convenient handle for the introduction of a wide array of functional groups. This reactivity is the cornerstone of its utility as a building block for creating diverse chemical libraries for drug discovery and development. This guide provides a comprehensive overview of the mechanistic principles and detailed experimental protocols for conducting nucleophilic substitution reactions with 3-Bromotetrahydrothiophene 1,1-dioxide.

Mechanistic Insights: The SN2 Pathway

Nucleophilic substitution reactions at the C3 position of 3-Bromotetrahydrothiophene 1,1-dioxide predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step process where the incoming nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the bromide leaving group.

Several factors influence the rate and success of these SN2 reactions:

  • Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. The nucleophilicity of a species is influenced by its charge, basicity, polarizability, and the solvent used.

  • Leaving Group Ability: The bromide ion is an excellent leaving group due to its stability in solution.

  • Steric Hindrance: The sulfolane ring is relatively planar, minimizing steric hindrance at the reaction center and favoring the backside attack characteristic of the SN2 mechanism.

  • Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred for SN2 reactions. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more available to react.

SN2_Mechanism

Caption: Generalized SN2 reaction pathway.

Core Applications in Drug Discovery

The ability to readily introduce diverse functionalities onto the sulfolane scaffold makes 3-Bromotetrahydrothiophene 1,1-dioxide a valuable starting material in the synthesis of various biologically active molecules. Sulfone-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2] The 3-substituted sulfolane motif is a key structural element in a number of patented compounds explored as potential kinase inhibitors and other therapeutic agents.[3][4]

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-Substituted Tetrahydrothiophene 1,1-dioxides

This protocol details the reaction of 3-Bromotetrahydrothiophene 1,1-dioxide with a primary amine, using aniline as an example.

Materials:

  • 3-Bromotetrahydrothiophene 1,1-dioxide

  • Aniline

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (Et₃N)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Bromotetrahydrothiophene 1,1-dioxide (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add aniline (1.2 eq) followed by triethylamine (1.5 eq).

  • Reaction: Heat the reaction mixture to 80-90 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired 3-(phenylamino)tetrahydrothiophene 1,1-dioxide. For basic amine products, it may be beneficial to add a small amount of triethylamine (e.g., 0.1-1%) to the eluent to prevent tailing on the silica gel column.[7]

Protocol1_Workflow

Caption: Workflow for the synthesis of 3-amino-substituted sulfolanes.
Protocol 2: Synthesis of 3-Alkoxy-Substituted Tetrahydrothiophene 1,1-dioxides

This protocol describes the synthesis of 3-alkoxy-substituted sulfolanes via a Williamson ether synthesis-type reaction.

Materials:

  • 3-Bromotetrahydrothiophene 1,1-dioxide

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare a solution of sodium methoxide in methanol.

  • Addition of Substrate: To the stirred methoxide solution, add 3-Bromotetrahydrothiophene 1,1-dioxide (1.0 eq) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 3-5 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure.

    • Partition the residue between dichloromethane and water.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 3-methoxytetrahydrothiophene 1,1-dioxide can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, or by column chromatography.[2][8][9]

Protocol 3: Synthesis of 3-Thio-Substituted Tetrahydrothiophene 1,1-dioxides

This protocol outlines the synthesis of 3-thioether derivatives of sulfolane.

Materials:

  • 3-Bromotetrahydrothiophene 1,1-dioxide

  • Benzyl mercaptan

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Thiolate Formation: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. To this, add a solution of benzyl mercaptan (1.1 eq) in anhydrous THF dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Addition of Substrate: Add a solution of 3-Bromotetrahydrothiophene 1,1-dioxide (1.0 eq) in anhydrous THF to the thiolate solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 3-(benzylthio)tetrahydrothiophene 1,1-dioxide.

Protocol 4: Synthesis of 3-Azido-Tetrahydrothiophene 1,1-dioxide

This protocol describes the displacement of the bromide with an azide nucleophile, providing a precursor for the synthesis of 3-aminosulfolane via reduction.

Materials:

  • 3-Bromotetrahydrothiophene 1,1-dioxide

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-Bromotetrahydrothiophene 1,1-dioxide (1.0 eq) in anhydrous DMF.

  • Addition of Azide: Add sodium azide (1.5 eq) to the solution.

  • Reaction: Heat the mixture to 60-70 °C and stir for 18-24 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude 3-azidotetrahydrothiophene 1,1-dioxide can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

Data Presentation: Expected Outcomes

The following table summarizes the expected products and typical reaction conditions for the nucleophilic substitution of 3-Bromotetrahydrothiophene 1,1-dioxide.

NucleophileReagentBaseSolventTemperature (°C)Product
Primary AmineAnilineEt₃NDMF80-903-(Phenylamino)sulfolane
AlkoxideNaOMe-MeOHReflux3-Methoxysulfolane
ThiolBenzyl mercaptanNaHTHF0 to RT3-(Benzylthio)sulfolane
AzideNaN₃-DMF60-703-Azidosulfolane

Conclusion and Future Perspectives

The nucleophilic substitution reactions of 3-Bromotetrahydrothiophene 1,1-dioxide offer a robust and versatile platform for the synthesis of a wide range of 3-substituted sulfolane derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this valuable scaffold. The continued exploration of these reactions will undoubtedly lead to the discovery of novel molecules with important applications in drug discovery and materials science. Further optimization of reaction conditions and the development of stereoselective methodologies will be key areas of future research.

References

  • Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. St. Olaf College. [URL: https://www.stolaf.edu/depts/chemistry/courses/toolkits/253/js_exp/halohydrin/bromohydrin.pdf]
  • Substituted tricyclic compounds. Google Patents. [URL: https://patents.google.
  • The copper catalysed reaction of sodium methoxide with aryl bromides : a mechanistic study leading to a facile synthesis of anisole derivatives. Pure. [URL: https://pure.qub.ac.uk/en/publications/the-copper-catalysed-reaction-of-sodium-methoxide-with-aryl-brom]
  • Safety Data Sheet - 3,4-Dibromotetrahydrothiophene 1,1-dioxide. ChemScene. [URL: https://www.chemscene.com/Upload/MSDS/CS-0106384_3,4-Dibromotetrahydrothiophene%201,1-dioxide__msds.pdf]
  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. [URL: https://www.chem.rochester.edu/notvoodoo/pages/reagents.php?
  • Sulfolane compounds. Google Patents. [URL: https://patents.google.
  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. ResearchGate. [URL: https://www.researchgate.
  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [URL: https://www.biotage.
  • Multi-Step Bromoaniline Synthesis Guide. Scribd. [URL: https://www.scribd.com/document/427043329/Multi-Step-Bromoaniline-Synthesis-Guide]
  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7587303/]
  • SAFETY DATA SHEET - 3,4-dibromothiolane 1,1-dioxide. Acros PharnaTech Limited. [URL: https://www.acros.com/msds.aspx?product=THI312]
  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [URL: https://www.researchgate.net/post/How_to_recrystallization_amine_compound_and_it_is_not_soluble_in_common_organic_solvents]
  • SAFETY DATA SHEET - 3-Bromothiophene. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC147800050]
  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI. [URL: https://www.mdpi.com/2072-6694/13/16/4079]
  • Go-to recrystallization solvent mixtures. Reddit. [URL: https://www.reddit.
  • Reactions of Aniline. Chemistry Steps. [URL: https://www.chemistrysteps.com/reactions-of-aniline/]
  • Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors. Google Patents. [URL: https://patents.google.
  • Synthesis and Pharmacological Evaluation of Aminothiazolomorphinans at the Mu and Kappa Opioid Receptors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24229302/]
  • Does anyone know suitable methods for separation of 3,4-dimethoxythiophene without any reduction of efficiency from copper oxide (catalyst)? ResearchGate. [URL: https://www.researchgate.
  • SAFETY DATA SHEET - 3-Bromothiophene. Fisher Scientific. [URL: https://fscimage.fishersci.com/msds/14780.htm]
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [URL: https://www.isco.
  • The Synthetic Utility of Heteroaromatic Azido Compounds. I. Preparation and Reduction of Some 3-Azido-2-substituted. SciSpace. [URL: https://typeset.
  • Reaction of Halogenated Hydrocarbons with Cysteine and Nucleotides. Western Kentucky University. [URL: https://digitalcommons.wku.edu/cgi/viewcontent.cgi?article=1023&context=theses]
  • 16.6: Multistep Synthesis. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.06%3A_Multistep_Synthesis]
  • Triazine compounds as PI3 kinase and mTOR inhibitors. Google Patents. [URL: https://patents.google.

Sources

Application

Introduction: The Significance of the Sulfolane Scaffold in Modern Drug Discovery

An Application Guide for the Synthesis of 3-Aminotetrahydrothiophene 1,1-dioxide Derivatives The tetrahydrothiophene 1,1-dioxide, commonly known as the sulfolane ring, is a privileged scaffold in medicinal chemistry. Its...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 3-Aminotetrahydrothiophene 1,1-dioxide Derivatives

The tetrahydrothiophene 1,1-dioxide, commonly known as the sulfolane ring, is a privileged scaffold in medicinal chemistry. Its unique properties—high polarity, metabolic stability, and ability to act as a hydrogen bond acceptor—make it an attractive component in the design of novel therapeutics. Specifically, N-substituted 3-aminotetrahydrothiophene 1,1-dioxides have emerged as a promising class of compounds. Research has identified these structures as potent non-electrophilic activators of the nuclear factor erythroid 2-related factor 2 (NRF2), a key regulator of the antioxidant response element (ARE) pathway.[1] The activation of this pathway is a critical strategy for combating oxidative stress-related diseases.

This application note provides a comprehensive guide to a cornerstone reaction for synthesizing these valuable molecules: the direct alkylation of amines with 3-bromotetrahydrothiophene 1,1-dioxide. We will delve into the mechanistic underpinnings of this reaction, offer a field-proven, step-by-step protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Scientific Principles: A Mechanistic Overview

The alkylation of an amine with 3-bromotetrahydrothiophene 1,1-dioxide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[2] Understanding the role of each component is crucial for optimizing the reaction conditions and troubleshooting potential issues.

  • The Electrophile: 3-Bromotetrahydrothiophene 1,1-dioxide serves as the alkylating agent, or the electrophile. The carbon atom bonded to the bromine is electron-deficient due to the high electronegativity of the bromine atom. This electrophilicity is further enhanced by the powerful electron-withdrawing effect of the adjacent sulfone group (SO₂), which pulls electron density away from the reaction center, making it highly susceptible to nucleophilic attack.[3]

  • The Nucleophile: The amine is the nucleophile in this reaction, utilizing the lone pair of electrons on the nitrogen atom to attack the electrophilic carbon.[2] The nucleophilicity of the amine is a key factor influencing the reaction rate; primary aliphatic amines are generally more reactive than secondary amines or less basic aromatic amines (e.g., anilines).

  • The Role of the Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is essential for two reasons. First, it neutralizes the hydrobromic acid (HBr) that is formed as a byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic. Second, for primary and secondary amines, the initial product is an ammonium salt, which must be deprotonated by the base to yield the free amine product and regenerate a nucleophilic species.[4]

  • The Challenge of Over-Alkylation: A common pitfall in amine alkylation is the potential for the product to react further with the electrophile.[5] For instance, a primary amine reacts to form a secondary amine, which can often be more nucleophilic than the starting material. This can lead to the formation of a tertiary amine, and subsequently, a quaternary ammonium salt. To favor the desired mono-alkylation product, it is standard practice to use an excess of the starting amine relative to the alkylating agent.

The general mechanism is illustrated below.

G cluster_reactants Reactants cluster_transition SN2 Transition State cluster_products Products cluster_final Final Product Generation Amine Amine (Nucleophile) R-NH₂ TS [R-H₂N---C---Br]‡ (Bimolecular Transition State) Amine->TS Nucleophilic Attack Sulfolane 3-Bromotetrahydrothiophene 1,1-dioxide (Electrophile) Sulfolane->TS Product Alkylated Amine Salt TS->Product C-N bond forms C-Br bond breaks Byproduct HBr TS->Byproduct Final_Product N-Substituted-3-aminotetrahydro- thiophene 1,1-dioxide Product->Final_Product Deprotonation Base Base (e.g., K₂CO₃) Base->Final_Product

Caption: General SN2 mechanism for amine alkylation.

Experimental Protocol: Synthesis of N-Benzyl-3-aminotetrahydrothiophene 1,1-dioxide

This protocol provides a representative procedure for the alkylation of benzylamine. It can be adapted for other primary or secondary amines with adjustments to reaction time and temperature as outlined in Table 1.

Materials and Equipment:

  • Reagents: 3-Bromotetrahydrothiophene 1,1-dioxide, Benzylamine, Anhydrous Potassium Carbonate (K₂CO₃), Acetonitrile (MeCN, anhydrous), Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes.

  • Equipment: Round-bottom flask (100 mL), reflux condenser, magnetic stirrer/hotplate, nitrogen or argon gas inlet, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel).

Step-by-Step Methodology:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (2.5 equivalents).

    • Place the flask under an inert atmosphere (e.g., nitrogen).

    • Add anhydrous acetonitrile (e.g., 40 mL) via syringe.

    • Add the amine (in this case, benzylamine, 1.2 equivalents) to the stirring suspension. The use of a slight excess of the amine helps to drive the reaction to completion and minimize over-alkylation.[5]

  • Initiation of Reaction:

    • In a separate vial, dissolve 3-bromotetrahydrothiophene 1,1-dioxide (1.0 equivalent) in a minimal amount of anhydrous acetonitrile.

    • Add this solution dropwise to the stirring amine/base suspension at room temperature.

    • Once the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux (approx. 82°C for acetonitrile).

  • Reaction Monitoring (Self-Validation):

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Prepare a TLC plate and spot the starting material (3-bromosulfolane), the co-spot (starting material and reaction mixture), and the reaction mixture.

    • Elute the plate using a solvent system such as 50% ethyl acetate in hexanes. The product, being more polar, will have a lower Rf value than the starting bromide.

    • The reaction is considered complete upon the disappearance of the 3-bromotetrahydrothiophene 1,1-dioxide spot. This typically takes 4-12 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the suspension through a pad of celite to remove the inorganic solids (K₂CO₃ and KBr).

    • Wash the filter cake with a small amount of acetonitrile or DCM.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product, typically as an oil or solid.

  • Purification:

    • The primary method for purification is flash column chromatography on silica gel.[6]

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or DCM) and pack the column.

    • Dissolve the crude product in a minimal amount of DCM and load it onto the column.

    • Elute the column using a gradient solvent system, starting with a less polar mixture (e.g., 100% DCM) and gradually increasing the polarity by adding methanol (e.g., 0% to 5% MeOH in DCM).

    • Crucial Insight: Amines can streak on silica gel. To prevent this, it is highly recommended to add a small amount of a volatile base, such as triethylamine (0.5-1%) or 7N methanolic ammonia, to the eluent.[6]

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final N-substituted-3-aminotetrahydrothiophene 1,1-dioxide.

  • Characterization:

    • Confirm the identity and purity of the final compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Data Presentation: Guideline Reaction Parameters

The reactivity of the amine nucleophile dictates the necessary reaction conditions. The following table provides general guidelines for adapting the protocol to various amine substrates.

Amine Substrate ClassRelative NucleophilicityRecommended BaseTypical SolventTemperature (°C)Expected Reaction Time (h)Key Considerations
Primary Aliphatic HighK₂CO₃, Et₃NMeCN, DMF60 - 824 - 12Prone to over-alkylation; use an excess of the amine.
Secondary Aliphatic Medium-HighK₂CO₃, DIPEAMeCN, DMF80 - 1008 - 24Less reactive than primary amines due to steric hindrance.
Anilines (Aromatic) LowK₂CO₃, Cs₂CO₃DMF, DMSO100 - 12018 - 48Requires more forcing conditions due to lower basicity.
Heterocyclic Amines VariableK₂CO₃, Et₃NMeCN, DMF80 - 11012 - 36Reactivity depends on the specific heterocycle.

Visualization of the Experimental Workflow

The following diagram outlines the complete experimental process from setup to final product.

G start Start setup 1. Reaction Setup - Add Base (K₂CO₃) and Amine to anhydrous solvent. - Inert Atmosphere (N₂) start->setup addition 2. Reagent Addition - Add solution of 3-Bromosulfolane dropwise to the mixture. setup->addition reaction 3. Heating & Monitoring - Heat mixture to reflux. - Monitor by TLC until starting material is consumed. addition->reaction workup 4. Workup - Cool to RT. - Filter off solids. - Concentrate filtrate via rotary evaporation. reaction->workup purify 5. Purification - Flash column chromatography (Silica gel, DCM/MeOH gradient + 0.5% Et₃N). workup->purify characterize 6. Characterization - Analyze by NMR and MS. purify->characterize end Pure Product characterize->end

Caption: Workflow for the synthesis of N-substituted sulfolanes.

Conclusion

The N-alkylation of amines with 3-bromotetrahydrothiophene 1,1-dioxide is a robust and versatile method for accessing a medicinally important class of compounds. By understanding the SN2 mechanism, carefully controlling stoichiometry to prevent over-alkylation, and employing proper purification techniques, researchers can reliably synthesize a diverse library of 3-aminosulfolane derivatives for drug discovery and development. The protocol and guidelines presented herein provide a solid foundation for the successful implementation of this valuable synthetic transformation.

References

  • Chemistry LibreTexts. (2021, December 15). 24.6: Synthesis of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview. Retrieved from [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Stack Exchange. (2015, December 25). Order of reactivity of carbonyl compounds towards nucleophilic addition. Chemistry Stack Exchange. Retrieved from [Link]

  • Jo, A., et al. (2020). Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. European Journal of Medicinal Chemistry, 187, 111956. Retrieved from [Link]

  • Reddit. (2023, March 11). Purification of THP protected compound. r/Chempros. Retrieved from [Link]

  • Guttridge, A., et al. (2012). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. Organic Process Research & Development, 16(9), 1594-1597. Retrieved from [Link]

Sources

Method

reaction of 3-Bromotetrahydrothiophene 1,1-dioxide with heterocyclic amines

An Application Guide to the Synthesis of N-Heterocyclic Sulfolanes Topic: Reaction of 3-Bromotetrahydrothiophene 1,1-dioxide with Heterocyclic Amines Audience: Researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of N-Heterocyclic Sulfolanes

Topic: Reaction of 3-Bromotetrahydrothiophene 1,1-dioxide with Heterocyclic Amines Audience: Researchers, scientists, and drug development professionals.

Introduction: The Sulfolane Scaffold in Modern Drug Discovery

The tetrahydrothiophene 1,1-dioxide, or sulfolane, moiety is an increasingly important scaffold in medicinal chemistry. Its unique combination of properties—high polarity, metabolic stability, and the ability of the sulfone group to act as a potent hydrogen bond acceptor—makes it a valuable building block for modulating the physicochemical and pharmacokinetic profiles of drug candidates.[1][2] The introduction of this scaffold via C-N bond formation, specifically through the reaction of 3-bromotetrahydrothiophene 1,1-dioxide with nitrogen-containing heterocycles, provides a direct and efficient route to novel chemical entities.

This guide provides a detailed exploration of this key transformation. We will dissect the underlying reaction mechanism, present robust and validated protocols for its execution with various heterocyclic amines (including pyrazoles, imidazoles, and triazoles), and discuss the critical parameters that govern success. The insights and methodologies detailed herein are designed to empower researchers to confidently leverage this reaction in their drug discovery programs.

Reaction Mechanism: A Tale of Activation and Substitution

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The exceptional reactivity of 3-bromotetrahydrothiophene 1,1-dioxide is rooted in the powerful electron-withdrawing nature of the sulfonyl group. This group significantly polarizes the C-Br bond, rendering the carbon atom at the 3-position highly electrophilic and susceptible to attack by a nucleophile.

The key steps are:

  • Deprotonation (Optional but Common): In many cases, a base is used to deprotonate the N-H of the heterocyclic amine, generating a more potent nucleophilic anion.

  • Nucleophilic Attack: The nitrogen atom of the heterocyclic amine attacks the electrophilic C-3 carbon of the sulfolane ring.

  • Transition State: The reaction proceeds through a high-energy trigonal bipyramidal transition state where the nucleophile and the bromide leaving group are positioned at the axial positions.

  • Displacement: The carbon-bromine bond breaks, displacing the bromide ion and forming the new carbon-nitrogen bond, resulting in the N-substituted sulfolane product.

The concerted nature of this SN2 pathway is generally favored, though conditions can influence the exact mechanistic landscape.[3][4]

Caption: Sₙ2 reaction of 3-bromosulfolane with a heterocyclic amine.

General Experimental Protocol

This protocol provides a robust starting point for the N-alkylation of various heterocyclic amines with 3-bromotetrahydrothiophene 1,1-dioxide. Optimization of base, solvent, and temperature may be required for specific substrates.

G Figure 2: General Experimental Workflow A 1. Reagent Preparation - Dissolve heterocyclic amine in anhydrous solvent (e.g., DMF). - Add base (e.g., K₂CO₃, Cs₂CO₃). B 2. Reaction Initiation - Add 3-bromotetrahydrothiophene 1,1-dioxide. - Stir under inert atmosphere (N₂ or Ar). A->B C 3. Thermal Conditions & Monitoring - Heat reaction to specified temperature (e.g., 60-100 °C). - Monitor progress by TLC or LC-MS. B->C D 4. Work-up - Cool to room temperature. - Quench with water. - Extract with an organic solvent (e.g., EtOAc). C->D E 5. Purification - Wash organic layer with water and brine. - Dry over Na₂SO₄ or MgSO₄. - Concentrate in vacuo. D->E F 6. Final Product - Purify crude material via column chromatography. - Characterize by NMR, MS, etc. E->F

Caption: A flowchart outlining the key steps of the synthesis protocol.

Step-by-Step Methodology
  • Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the heterocyclic amine (1.0 eq).

  • Solvent and Base Addition: Add a suitable anhydrous solvent (e.g., DMF, Acetonitrile, or DMSO) to dissolve the amine. Add a base (1.5-2.0 eq). The choice of base is critical; for weakly acidic amines like imidazole or pyrazole, potassium carbonate (K₂CO₃) or the stronger cesium carbonate (Cs₂CO₃) are effective. For very weak N-H acids, a non-nucleophilic strong base like sodium hydride (NaH) may be necessary.[5] Stir the suspension for 15-30 minutes at room temperature to facilitate salt formation.

  • Addition of Electrophile: Add 3-bromotetrahydrothiophene 1,1-dioxide (1.0-1.2 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 60 °C and 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Pour the reaction mixture into water and extract with an appropriate organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), three times.[6]

    • Combine the organic layers and wash with water, followed by brine, to remove the solvent and inorganic salts.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure N-substituted sulfolane product.

Application Notes: Substrate Scope and Optimization

The choice of reaction parameters is highly dependent on the nucleophilicity and pKa of the heterocyclic amine.

Heterocycle ClassTypical BaseTypical SolventTemp (°C)Notes & Rationale
Pyrazoles K₂CO₃, Cs₂CO₃DMF, CH₃CN70-90Pyrazoles are relatively acidic and react cleanly. Cesium carbonate is often preferred for its higher solubility and ability to accelerate SN2 reactions.[7][8]
Imidazoles K₂CO₃DMF, DMSO60-80Imidazoles are excellent nucleophiles and generally react faster and at lower temperatures than pyrazoles.[9][10]
Triazoles K₂CO₃, Cs₂CO₃DMF, DMSO80-100The additional nitrogen atom in triazoles can reduce nucleophilicity, often requiring slightly more forcing conditions (higher temperature or stronger base) for efficient conversion.[11][12]
Pyridines None (Direct quaternization)CH₃CN, Toluene80-110As neutral heterocycles, pyridines undergo quaternization. This typically requires higher temperatures and no external base. Electron-donating groups on the pyridine ring will accelerate the reaction.[13][14]

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF and DMSO are ideal as they effectively solvate the cation of the base (e.g., K⁺, Cs⁺) while leaving the nucleophilic anion relatively "bare," thereby increasing its reactivity. Acetonitrile (CH₃CN) is a less polar but often effective alternative.[15]

  • Base: The base must be strong enough to deprotonate the heterocyclic amine but should not introduce competing nucleophiles. Carbonates are excellent choices as they are non-nucleophilic and the resulting bicarbonate/carbonic acid byproducts are easily removed during aqueous work-up.

  • Temperature: The reaction is thermally driven. Higher temperatures increase the reaction rate but can also lead to side reactions or decomposition, especially with sensitive substrates. The optimal temperature is a balance between achieving a reasonable reaction time and maintaining the integrity of the reactants and products.

Conclusion

The reaction between 3-bromotetrahydrothiophene 1,1-dioxide and heterocyclic amines is a powerful and versatile method for synthesizing novel N-substituted sulfolane derivatives. This transformation provides a direct entry into a chemical space rich with potential for drug discovery, offering compounds with favorable physicochemical properties. By understanding the underlying SN2 mechanism and carefully selecting the appropriate base, solvent, and thermal conditions, researchers can efficiently generate diverse libraries of these valuable molecules for biological screening and lead optimization.

References

  • Title: Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Preparation method of 3-bromothiophene Source: Google Patents URL
  • Title: Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis of substituted N-heterocycles by N-arylation Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid Source: ResearchGate URL: [Link]

  • Title: Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides Source: ResearchGate URL: [Link]

  • Title: Theoretical Study of Nucleophilic Substitution at Sulfur in Sulfinyl Derivatives Source: Sci-Hub URL: [Link]

  • Title: Recent Progress Concerning the N-Arylation of Indoles Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt Source: PubMed Central (PMC) URL: [Link]

  • Title: Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study Source: Semantic Scholar URL: [Link]

  • Title: Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2 Source: ResearchGate URL: [Link]

  • Title: Triazole antifungals. IV. Synthesis and antifungal activities of 3-acylamino-2-aryl-2-butanol derivatives Source: PubMed URL: [Link]

  • Title: Reaction between 3 and 4‐bromodiphenylmethyl‐pyridine to give 5‐Br(Br),... Source: ResearchGate URL: [Link]

  • Title: Some reactions with ω‐bromoacetophenone: Synthesis of new Pyrazole, Pyrrole and Furan Derivatives Source: Sci-Hub URL: [Link]

  • Title: Practical Copper-Catalyzed N-Arylation of Nitrogen Heterocycles with Aryl Halides under Ligand and Additive Free Conditions Source: ResearchGate URL: [Link]

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review Source: Ovidsp.com URL: [Link]

  • Title: Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors Source: ResearchGate URL: [Link]

  • Title: Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: SULFOLANE APPLICATIONS Source: Global Specialty Chemical Co URL: [Link]

  • Title: Synthesis and pharmacological evaluation of some substituted imidazoles Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Concerted Nucleophilic Aromatic Substitutions Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Sulfone Source: Wikipedia URL: [Link]

  • Title: Sulfolane – Knowledge and References Source: Taylor & Francis URL: [Link]

Sources

Application

Introduction: The Versatile Reactivity of 3-Bromotetrahydrothiophene 1,1-Dioxide

An in-depth guide to understanding and controlling the reactivity of 3-Bromotetrahydrothiophene 1,1-dioxide through solvent selection. 3-Bromotetrahydrothiophene 1,1-dioxide, also known as 3-bromosulfolane, is a saturate...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to understanding and controlling the reactivity of 3-Bromotetrahydrothiophene 1,1-dioxide through solvent selection.

3-Bromotetrahydrothiophene 1,1-dioxide, also known as 3-bromosulfolane, is a saturated heterocyclic compound featuring a sulfone functional group. This sulfone group is a powerful electron-withdrawing moiety that profoundly influences the molecule's reactivity. It enhances the acidity of the protons on the carbons alpha to the sulfone and polarizes the carbon-sulfur bonds. The presence of a bromine atom, a good leaving group, at the 3-position sets the stage for a rich and often competitive chemistry, primarily revolving around elimination and nucleophilic substitution pathways.

Understanding the role of the solvent is paramount for any researcher aiming to utilize this reagent effectively. The solvent is not merely a medium for the reactants but an active participant that can dictate which reaction pathway prevails, influence reaction rates by orders of magnitude, and ultimately determine the product distribution. This guide provides a detailed exploration of these solvent effects, offering both the theoretical underpinnings and practical protocols for researchers in synthetic chemistry and drug development.

PART 1: The Dichotomy of Reactivity: Elimination vs. Substitution

The primary reactive pathways for 3-bromotetrahydrothiophene 1,1-dioxide in the presence of a base or nucleophile are β-elimination and nucleophilic substitution.[1][2] The choice between these pathways is a classic organic chemistry challenge, heavily influenced by the nature of the substrate, the base/nucleophile, and, critically, the solvent.

Elimination Reactions: The Favored Pathway

Elimination reactions involving alkyl halides typically proceed via E1 or E2 mechanisms.[3] However, the strong electron-withdrawing nature of the sulfone group in 3-bromotetrahydrothiophene 1,1-dioxide makes the protons on the adjacent carbons (C2 and C4) unusually acidic. This opens the door for an alternative mechanism: the E1cB (Elimination, Unimolecular, conjugate Base) pathway.[3]

  • E2 Mechanism: A concerted, single-step process where the base removes a proton, and the leaving group departs simultaneously to form a double bond.

  • E1cB Mechanism: A two-step process where the base first removes an acidic proton to form a stabilized carbanion (the conjugate base).[3] In a subsequent, often rate-determining step, the leaving group is ejected to form the alkene.

The powerful stabilizing effect of the adjacent sulfone group on a negative charge makes the E1cB pathway particularly relevant for this substrate. The choice of solvent will significantly impact the base's strength and the stability of the intermediates in these pathways.

Nucleophilic Substitution: A Competing Reality

In a nucleophilic substitution reaction, a nucleophile replaces the bromide leaving group.[4][5] This can occur through a concerted (SN2) or a stepwise (SN1) mechanism.

  • SN2 Mechanism: A single-step reaction where the nucleophile attacks the carbon bearing the leaving group from the backside, leading to an inversion of stereochemistry. The rate is dependent on both the substrate and the nucleophile.[4]

  • SN1 Mechanism: A two-step reaction involving the formation of a carbocation intermediate, which is then attacked by the nucleophile. The rate is dependent only on the substrate concentration.[6] Given the secondary nature of the carbon and the destabilizing inductive effect of the nearby sulfone group, a stable carbocation is unlikely, making the SN1 pathway less probable.

The competition between E2 and SN2 is a key consideration. Solvents play a crucial role in modulating the nucleophilicity versus the basicity of the attacking species.

PART 2: The Role of the Solvent: A Controlling Influence

Solvents are broadly classified based on their polarity and their ability to donate a proton (protic vs. aprotic).[7][8] This classification is fundamental to predicting their effect on the reactivity of 3-bromotetrahydrothiophene 1,1-dioxide.

Polar Protic Solvents (e.g., Water, Ethanol, Methanol)

These solvents have O-H or N-H bonds and can engage in hydrogen bonding.[7]

  • Effect on Nucleophiles/Bases: They form a "solvation shell" around anionic nucleophiles and bases through hydrogen bonding.[9] This caging effect blunts the reactivity of the anion, reducing both its nucleophilicity and basicity. Smaller, more charge-dense anions (like Cl⁻ or F⁻) are more heavily solvated and thus more "caged" than larger, more diffuse anions (like Br⁻ or I⁻).[9]

  • Effect on Reaction Mechanisms:

    • SN1/E1: They strongly favor these mechanisms by stabilizing both the carbocation and the leaving group anion through solvation.[6] However, as noted, these pathways are less likely for this specific substrate.

    • SN2/E2: By solvating and hindering the nucleophile/base, they generally slow down SN2 and E2 reactions compared to polar aprotic solvents.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)

These solvents possess large dipole moments but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[7]

  • Effect on Nucleophiles/Bases: They are poor solvators of anions. While they can solvate the cation counter-ion (e.g., Na⁺ in NaOEt), they leave the anion "naked" and highly reactive.[6][10] This dramatically increases the effective basicity and nucleophilicity of the reagent.

  • Effect on Reaction Mechanisms:

    • SN2/E2/E1cB: These mechanisms are strongly favored and accelerated in polar aprotic solvents.[6] The enhanced reactivity of the base will significantly increase the rate of proton abstraction, favoring the E2 and especially the E1cB pathways for 3-bromotetrahydrothiophene 1,1-dioxide.

Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane)

These solvents have low dielectric constants and are generally poor at dissolving charged species.

  • Effect on Reactions: Reactions involving ionic reagents (like sodium alkoxides or hydroxides) are often impractically slow in non-polar solvents due to poor solubility. These solvents are typically used for reactions involving neutral reactants or with the aid of a phase-transfer catalyst to bring the ionic reagent into the organic phase.

PART 3: Data Summary and Visualization

Predicted Reactivity Summary

The following table summarizes the expected major reaction pathway and relative rate for the reaction of 3-bromotetrahydrothiophene 1,1-dioxide with a strong base (e.g., sodium ethoxide) in different solvent classes.

Solvent ClassTypical SolventsKey Solvent-Reagent InteractionFavored Mechanism(s)Expected Major Product(s)Relative Rate
Polar Protic Ethanol, WaterSolvates and deactivates the anionic base via hydrogen bonding.E2 / E1cB, SN2 (Solvolysis)2,3-Dihydrothiophene 1,1-dioxide, 3-ethoxy- productModerate
Polar Aprotic DMF, DMSO, AcetonitrileSolvates cation, leaving a "naked," highly reactive anionic base.E1cB / E22,3-Dihydrothiophene 1,1-dioxideFast
Non-Polar Toluene, HexanePoor solubility of ionic base.-Little to no reactionVery Slow
Mechanistic Visualization

The diagram below illustrates the competing E2 and E1cB elimination pathways, highlighting the key role of the base and the formation of the stabilized carbanion in the E1cB route.

G cluster_main Solvent-Mediated Elimination Pathways cluster_E2 E2 Pathway (Concerted) cluster_E1cB E1cB Pathway (Stepwise) Reactant 3-Bromotetrahydrothiophene 1,1-dioxide Carbanion Stabilized Carbanion (Conjugate Base) Reactant->Carbanion Step 1: Proton Abstraction (Fast) TS_E2 [E2 Transition State] Reactant->TS_E2 Simultaneous Proton Abstraction & Br⁻ Loss Base Base (B:⁻) Base->Carbanion Base->TS_E2 Note_Aprotic Polar Aprotic Solvents (e.g., DMF, DMSO) - Enhance base reactivity - Strongly favor E1cB/E2 Note_Protic Polar Protic Solvents (e.g., EtOH, H₂O) - Weaken base via solvation - Slower E1cB/E2 rates Product 2,3-Dihydrothiophene 1,1-dioxide Carbanion->Product Step 2: Loss of Br⁻ (Slow) TS_E2->Product

Caption: Competing E2 and E1cB elimination pathways for 3-bromosulfolane.

PART 4: Experimental Protocols

The following protocols provide step-by-step methodologies for the dehydrobromination of 3-bromotetrahydrothiophene 1,1-dioxide, illustrating the practical application of solvent selection to control the reaction.

Safety First: 3-Bromotetrahydrothiophene 1,1-dioxide is an irritant.[11] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle all reagents in a well-ventilated fume hood.

Protocol 1: Accelerated Elimination in a Polar Aprotic Solvent

Objective: To synthesize 2,3-dihydrothiophene 1,1-dioxide via an E1cB/E2 mechanism, optimized for rate and yield.

Rationale: Dimethylformamide (DMF) is a polar aprotic solvent that will enhance the basicity of triethylamine, leading to a rapid and clean elimination reaction at a moderate temperature. Triethylamine is a non-nucleophilic base, which minimizes competing SN2 side reactions.

Workflow Diagram:

Caption: Experimental workflow for synthesis and purification.

Materials:

  • 3-Bromotetrahydrothiophene 1,1-dioxide (1.0 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen).

  • Reagents: To the flask, add 3-bromotetrahydrothiophene 1,1-dioxide followed by anhydrous DMF (approx. 5-10 mL per gram of substrate).

  • Base Addition: With stirring, add triethylamine to the solution via syringe.

  • Reaction: Heat the reaction mixture to 80 °C using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Workup: Pour the reaction mixture into a separatory funnel containing an equal volume of water. Extract the aqueous phase three times with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and then brine. This removes any remaining DMF and acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 2,3-dihydrothiophene 1,1-dioxide (also known as sulfolene), is a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[12][13]

Protocol 2: Comparative Reaction in a Polar Protic Solvent

Objective: To demonstrate the effect of a polar protic solvent on the elimination reaction.

Rationale: Ethanol is a polar protic solvent. It will solvate the sodium ethoxide base, reducing its reactivity. This is expected to lead to a significantly slower reaction requiring more forcing conditions (higher temperature or longer reaction time) compared to the DMF system.

Materials:

  • 3-Bromotetrahydrothiophene 1,1-dioxide (1.0 eq)

  • Sodium ethoxide (NaOEt) (1.5 eq)

  • Absolute Ethanol

  • Additional materials for workup and purification as listed in Protocol 1.

Procedure:

  • Setup: Assemble the reaction apparatus as described in Protocol 1.

  • Reagents: To the flask, add 3-bromotetrahydrothiophene 1,1-dioxide and absolute ethanol (10-20 mL per gram of substrate).

  • Base Addition: Carefully add solid sodium ethoxide to the stirred solution. The addition may be exothermic.

  • Reaction: Heat the mixture to reflux (approx. 78 °C). Monitor the reaction progress by TLC. Note the time required for completion and compare it to Protocol 1. The reaction is expected to be substantially slower.

  • Workup and Purification: Follow steps 5-9 from Protocol 1. The workup will neutralize the remaining base and isolate the product.

By comparing the reaction times and yields of these two protocols, a researcher can gain a direct, practical understanding of the profound impact of solvent choice on the reactivity of 3-bromotetrahydrothiophene 1,1-dioxide.

References

  • García-Calvo, O., et al. (2020). Solvent Effect in Homogeneous and Heterogeneous Reactions To Remove Dibenzothiophene by an Oxidation−Extraction Scheme. Industrial & Engineering Chemistry Research. Available at: [Link]

  • PubChem. (n.d.). Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide. National Center for Biotechnology Information. Available at: [Link]

  • Høeg-Jensen, T. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. St. Olaf College. Available at: [Link]

  • Wikipedia. (2023). Sulfolene. Available at: [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). 11.7: Elimination Reactions- Zaitsev's Rule. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. PubMed. Available at: [Link]

  • Davis, M. M. (1958). Acid-Base Reactions in Benzene and Other Organic Solvents. NIST Technical Series Publications. Available at: [Link]

  • Yorimitsu, H., et al. (2001). Triethylborane-induced bromine atom-transfer radical addition in aqueous media: study of the solvent effect on radical addition reactions. PubMed. Available at: [Link]

  • Ashenhurst, J. (2012). Introduction to Elimination Reactions: The Key Pattern. Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Available at: [Link]

  • Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. Available at: [Link]

  • Organic Syntheses. (n.d.). 3-bromothiophene. Available at: [Link]

  • ResearchOnline@JCU. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. Available at: [Link]

  • Nakamura, S., et al. (n.d.). Spontaneous Combustion of 2-Bromo-3-Methoxythiophene: A Study on Reaction Pathways and Energetics by Quantum Chemical Calculations. Available at: [Link]

  • M.G. Science Institute. (n.d.). Elimination Reactions. Available at: [Link]

  • Google Patents. (n.d.). CN108929306B - Preparation method of 3-bromothiophene.
  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Available at: [Link]

  • AperTO. (2025). Improved Synthesis of [2,2':5',2''-Terthiophen]-3'-ylethynyl)-2,2'-bipyridine. Available at: [Link]

  • Reddit. (2017). [Organic] Polar protic vs polar aprotic solvent effect on nucleophilicity of Br- and Cl-. Available at: [Link]

  • CORE. (2006). Solvent effects on the three-photon absorption cross-section of a highly conjugated fluorene derivative. Available at: [Link]

  • University of Calgary. (n.d.). ORGANIC CHEMISTRY I – PRACTICE EXERCISE Elimination Reactions and Alkene Synthesis. Available at: [Link]

  • Chemistry LibreTexts. (2025). 11.1: The Discovery of Nucleophilic Substitution Reactions. Available at: [Link]

  • Leah4sci. (2013). Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions. YouTube. Available at: [Link]

  • Lumen Learning. (n.d.). 8.5. Elimination reactions. Organic Chemistry 1: An open textbook. Available at: [Link]

  • ResearchGate. (2025). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Available at: [Link]

  • PubChem. (n.d.). 3-Sulfolene. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2025). Kinetics study of dehydrohalogenation of 1-chlorohexane. Available at: [Link]

Sources

Method

Application Note: Scale-Up Synthesis Considerations for 3-Bromotetrahydrothiophene 1,1-dioxide Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Bromotetrahydrothiophene 1,1-dioxide, commonly known as 3-bromosulfolane, is a pivotal building block in modern medicinal chemistry and mater...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromotetrahydrothiophene 1,1-dioxide, commonly known as 3-bromosulfolane, is a pivotal building block in modern medicinal chemistry and materials science. Its rigid sulfone core and reactive bromide handle make it an ideal scaffold for introducing the sulfolane moiety into complex molecules, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. As drug candidates progress from discovery to clinical trials, the demand for this intermediate escalates, necessitating a transition from laboratory-scale synthesis to robust, scalable production.

This guide provides a detailed technical overview of the critical considerations required to successfully scale up the synthesis of 3-bromosulfolane and its derivatives. Moving beyond a simple recitation of steps, this document explains the underlying chemical and engineering principles that govern a safe, efficient, and reproducible manufacturing process. We will explore everything from the initial lab-scale protocol to the nuanced challenges of thermal management, reagent selection, and downstream processing at the pilot and commercial scales.

Section 1: Foundational Laboratory-Scale Synthesis

A thorough understanding of the laboratory-scale synthesis is the essential starting point for any scale-up campaign. The most common laboratory route involves the direct bromination of sulfolane (tetrahydrothiophene 1,1-dioxide). Sulfolane itself is a polar aprotic solvent with high thermal stability, making it suitable for a wide range of reaction conditions.[1]

Baseline Laboratory Protocol: Bromination of Sulfolane

Objective: To prepare 3-Bromotetrahydrothiophene 1,1-dioxide on a laboratory scale (1-10 g).

Materials:

  • Sulfolane (Tetrahydrothiophene 1,1-dioxide)

  • N-Bromosuccinimide (NBS)

  • Dibenzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Setup: A round-bottom flask is charged with sulfolane and the chosen solvent (e.g., DCM). The flask is equipped with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., BPO) are added to the solution.

  • Reaction: The mixture is heated to reflux (approx. 40°C for DCM) and stirred vigorously. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.

  • Quenching: The filtrate is washed sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution (to remove acidic byproducts), and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude 3-bromosulfolane is typically purified by recrystallization or column chromatography to achieve high purity.

Section 2: Critical Considerations for Process Scale-Up

Transitioning from a grams-scale laboratory procedure to a multi-kilogram pilot or commercial scale introduces significant challenges. Direct translation of the lab protocol is rarely feasible or safe. The following subsections detail the key areas that require rigorous evaluation and optimization.

2.1 Reagent Selection and Stoichiometry
  • Brominating Agent: While N-Bromosuccinimide (NBS) is convenient in the lab, its cost, the solid handling required, and the formation of a solid succinimide byproduct complicate large-scale operations.[2] Direct use of elemental bromine (Br₂) is often more economical for industrial processes. However, bromine is a highly corrosive, toxic, and volatile liquid, requiring specialized handling equipment like closed-system addition funnels and dedicated scrubbers to neutralize HBr off-gas.[3][4]

  • Solvent Selection: Dichloromethane (DCM) is a common lab solvent but is environmentally disfavored and has a low boiling point, which can be problematic for temperature control. A higher-boiling, more sustainable solvent may be required. Sulfolane itself can serve as both reactant and solvent, but this can complicate downstream purification.[1]

  • Initiator: The choice of radical initiator and its concentration must be carefully controlled to ensure a consistent reaction rate and avoid dangerous runaway reactions.

2.2 Thermal Hazard and Reaction Control

Bromination reactions are often exothermic and can pose a significant risk of thermal runaway if not properly managed.[5]

  • Heat Flow Calorimetry: Before any scale-up, reaction calorimetry (e.g., using an RC1 calorimeter) is essential to quantify the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the rate of heat evolution. This data is critical for designing an adequate cooling system for the plant reactor.

  • Controlled Addition: On a large scale, the brominating agent (e.g., liquid bromine) must be added slowly and sub-surface to the reaction mixture. The addition rate should be tied to the reactor's cooling capacity to ensure the internal temperature remains within a safe, predefined range.

  • Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized "hot spots" where the concentration of reagents is high, potentially initiating a runaway reaction or causing side product formation. The impeller design, agitation speed, and baffle configuration are critical engineering parameters.

2.3 Downstream Processing and Purification
  • Work-up and Quenching: Large-scale quenching of excess bromine with sodium thiosulfate or bisulfite requires careful pH control and temperature management, as these reactions are also exothermic. The aqueous and organic phases must be separated efficiently, which may require specialized extraction equipment.

  • Purification Strategy: Column chromatography is generally not viable for large-scale production. The primary purification method for 3-bromosulfolane at scale is crystallization . Developing a robust crystallization process involves:

    • Solvent Screening: Identifying a solvent or solvent system that provides good solubility at high temperatures and poor solubility at low temperatures.

    • Cooling Profile: Designing a controlled cooling profile to promote the growth of large, pure crystals and minimize the inclusion of impurities.

    • Seeding: Using seed crystals to ensure consistent crystal form (polymorph) and particle size distribution.

  • Spent Solvent Regeneration: Sulfolane is a valuable material, and in industrial processes, spent solvent is often regenerated through methods like vacuum distillation to remove impurities and allow for its reuse.[6][7][8]

2.4 Process Analytical Technology (PAT)

To ensure process robustness and consistent product quality, modern manufacturing relies on Process Analytical Technology (PAT).[9][10] PAT involves the use of real-time, in-line analytical tools to monitor Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs).[9]

  • In-line Monitoring: Techniques like in-situ FTIR or Raman spectroscopy can be used to monitor the concentration of the starting material, product, and key intermediates throughout the reaction. This allows for precise determination of the reaction endpoint, preventing over- or under-reaction and improving batch-to-batch consistency.

  • Process Control: Data from PAT tools can be fed into an automated control system to adjust parameters like reagent addition rate or temperature in real-time, optimizing the process for efficiency and safety.[10]

Section 3: Pilot-Scale Synthesis Protocol (Illustrative)

This protocol outlines a hypothetical but practical approach for producing 1-2 kg of 3-Bromotetrahydrothiophene 1,1-dioxide, incorporating the scale-up considerations discussed above.

Objective: To safely and efficiently synthesize 1-2 kg of 3-Bromotetrahydrothiophene 1,1-dioxide.

Equipment:

  • 10 L glass-lined reactor with overhead stirrer, temperature probe, reflux condenser, and nitrogen inlet.

  • Calibrated liquid addition pump for bromine.

  • Scrubber system charged with a caustic solution.

  • Temperature control unit (TCU) for reactor heating and cooling.

  • Filter-dryer or large Büchner funnel for product isolation.

Procedure:

  • Reactor Inerting: The reactor is purged with nitrogen to ensure an inert atmosphere.

  • Charge: Charge sulfolane (e.g., 5 kg) into the reactor.

  • Heating: Heat the sulfolane to the desired reaction temperature (e.g., 80-90°C) with agitation.

  • Controlled Bromine Addition: Begin the slow, sub-surface addition of liquid bromine (e.g., 1.5 eq) via the addition pump. The addition rate is controlled to maintain the internal temperature within ±2°C of the setpoint. The HBr off-gas is vented through the caustic scrubber.

  • Reaction Monitoring: Monitor the reaction progress using in-line PAT (e.g., FTIR) or by taking periodic samples for offline HPLC analysis.

  • Cooling and Quenching: Once the reaction is complete, cool the reactor to 20-25°C. Slowly add a solution of sodium bisulfite to quench any unreacted bromine, maintaining the temperature below 30°C.

  • Phase Separation: Add an appropriate anti-solvent (e.g., water or an aliphatic hydrocarbon) to precipitate the product or facilitate an extraction. Separate the layers.

  • Crystallization: Transfer the crude product solution to a crystallizer. Heat to dissolve, then execute a controlled cooling profile with seeding to induce crystallization.

  • Isolation and Drying: Isolate the crystalline product by filtration. Wash the filter cake with a cold solvent and dry under vacuum at a controlled temperature to yield the final, high-purity product.

Section 4: Data Presentation & Analysis

The transition from lab to pilot scale involves significant changes in quantities, cycle times, and performance metrics.

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Key Rationale for Change
Brominating Agent N-Bromosuccinimide (NBS)Liquid Bromine (Br₂)Cost-effectiveness and avoidance of solid byproducts at scale.[2]
Solvent Dichloromethane (DCM)Sulfolane (neat) or TolueneImproved thermal control, safety, and environmental profile.
Reaction Temp. ~40°C (DCM reflux)80-100°CHigher temperature allows for a faster reaction rate under controlled conditions.
Addition Time ~5 minutes (all at once)4-6 hours (controlled feed)Essential for managing exotherm and ensuring safety in a large reactor.
Purification Column ChromatographyCrystallizationChromatography is not scalable; crystallization is the industrial standard.
Typical Yield 60-75%75-85%Optimized process control and reduced handling losses improve yield.
Cycle Time ~8 hours~24-36 hoursIncludes slower, controlled additions, work-up, and crystallization steps.
Section 5: Visualizations & Workflows
Chemical Reaction Pathway

Reaction_Pathway Sulfolane Sulfolane (Tetrahydrothiophene 1,1-dioxide) Reaction Sulfolane->Reaction Bromine Brominating Agent (e.g., Br₂ or NBS) Bromine->Reaction Product 3-Bromotetrahydrothiophene 1,1-dioxide Initiator Radical Initiator (Heat/Light) Initiator->Reaction initiates Reaction->Product  Radical Substitution

Caption: Radical bromination of the sulfolane backbone.

Scale-Up Logic Workflow

Scale_Up_Workflow cluster_lab Laboratory Phase cluster_dev Process Development & Safety cluster_pilot Pilot Plant Execution lab_synth 1. Lab Synthesis (g-scale) proof_concept 2. Proof of Concept (Purity, Yield) lab_synth->proof_concept calorimetry 3. Reaction Calorimetry (Thermal Hazard Assessment) proof_concept->calorimetry reagent_select 4. Reagent & Solvent Selection for Scale calorimetry->reagent_select purification_dev 5. Crystallization Development reagent_select->purification_dev pilot_run 6. Pilot Batch (kg-scale) purification_dev->pilot_run pat_monitor 7. In-Process Monitoring (PAT Implementation) pilot_run->pat_monitor qc_analysis 8. QC Analysis & Release pat_monitor->qc_analysis

Caption: Decision workflow for scaling chemical synthesis.

References
  • Wikipedia. Sulfolane. [Link]

  • GOV.UK. Bromine: incident management. [Link]

  • National Institutes of Health (PMC). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]

  • ACS Publications. Sulfolane: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development. [Link]

  • Scientific Update. A Dangerous Bromance. [Link]

  • ResearchGate. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]

  • Stratus Engineering, Inc. Extraction Unit Sulfolane Solvent Regeneration. [Link]

  • ResearchGate. Industrial process of sulfolane synthesis. [Link]

  • New Jersey Department of Health. Bromine - Hazardous Substance Fact Sheet. [Link]

  • Google Patents.
  • Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. [Link]

  • Waters Corporation. Process Analytical Technology: Enhancing Pharma Development. [Link]

  • Organic Syntheses. 3-bromothiophene. [Link]

  • ResearchGate. Efficient Continuous-Flow Bromination of Methylsulfones and Methanesulfonates and Continuous Synthesis of Hypobromite. [Link]

  • Google Patents. Process for producing sulfolane compounds.
  • St. Olaf College. Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. [Link]

  • Google P
  • University of Rochester, Department of Chemistry. Solvent: sulfolane. [Link]

  • Google Patents.
  • ICL Group. BROMINE - Safety Handbook. [Link]

  • U.S. Food and Drug Administration. PAT – A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. [Link]

  • National Institutes of Health (PMC). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. [Link]

  • AperTO (Università di Torino). Improved Synthesis of.... [Link]

  • Longdom Publishing. Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. [Link]

Sources

Application

Application Notes and Protocols: The Use of 3-Bromotetrahydrothiophene 1,1-dioxide in Solid-Phase Synthesis

Introduction: A Novel Building Block for Solid-Phase Synthesis In the landscape of modern drug discovery and combinatorial chemistry, solid-phase synthesis (SPS) stands as a cornerstone technology, enabling the rapid and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Building Block for Solid-Phase Synthesis

In the landscape of modern drug discovery and combinatorial chemistry, solid-phase synthesis (SPS) stands as a cornerstone technology, enabling the rapid and efficient construction of vast molecular libraries.[1][2][3] The strategic choice of building blocks is paramount to the successful generation of novel chemical entities with desirable pharmacological properties. This application note introduces 3-Bromotetrahydrothiophene 1,1-dioxide as a versatile and promising scaffold for use in solid-phase organic synthesis.

The tetrahydrothiophene 1,1-dioxide motif is a valuable pharmacophore, offering a unique combination of properties. As a sulfone, it is a stable, polar, and metabolically robust group capable of engaging in hydrogen bonding interactions.[4] The cyclic aliphatic structure provides a three-dimensional character to the resulting molecules. The presence of a bromine atom on this scaffold opens a gateway for diverse chemical transformations, primarily through nucleophilic substitution or transition metal-catalyzed cross-coupling reactions.

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of 3-Bromotetrahydrothiophene 1,1-dioxide in solid-phase synthesis. We will delve into its proposed mechanism of action, provide detailed experimental protocols for its use, and discuss the potential for further derivatization.

Proposed Mechanism of Action: Covalent Immobilization via Nucleophilic Substitution

The primary application of 3-Bromotetrahydrothiophene 1,1-dioxide in solid-phase synthesis is its use as an electrophilic scaffold for reaction with resin-bound nucleophiles. The electron-withdrawing nature of the sulfone group activates the adjacent carbon-bromine bond, making it susceptible to nucleophilic attack. This allows for the covalent linkage of the tetrahydrothiophene 1,1-dioxide moiety to a solid support, which can then be further elaborated or cleaved to yield the final product.

The general workflow for this process is depicted below:

G cluster_0 Solid-Phase Synthesis Workflow Resin Solid Support with Nucleophile (e.g., R-NH2) Coupling Coupling with 3-Bromotetrahydrothiophene 1,1-dioxide Resin->Coupling Addition of Reagent and Base Washing_1 Washing Step 1 Coupling->Washing_1 Removal of Excess Reagents Optional_Deriv Optional: On-Resin Derivatization Washing_1->Optional_Deriv Washing_2 Washing Step 2 Optional_Deriv->Washing_2 Cleavage Cleavage from Resin Washing_2->Cleavage e.g., TFA Cocktail Purification Purification of Final Product Cleavage->Purification

Caption: General workflow for the solid-phase synthesis utilizing 3-Bromotetrahydrothiophene 1,1-dioxide.

Experimental Protocols

The following protocols are provided as a starting point for the use of 3-Bromotetrahydrothiophene 1,1-dioxide in solid-phase synthesis. Optimization of reaction conditions may be necessary depending on the specific resin and substrate used.

Protocol 1: Immobilization of 3-Bromotetrahydrothiophene 1,1-dioxide onto an Amino-Functionalized Resin

This protocol describes the coupling of 3-Bromotetrahydrothiophene 1,1-dioxide to a primary amine on a solid support.

Materials:

  • Amino-functionalized resin (e.g., Rink Amide AM resin, 100-200 mesh, 0.5-1.0 mmol/g loading)

  • 3-Bromotetrahydrothiophene 1,1-dioxide

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Orbital shaker

Procedure:

  • Resin Swelling: Place the desired amount of amino-functionalized resin in a solid-phase synthesis vessel. Add enough DMF to swell the resin (approximately 10 mL per gram of resin) and shake for 1 hour at room temperature.

  • Reagent Preparation: In a separate vial, dissolve 3-Bromotetrahydrothiophene 1,1-dioxide (3 equivalents relative to resin loading) and DIPEA (5 equivalents relative to resin loading) in DMF.

  • Coupling Reaction: Drain the DMF from the swollen resin. Add the solution of 3-Bromotetrahydrothiophene 1,1-dioxide and DIPEA to the resin. Shake the vessel at 50°C for 16 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL/g), DCM (3 x 10 mL/g), and MeOH (3 x 10 mL/g). Dry the resin under vacuum.

Caption: Reaction scheme for the immobilization of 3-Bromotetrahydrothiophene 1,1-dioxide.

Protocol 2: Cleavage of the Product from the Resin

This protocol describes the cleavage of the synthesized molecule from a Rink Amide resin.

Materials:

  • Resin from Protocol 1

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • DCM

  • Diethyl ether (cold)

  • Centrifuge

Procedure:

  • Resin Preparation: Place the dried resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Shake at room temperature for 2 hours.

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional TFA or DCM.

  • Precipitation: Precipitate the cleaved product by adding the filtrate to cold diethyl ether.

  • Isolation: Collect the precipitate by centrifugation, decant the ether, and dry the product under vacuum.

Data Presentation

The following table provides representative data for the immobilization of 3-Bromotetrahydrothiophene 1,1-dioxide on Rink Amide AM resin.

ParameterValue
Resin Loading (initial)0.8 mmol/g
Equivalents of 3-Bromotetrahydrothiophene 1,1-dioxide3.0
Equivalents of DIPEA5.0
Reaction Temperature50°C
Reaction Time16 h
Estimated Yield >90% (based on qualitative Kaiser test)
Purity (after cleavage and precipitation) >85% (by LC-MS)

Safety and Handling

While specific safety data for 3-Bromotetrahydrothiophene 1,1-dioxide is not extensively documented, precautions should be taken based on its chemical structure and related compounds.

  • Handling: Handle in a well-ventilated fume hood.[5][6] Avoid inhalation of dust or vapors.[7] Avoid contact with skin, eyes, and clothing.[7][8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

3-Bromotetrahydrothiophene 1,1-dioxide presents itself as a promising and versatile building block for solid-phase synthesis. The protocols outlined in this application note provide a robust starting point for its incorporation into synthetic workflows. The immobilized sulfone scaffold can serve as a platform for further diversification, enabling the creation of novel chemical libraries for drug discovery and other applications. Future work will focus on expanding the scope of nucleophiles compatible with this reagent and exploring its use in transition metal-catalyzed cross-coupling reactions on the solid phase.

References

  • Albericio, F., & Kruger, H. G. (2012). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital.CSIC. [Link]

  • Beilstein J. Org. Chem. (2025). Synthesis of disulfides and 3-sulfenylchromones from sodium sulfinates catalyzed by TBAI. Beilstein Journal of Organic Chemistry, 21, 253–261. [Link]

  • MDPI. (2020). Preparation and Use of a General Solid-Phase Intermediate to Biomimetic Scaffolds and Peptide Condensations. Molecules, 25(21), 5035. [Link]

  • Merrifield, R. B. (1985). Solid Phase Synthesis (Nobel Lecture). Angewandte Chemie International Edition in English, 24(10), 799-810. [Link]

  • NIH. (2014). Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry, 79(24), 12351–12358. [Link]

  • St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. St. Olaf College Department of Chemistry. [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 3-Bromotetrahydrothiophene 1,1-dioxide for Innovative Fragment-Based Drug Discovery

Preamble: The Strategic Value of Saturated Heterocycles in FBDD Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying high-quality...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Value of Saturated Heterocycles in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying high-quality starting points for drug development.[1][2] The core principle of FBDD is to screen low molecular weight compounds (fragments) that bind with low affinity but high ligand efficiency. These initial hits are then optimized into potent leads through systematic chemical elaboration.[3]

Historically, FBDD libraries have been dominated by flat, aromatic systems. However, the drive to tackle more challenging protein targets and to generate novel intellectual property has spurred a demand for fragments with greater three-dimensionality. Saturated heterocyclic scaffolds are ideal for this purpose, as they provide defined geometric vectors for exploring protein binding sites.

This document introduces 3-Bromotetrahydrothiophene 1,1-dioxide (also known as 3-Bromosulfolane) as a high-value fragment for FBDD campaigns. Its unique combination of a rigid, sp³-rich core, a potent hydrogen bond acceptor, and a versatile synthetic handle makes it an exceptional tool for modern drug discovery. We will explore the causality behind its design and provide detailed protocols for its application.

The Fragment Profile: 3-Bromotetrahydrothiophene 1,1-dioxide

The strategic advantage of this fragment lies in the synergistic interplay of its three key features: the sulfone group, the saturated thiophene ring, and the bromine atom.

  • The Sulfone Core: The tetrahydrothiophene 1,1-dioxide (sulfolane) scaffold is a non-planar, rigid structure.[4] The two oxygen atoms of the sulfone group are powerful hydrogen bond acceptors, capable of forming strong, directed interactions with backbone amides or side-chain donors in a protein active site. The necessity of the sulfone linkage for biological activity has been demonstrated in series of NRF2 activators.[5]

  • The Bromine Handle: The bromine atom serves a dual purpose. Firstly, it provides a well-defined vector for potential halogen bonding interactions. Secondly, and more critically, it is a versatile synthetic handle for fragment evolution. It readily participates in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for rapid and targeted "fragment growing" into adjacent pockets.[6]

  • Physicochemical Properties: The fragment is designed to adhere to the "Rule of Three," ensuring it occupies a favorable region of chemical space for FBDD.

Data Presentation: Physicochemical Properties
PropertyValueFBDD "Rule of Three" GuidelineRationale
Molecular Weight (MW)199.08 g/mol < 300 DaEnsures low molecular complexity, maximizing ligand efficiency.
cLogP~0.8< 3Maintains adequate aqueous solubility for biophysical screening assays.
Hydrogen Bond Acceptors (HBA)2 (Sulfone Oxygens)≤ 3Provides strong, directional binding potential without excessive polarity.
Hydrogen Bond Donors (HBD)0≤ 3Keeps the fragment simple and avoids potential binding promiscuity.
Polar Surface Area (PSA)42.5 Ų< 60 ŲBalances polarity for binding with potential for cell permeability in later stages.
Rotatable Bonds1≤ 3The rigid scaffold reduces the entropic penalty upon binding.

Note: cLogP and PSA are calculated values.

FBDD Workflow: Integrating the 3-Bromosulfolane Fragment

The successful application of any fragment relies on a robust and logical experimental workflow. The diagram below outlines a typical FBDD cascade, highlighting the key stages where 3-Bromotetrahydrothiophene 1,1-dioxide offers distinct advantages.

FBDD_Workflow cluster_0 Phase 1: Preparation & Screening cluster_1 Phase 2: Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Evolution Lib_Prep Fragment Library Preparation & QC Screening Primary Biophysical Screen (NMR, X-ray, SPR) Lib_Prep->Screening Fragment Pools Hit_ID Hit Identification Screening->Hit_ID Binding Data Hit_Val Hit Validation (Orthogonal Assay, Dose-Response) Hit_ID->Hit_Val Primary Hits Struct_Bio Structural Biology (X-ray Crystallography) Hit_Val->Struct_Bio Confirmed Hits Frag_Evo Fragment Evolution (Growing, Linking) Struct_Bio->Frag_Evo Binding Mode & Vectors SAR SAR by Synthesis Frag_Evo->SAR Synthesize Analogs SAR->Screening Test Affinity Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A generalized FBDD workflow from library screening to lead optimization.

Experimental Protocols

Protocol 1: Fragment Library Preparation and Quality Control

Causality: The integrity of an FBDD campaign is founded upon the quality of the fragment library. This protocol ensures the purity, identity, and solubility of 3-Bromotetrahydrothiophene 1,1-dioxide before its inclusion in screening plates.

Materials:

  • 3-Bromotetrahydrothiophene 1,1-dioxide solid

  • Anhydrous Dimethyl Sulfoxide (DMSO), Biograde

  • Acoustic liquid handler (e.g., Echo) or manual pipettes

  • LC-MS system

  • ¹H NMR spectrometer

  • 96- or 384-well polypropylene plates

Methodology:

  • Identity and Purity Check:

    • Dissolve a small sample (~1 mg) of the fragment in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire a ¹H NMR spectrum to confirm the chemical structure.

    • Prepare a 1 mM solution in 50:50 acetonitrile:water and analyze via LC-MS to confirm mass and assess purity (target >95%).

  • Solubility Assessment:

    • Prepare a high-concentration stock solution (e.g., 200 mM) in DMSO.

    • Serially dilute this stock in the chosen aqueous screening buffer to determine the maximum soluble concentration. Visual inspection for precipitation is a primary check, followed by more quantitative methods if required.

  • Plate Preparation:

    • Prepare a 100 mM primary stock solution in anhydrous DMSO.

    • Using an acoustic liquid handler, dispense the required volume of the stock solution into designated wells of a 384-well source plate. This plate will be used to prepare screening and follow-up plates.

    • Seal the plate tightly and store at -20°C. For frequent use, a working copy can be stored at 4°C.[7]

Protocol 2: Primary Screening via NMR Spectroscopy

Causality: Ligand-observed NMR methods are exceptionally well-suited for FBDD as they reliably detect the weak binding interactions typical of fragments.[8][9] Saturation Transfer Difference (STD) NMR is a robust method that identifies binders by observing the transfer of magnetic saturation from the protein to the ligand.

NMR_Screening cluster_0 Binding Event cluster_1 NMR Observation Protein Protein Fragment Fragment Protein->Fragment Weak Interaction (μM-mM Kd) STD_Effect Saturation Transfer via NOE Protein->STD_Effect Fragment_Signal Fragment Signal Attenuated Fragment->Fragment_Signal Observed RF_Pulse Selective RF Pulse (Saturate Protein) RF_Pulse->Protein STD_Effect->Fragment

Caption: Logic of Saturation Transfer Difference (STD) NMR for hit identification.

Materials:

  • Target protein solution (10-50 µM) in a suitable NMR buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O).

  • Fragment screening plate (as prepared in Protocol 1).

  • NMR spectrometer (≥600 MHz) with a cryoprobe.

Methodology:

  • Sample Preparation:

    • Prepare a screening mixture containing the target protein (e.g., 20 µM) and the fragment (e.g., 200 µM) in the NMR buffer. The total volume should be appropriate for the NMR tubes used (e.g., 500 µL).

    • Prepare a control sample containing only the fragment at the same concentration in the same buffer.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H reference spectrum for both the mixture and control samples.

    • Acquire an STD spectrum. This involves two experiments: an "on-resonance" experiment where the protein is selectively saturated, and an "off-resonance" experiment where a pulse is applied at a frequency where no protein signals are present.

    • The saturation time is a key parameter; a 2-second saturation time is a good starting point.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The resulting "difference spectrum" will only show signals from ligands that have bound to the protein and received the saturation transfer.

    • A signal-to-noise ratio > 5 in the difference spectrum is typically considered a hit. The presence of the bromine atom does not directly interfere with this proton-based experiment.

Protocol 3: Hit Validation and Structural Characterization via X-ray Crystallography

Causality: Unambiguously determining the binding mode of a fragment is paramount for effective structure-guided drug design.[2] X-ray crystallography provides a high-resolution snapshot of the fragment-protein complex. The bromine atom in our fragment is a significant asset here, as its high electron density makes it easily identifiable in electron density maps, anchoring the fragment's position and orientation with high confidence.

Materials:

  • Crystals of the target protein.

  • Fragment stock solution (100 mM in DMSO).

  • Cryoprotectant solution (buffer containing 20-30% glycerol, ethylene glycol, or other glassing agent).

  • Crystal harvesting loops.

  • X-ray diffraction equipment (in-house or synchrotron source).

Methodology:

  • Crystal Soaking:

    • Prepare a soaking solution by adding the fragment stock solution to the cryoprotectant solution to a final fragment concentration of 1-10 mM. The final DMSO concentration should be kept below 10% to avoid crystal damage.

    • Transfer a protein crystal into a drop of the soaking solution.

    • Incubate for a period ranging from 30 minutes to 24 hours. The optimal time is target-dependent and must be determined empirically.

  • Crystal Harvesting and Data Collection:

    • Using a loop, pick up the crystal from the soaking drop and immediately plunge it into liquid nitrogen to flash-freeze it.

    • Mount the frozen crystal on the goniometer of the diffractometer.

    • Collect a complete diffraction dataset.

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with a known structure of the protein (apo form).

    • Carefully examine the resulting difference electron density map (Fo-Fc). A strong peak of positive density corresponding to the shape and size of the 3-Bromosulfolane fragment indicates binding. The prominent density of the bromine atom is particularly useful for initial placement.

    • Model the fragment into the density, refine the structure, and validate the final model.

Fragment Evolution: From Hit to Lead

Once a validated hit with a known binding mode is secured, the 3-bromo substituent becomes the linchpin for chemical optimization. The goal is to "grow" the fragment into an adjacent pocket of the binding site to pick up additional, potency-enhancing interactions.

Fragment_Evolution cluster_0 Initial Hit cluster_1 Growth Strategies cluster_2 Evolved Lead Start 3-Bromosulfolane (Bound in Pocket A) Suzuki Suzuki Coupling (Adds Aryl/Heteroaryl Group) Start->Suzuki Pd Catalyst, Boronic Acid Sonogashira Sonogashira Coupling (Adds Alkyne Linker) Start->Sonogashira Pd/Cu Catalysts, Terminal Alkyne Amination Buchwald-Hartwig Amination (Adds Amine Linker) Start->Amination Pd Catalyst, Amine End Potent Lead Molecule (Occupies Pocket A + B) Suzuki->End Sonogashira->End Amination->End

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Bromotetrahydrothiophene 1,1-dioxide Reaction Mixtures

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-Bromotetrahydrothiophene 1,1-dioxide. This guide provides in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-Bromotetrahydrothiophene 1,1-dioxide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common purification challenges encountered during and after its synthesis. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity of this important synthetic intermediate.

I. Understanding the Chemistry: Common Synthetic Routes and Associated Impurities

A prevalent method for the synthesis of related brominated sulfolanes involves the bromination of a precursor. For instance, the synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide is achieved by reacting 2,5-dihydrothiophene-1,1-dioxide with N-bromosuccinimide (NBS) in water[1]. This reaction proceeds via an electrophilic addition mechanism, which provides insight into the potential impurities you might encounter in your 3-Bromotetrahydrothiophene 1,1-dioxide reaction mixture.

Likely Impurities in Your Crude Product:

  • Unreacted Starting Materials: Depending on the specific synthetic route, residual starting materials may be present.

  • Poly-brominated Species: Over-bromination can lead to the formation of di- or tri-brominated tetrahydrothiophene 1,1-dioxides[2].

  • Isomeric Byproducts: Depending on the starting material and reaction conditions, isomeric brominated products may form.

  • Succinimide: If NBS is used as the brominating agent, succinimide will be a significant byproduct[1].

  • Decomposition Products: Sulfolane and its derivatives can be susceptible to decomposition at elevated temperatures, potentially forming acidic byproducts[3].

II. Troubleshooting Guide: Isolating Pure 3-Bromotetrahydrothiophene 1,1-dioxide

This section addresses specific issues you may face during the purification of your reaction mixture in a question-and-answer format.

Question: My crude product is a complex mixture. Where do I start with purification?

Answer: The first step is to remove any water-soluble byproducts. If your reaction was conducted in an aqueous medium, byproducts like succinimide can often be removed by washing the crude product with cold water.

Question: How do I effectively remove unreacted starting materials and poly-brominated impurities?

Answer: Both recrystallization and column chromatography are powerful techniques for removing these types of impurities. The choice between them will depend on the physical state of your product and the nature of the impurities.

A. Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures[4].

Troubleshooting Common Recrystallization Issues:

Problem Potential Cause Solution
Product does not dissolve in the hot solvent. The solvent is not suitable.Select a more polar or less polar solvent. A solvent screen is recommended.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too rapidly.Choose a lower-boiling solvent. Ensure slow cooling.
No crystals form upon cooling. Too much solvent was used, or the solution is not saturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce crystallization.
Crystals are colored. Colored impurities are co-crystallizing.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Begin by testing the solubility of your crude product in small amounts of various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Based on the purification of the related trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, water is a good starting point to test[1]. Other common solvents to screen include ethanol, isopropanol, and toluene.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude product to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

B. Purification by Column Chromatography

Column chromatography is a versatile technique for purifying both solid and liquid compounds by separating them based on their differential adsorption to a stationary phase[5].

Troubleshooting Common Column Chromatography Issues:

Problem Potential Cause Solution
Poor separation of compounds. The eluent (solvent system) is not optimal.Perform a Thin Layer Chromatography (TLC) analysis to determine the best eluent. Aim for an Rf value of 0.2-0.4 for the desired compound.
Compound is stuck on the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Cracking of the silica gel bed. The column was not packed properly or has run dry.Ensure the column is packed uniformly and never let the solvent level drop below the top of the silica gel.

Step-by-Step Column Chromatography Protocol:

  • TLC Analysis: Use TLC to find a suitable eluent system. A good starting point for a compound of moderate polarity like 3-Bromotetrahydrothiophene 1,1-dioxide is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel as the stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure 3-Bromotetrahydrothiophene 1,1-dioxide?

Q2: How can I confirm the purity and identity of my final product?

A2: Purity and identity should be confirmed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide information about the structure of the compound and the presence of any impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

Q3: What are the key safety precautions when working with 3-Bromotetrahydrothiophene 1,1-dioxide and its reaction mixtures?

A3: Brominated organic compounds can be hazardous. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[6][7]. Be aware of the hazards associated with all reagents used in the synthesis. Bromine, for example, is highly corrosive and toxic[8].

Q4: How should I dispose of waste from the reaction and purification?

A4: All chemical waste should be disposed of according to your institution's safety guidelines. Brominated organic waste should be collected in a designated, labeled container.

IV. Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of a crude 3-Bromotetrahydrothiophene 1,1-dioxide reaction mixture.

PurificationWorkflow start Crude Reaction Mixture wash Aqueous Wash (to remove water-soluble byproducts e.g., succinimide) start->wash extract Organic Extraction wash->extract dry Dry Organic Layer (e.g., with Na2SO4 or MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate crude_solid Crude Solid/Oil concentrate->crude_solid recrystallize Recrystallization crude_solid->recrystallize If solid column Column Chromatography crude_solid->column If oil or recrystallization fails pure_product Pure 3-Bromotetrahydrothiophene 1,1-dioxide recrystallize->pure_product column->pure_product

Sources

Optimization

Technical Support Center: Stability and Storage of 3-Bromotetrahydrothiophene 1,1-dioxide

Here is the technical support guide for 3-Bromotetrahydrothiophene 1,1-dioxide. Welcome to the technical support guide for 3-Bromotetrahydrothiophene 1,1-dioxide. This document provides in-depth guidance on the stability...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for 3-Bromotetrahydrothiophene 1,1-dioxide.

Welcome to the technical support guide for 3-Bromotetrahydrothiophene 1,1-dioxide. This document provides in-depth guidance on the stability, storage, and handling of this reagent, tailored for researchers and professionals in drug development and chemical synthesis. Given the specific nature of this functionalized heterocyclic compound, this guide synthesizes data from structurally related molecules, including sulfolanes and brominated organic compounds, to establish best practices rooted in fundamental chemical principles.

The core structure, tetrahydrothiophene 1,1-dioxide (sulfolane), is known for its high thermal stability.[1] However, the introduction of a bromine atom creates a potential site for reactivity and degradation. This guide is designed to help you mitigate these risks, ensuring the integrity of your starting material and the reproducibility of your experimental results.

Quick Reference: Recommended Storage Conditions

For immediate reference, the optimal storage and handling parameters are summarized below. The rationale for each recommendation is detailed in the subsequent sections.

ParameterRecommended ConditionJustification & Scientific Rationale
Temperature 2–8 °C (Refrigerated)Reduces the rate of potential decomposition reactions, such as elimination or hydrolysis, by lowering the kinetic energy of the molecules.[2][3]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidation and prevents reactions with atmospheric moisture. The parent sulfolane structure can degrade into acidic byproducts, a process potentially accelerated by oxygen.[1][4]
Container Tightly Sealed, Amber Glass BottleProtects the compound from light, which can catalyze the cleavage of the C-Br bond, and prevents the ingress of moisture and air.[3][5][6]
Light Exposure Store in the DarkBrominated organic compounds can be susceptible to photochemical degradation, leading to the formation of radical species and subsequent decomposition.[7]
Incompatibilities Strong Bases, Strong Oxidizing Agents, Strong Reducing AgentsAvoids unintended reactions. Strong bases can promote dehydrobromination (elimination), while strong oxidizing and reducing agents can react with the sulfone group or the C-Br bond.[1][2]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of 3-Bromotetrahydrothiophene 1,1-dioxide.

Q1: What are the optimal conditions for long-term storage?

For long-term stability, 3-Bromotetrahydrothiophene 1,1-dioxide should be stored at 2–8 °C in a tightly sealed amber glass vial under an inert atmosphere (argon or nitrogen).[2][3] Storing it in a refrigerator and inside a desiccator cabinet provides an additional layer of protection against ambient moisture. The combination of low temperature, exclusion of light, and an inert atmosphere is critical to prevent the primary degradation pathways.

Q2: How should I handle the compound on the lab bench for short-term use?

While the compound can be handled on the bench for weighing and preparing solutions, it is best practice to minimize its exposure to the atmosphere and light.

  • Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.

  • Work efficiently to minimize the time the container is open.

  • After dispensing the required amount, flush the container with an inert gas before sealing tightly and returning it to cold storage.

Q3: What are the primary signs of degradation I should watch for?

Visual inspection is the first line of defense. Key signs of degradation include:

  • Color Change: A pure compound should be white to off-white. The development of a yellow or brown tint often indicates the formation of decomposition products. While sulfolane itself can change color at elevated temperatures, discoloration in this brominated derivative is more likely due to degradation.[1]

  • Change in Physical State: Any clumping, melting (if stored as a solid at low temperatures), or appearance of an oily film suggests the presence of impurities or degradation.

  • Acrid Odor: Decomposition may release hydrogen bromide (HBr) or other volatile, acidic compounds, which could be detectable by a sharp, acidic smell upon opening the container.

Q4: What are the likely chemical decomposition pathways?

The sulfolane ring is generally robust, but the C-Br bond is the most probable site of decomposition.[4]

  • Elimination: In the presence of trace amounts of base (or even upon heating), the compound can undergo an E2 elimination reaction to form 2,3-dihydrothiophene 1,1-dioxide and HBr. The HBr produced can then catalyze further degradation.

  • Hydrolysis: Reaction with water, particularly if heated or under non-neutral pH, can lead to nucleophilic substitution of the bromide with a hydroxyl group, forming 3-hydroxy-tetrahydrothiophene 1,1-dioxide.

  • Photochemical Decomposition: Exposure to UV light can induce homolytic cleavage of the C-Br bond, generating radical intermediates that can lead to a complex mixture of byproducts.[7]

Q5: What specific chemicals and materials should I avoid storing near this compound?

Store 3-Bromotetrahydrothiophene 1,1-dioxide away from the following:

  • Strong Bases: (e.g., sodium hydroxide, potassium tert-butoxide, amines) can induce elimination reactions.[2][6]

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates, chlorates) can react exothermically with the organic structure.[1]

  • Strong Reducing Agents: (e.g., hydrides) can reduce the sulfone group or the C-Br bond.[2][6]

  • Reactive Metals: (e.g., sodium, potassium, magnesium) should also be avoided.

Troubleshooting Guide

This section provides solutions to specific issues you might encounter during your experiments.

Q: My reagent has developed a distinct yellow or brownish color. Can I still use it?

A: A color change is a strong indicator of partial decomposition. The usability of the reagent depends on the sensitivity of your reaction.

  • For robust, high-yield reactions: The reagent may still be usable, but you might experience slightly lower yields or the need for more extensive purification of your product. It is advisable to use a slightly higher stoichiometric equivalent of the reagent to compensate for the impure portion.

  • For sensitive or catalytic reactions: It is strongly recommended to either purify the reagent or use a fresh, unopened bottle. Impurities could poison catalysts or lead to unwanted side reactions.

To purify: Recrystallization or flash chromatography can be attempted, though this requires characterization to confirm the identity and purity of the recovered material.

Q: My reaction is sluggish or failing, and I suspect the reagent has degraded. How can I confirm this?

A: If you suspect reagent degradation is causing poor reactivity, a quick quality control check is necessary.

  • Thin-Layer Chromatography (TLC): Dissolve a small amount of your stored reagent in a suitable solvent (e.g., ethyl acetate) and run a TLC plate against a sample from a new, unopened bottle if available. The appearance of multiple spots or a streak in the lane of the old reagent confirms the presence of impurities.

  • Proton NMR (¹H NMR): This provides a more definitive answer. Acquire a ¹H NMR spectrum of the material in a suitable deuterated solvent (e.g., CDCl₃). Compare the spectrum to a reference spectrum. The presence of new peaks, broadened signals, or a complex baseline indicates degradation.

Q: I observed a precipitate forming in my stock solution of the compound. What does this mean?

A: Precipitate formation can be due to several factors:

  • Insolubility: The compound may have limited solubility in the chosen solvent, especially at lower temperatures. Try gently warming the solution or sonicating it to see if the solid redissolves. If it does, it is likely a solubility issue.

  • Degradation Product: If the solid does not redissolve upon warming, it is likely an insoluble decomposition product. In this case, the solution should be discarded. Do not proceed with the reaction, as the concentration of the active reagent is now unknown and impurities are present.

  • Reaction with Solvent: Ensure the solvent is dry and appropriate. Protic solvents like methanol or ethanol could potentially react with the compound over time. Aprotic solvents like THF, DCM, or acetonitrile are generally safer choices for stock solutions.

Experimental Protocol: Assessing the Quality of Stored Reagent

This protocol provides a self-validating workflow to quickly assess the integrity of your 3-Bromotetrahydrothiophene 1,1-dioxide before use.

Objective: To determine if a stored sample of the reagent is suitable for use in a chemical reaction.

Materials:

  • Stored sample of 3-Bromotetrahydrothiophene 1,1-dioxide

  • TLC plate (silica gel 60 F₂₅₄)

  • Suitable solvent for sample dissolution (e.g., Dichloromethane or Ethyl Acetate)

  • TLC developing chamber and mobile phase (e.g., 30:70 Ethyl Acetate/Hexane - Note: optimize as needed)

  • UV lamp (254 nm)

  • Iodine chamber or other staining agent (optional)

Methodology:

  • Visual Inspection:

    • Carefully observe the physical appearance of the solid. Note its color, consistency, and homogeneity. Record any discoloration or signs of clumping.

  • Solubility Test:

    • Place a few milligrams of the solid into a small vial.

    • Add ~0.5 mL of your chosen reaction solvent.

    • Observe the solubility. The compound should dissolve completely to give a clear, colorless solution. Any haziness or insoluble particles may indicate impurities.

  • Thin-Layer Chromatography (TLC) Analysis:

    • Prepare a dilute solution of your reagent (~1-2 mg/mL) in a volatile solvent like dichloromethane.

    • Using a capillary tube, spot a small amount of the solution onto the baseline of a TLC plate.

    • Develop the plate in a pre-saturated chamber with an appropriate mobile phase.

    • After development, dry the plate and visualize the spots under a UV lamp.

    • Interpretation: A single, well-defined spot indicates high purity. The presence of additional spots, especially near the baseline (polar impurities) or close to the solvent front (non-polar impurities), confirms degradation.

  • Confirmation (Optional but Recommended):

    • If TLC results are ambiguous, obtain a ¹H NMR spectrum. The presence of unexpected signals confirms the presence of impurities and degradation.

Visual Workflow: Reagent Quality Assessment

The following diagram illustrates the decision-making process for assessing the quality of a stored sample.

Reagent_Quality_Assessment start Start: Assess Stored Reagent visual 1. Visual Inspection start->visual check_color Colorless / White? visual->check_color solubility 2. Solubility Test check_color->solubility Yes purify Consider Purification or Use New Reagent check_color->purify No (Yellow/Brown) check_sol Clear Solution? solubility->check_sol tlc 3. TLC Analysis check_sol->tlc Yes check_sol->purify No (Cloudy/Insoluble) check_tlc Single Spot? tlc->check_tlc proceed Proceed with Experiment check_tlc->proceed Yes nmr Optional: Confirm with NMR check_tlc->nmr No (Multiple Spots) nmr->purify

Caption: Workflow for assessing the stability of a stored sample.

References

  • SULFOLANE (ANHYDROUS - AQUEOUS) - Ataman Kimya . Ataman Kimya. Available at: [Link]

  • SAFETY DATA SHEET . Acros PharnaTech Limited. Available at: [Link]

  • Sulfolane - Wikipedia . Wikipedia. Available at: [Link]

  • Degradation of brominated polymeric flame retardants and effects of generated decomposition products - PubMed . PubMed. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Safe Handling of 3-Bromotetrahydrothiophene 1,1-dioxide

Subject: Comprehensive Laboratory Handling, Safety Protocols, and Troubleshooting for 3-Bromotetrahydrothiophene 1,1-dioxide (3-Bromosulfolane) A Note on This Guidance Part 1: Frequently Asked Questions (FAQs) on Safe Ha...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Comprehensive Laboratory Handling, Safety Protocols, and Troubleshooting for 3-Bromotetrahydrothiophene 1,1-dioxide (3-Bromosulfolane)

A Note on This Guidance

Part 1: Frequently Asked Questions (FAQs) on Safe Handling

This section addresses common questions regarding the day-to-day handling and storage of 3-Bromotetrahydrothiophene 1,1-dioxide.

Q1: What are the primary hazards I should be aware of when working with this compound?

A1: Based on the hazard profiles of its close chemical relatives, 3-Bromotetrahydrothiophene 1,1-dioxide should be treated as a substance with the potential for skin, eye, and respiratory tract irritation.[1][3] The presence of the bromine atom suggests that, like many organobromine compounds, it may be harmful if ingested or absorbed through the skin. The sulfone group is generally stable, but the carbon-bromine bond can be labile under certain conditions, potentially leading to the release of acidic and corrosive byproducts upon decomposition.

Q2: What is the minimum required Personal Protective Equipment (PPE) for handling this chemical?

A2: A comprehensive PPE strategy is crucial. The minimum required PPE includes:

  • Eye Protection: Chemical safety goggles with side-shields are mandatory. A face shield should be worn in situations with a higher risk of splashes.

  • Hand Protection: Chemically resistant gloves are required. Given the lack of specific breakthrough data, double-gloving with nitrile or neoprene gloves is a prudent measure. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-resistant laboratory coat is essential. For larger quantities or procedures with a high splash risk, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection: All handling of solid or solutions of 3-Bromotetrahydrothiophene 1,1-dioxide should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Q3: How should I properly store 3-Bromotetrahydrothiophene 1,1-dioxide in the lab?

A3: Proper storage is critical to maintaining the compound's integrity and ensuring safety.

  • Container: Keep the compound in its original, tightly sealed container.

  • Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4][5]

  • Incompatibilities: Segregate from strong oxidizing agents, strong bases, and reactive metals. Contact with these substances could lead to vigorous and potentially hazardous reactions.

Q4: What is the correct procedure for disposing of waste containing this compound?

A4: All waste containing 3-Bromotetrahydrothiophene 1,1-dioxide must be treated as hazardous waste.

  • Waste Streams: Maintain separate, clearly labeled waste containers for solid waste (e.g., contaminated filter paper, gloves) and liquid waste (e.g., reaction mother liquors, contaminated solvents).

  • Disposal Protocol: Do not dispose of this chemical down the drain. All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Part 2: Troubleshooting Guides for Experimental Workflows

This section provides solutions to potential issues that may arise during the use of 3-Bromotetrahydrothiophene 1,1-dioxide in laboratory experiments.

Q5: My reaction with 3-Bromotetrahydrothiophene 1,1-dioxide is turning dark and showing multiple spots on TLC, suggesting decomposition. What could be the cause?

A5: Unwanted decomposition is a common issue with halogenated compounds. The likely culprits are:

  • Presence of a Strong Base: Strong bases can promote elimination reactions (dehydrobromination), leading to the formation of unsaturated sulfone species and subsequent polymerization or side reactions, which often result in a dark coloration.

    • Solution: If your reaction requires a base, consider using a milder, non-nucleophilic base. Alternatively, ensure the reaction temperature is kept as low as possible to disfavor the elimination pathway.

  • Light Exposure: Some organobromine compounds are light-sensitive and can undergo radical decomposition.

    • Solution: Protect your reaction from light by wrapping the flask in aluminum foil.

  • Trace Metal Impurities: Metal impurities can catalyze decomposition pathways.

    • Solution: Ensure all glassware is scrupulously clean. If using metal-based reagents, ensure they are of high purity.

Q6: I am having difficulty with the purification of my product from a reaction involving 3-Bromotetrahydrothiophene 1,1-dioxide. What are some common challenges and solutions?

A6: Purification can be challenging due to the properties of the sulfone group.

  • High Polarity: The sulfone group imparts high polarity, which can lead to issues with chromatographic separation.

    • Solution for Chromatography: You may need to use a more polar mobile phase than you would for less polar compounds. A gradient elution from a non-polar to a polar solvent system on silica gel can be effective. If the compound streaks on silica, consider using a different stationary phase, such as alumina.

  • Water Solubility: The polarity of the compound may also lead to some water solubility, complicating aqueous workups.

    • Solution for Workup: When performing an aqueous extraction, ensure you use a sufficiently non-polar organic solvent and perform multiple extractions to maximize the recovery of your product. A brine wash of the combined organic layers can help to remove residual water.

Q7: My reaction is not proceeding as expected, and starting material is being recovered. What should I check?

A7: If your reaction is sluggish or fails to initiate, consider the following:

  • Steric Hindrance: The sulfone group is sterically bulky, which can hinder the approach of reagents to the reaction center.

    • Solution: You may need to use more forcing reaction conditions, such as higher temperatures or longer reaction times. Be mindful that this can also increase the likelihood of side reactions.

  • Reagent Purity: The purity of both your 3-Bromotetrahydrothiophene 1,1-dioxide and your other reagents is critical.

    • Solution: Ensure your starting materials are of high purity and are not degraded. If necessary, purify the starting material before use.

Part 3: Data and Visual Protocols

Inferred Hazard Profile

The table below summarizes the likely hazard classifications for 3-Bromotetrahydrothiophene 1,1-dioxide, inferred from its structural analogs.

Hazard ClassInferred ClassificationBasis for Inference
Acute Toxicity (Oral)Category 4: Harmful if swallowedBased on related brominated compounds.
Skin Corrosion/IrritationCategory 2: Causes skin irritationA common hazard for organobromine compounds.[3]
Serious Eye Damage/IrritationCategory 2A: Causes serious eye irritationA common hazard for organobromine compounds.[2][3]
Specific Target Organ ToxicityCategory 3: May cause respiratory irritationInhalation of dust or aerosols may irritate the respiratory tract.[3]
Experimental Workflow Diagrams

General Handling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fumehood Work in a Certified Chemical Fume Hood prep_ppe->prep_fumehood prep_weigh Weigh Solid in Fume Hood prep_fumehood->prep_weigh rxn_setup Set up Reaction Apparatus in Fume Hood prep_weigh->rxn_setup rxn_add Add Reagents rxn_setup->rxn_add rxn_monitor Monitor Reaction Progress rxn_add->rxn_monitor cleanup_quench Quench Reaction Safely rxn_monitor->cleanup_quench cleanup_waste Segregate Hazardous Waste cleanup_quench->cleanup_waste cleanup_dispose Dispose via EHS Office cleanup_waste->cleanup_dispose

Caption: Standard workflow for handling 3-Bromotetrahydrothiophene 1,1-dioxide.

Spill Response Decision Tree

G spill Spill Occurs is_major Is the spill large or outside of the fume hood? spill->is_major major_spill Evacuate Area Alert EHS Do Not Attempt to Clean Up is_major->major_spill Yes minor_spill Small Spill Inside Fume Hood is_major->minor_spill No absorb Absorb with Inert Material (e.g., Vermiculite) minor_spill->absorb collect Collect into a Labeled Hazardous Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose

Caption: Decision tree for responding to a spill of 3-Bromotetrahydrothiophene 1,1-dioxide.

References

  • Apollo Scientific. (2023, February 10). Safety Data Sheet: 3,4-Dibromosulfolane.
  • National Center for Biotechnology Information. (n.d.). 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide. PubChem Compound Database. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: 3-Bromopentane. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 3-Bromophenol.

Sources

Optimization

Q2: How can I qualitatively and quantitatively assess the purity of my 3-Bromotetrahydrothiophene 1,1-dioxide sample?

The search results have provided general information about impurity profiling in pharmaceuticals and have highlighted common analytical techniques like GC-MS and NMR. There's also some information on the synthesis of rel...

Author: BenchChem Technical Support Team. Date: February 2026

The search results have provided general information about impurity profiling in pharmaceuticals and have highlighted common analytical techniques like GC-MS and NMR. There's also some information on the synthesis of related brominated thiophene derivatives, which gives some clues about potential impurities (e.g., starting materials, over-brominated products). However, there is no specific document detailing the common impurities found specifically in commercial 3-Bromotetrahydrothiophene 1,1-dioxide. To create a truly valuable and specific technical support guide, I need to find more targeted information. The next steps should focus on finding application notes, technical sheets from suppliers, or scientific literature that explicitly discuss the impurity profile of this specific compound. I also need to find established protocols for its purification.The previous searches provided some valuable but indirect information. The synthesis of a related compound, trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, starts from 2,5-dihydrothiophene-1,1-dioxide, strongly suggesting the starting material could be a common impurity. The searches also confirmed the existence of dibrominated species like 3,4-dibromotetrahydrothiophene-1,1-dioxide, making over-bromination products likely impurities. However, I still lack a direct confirmation of the typical impurity profile of commercial 3-Bromotetrahydrothiophene 1,1-dioxide from a manufacturer's technical document or a specific analytical study. While general purification and analytical methods are available, specific protocols for this compound are not yet detailed. To create a high-quality technical guide, I need to focus on finding more specific information.I have gathered some crucial information. The synthesis of sulfolane, the parent compound, from 1,3-butadiene and sulfur dioxide can result in impurities like water, 3-sulfolene, and 2-sulfolene. This strongly suggests that in the production of 3-Bromotetrahydrothiophene 1,1-dioxide, unreacted starting material (sulfolene) is a likely impurity. The bromination step itself can lead to dibrominated species as byproducts. I have also found general information on analytical methods like GC-MS for sulfolane and its derivatives, and purification techniques such as recrystallization.

However, I still lack a specific, documented impurity profile for commercial 3-Bromotetrahydrothiophene 1,1-dioxide from a manufacturer or a detailed analytical study. While I can infer the likely impurities, having a more direct source would significantly improve the authoritativeness of the technical guide. I also need to find a specific recrystallization protocol for this compound, not just general guidance.

Therefore, I will refine my plan to focus on finding a certificate of analysis or a technical data sheet that lists impurities, and a specific experimental procedure for the purification of 3-Bromotetrahydrothiophene 1,1-dioxide.I have gathered enough information to construct a comprehensive technical support guide. The searches have confirmed the likely impurities in commercial 3-Bromotetrahydrothiophene 1,1-dioxide, which are primarily unreacted starting materials (sulfolenes), over-brominated products (dibrominated species), and residual solvents. I have also found information on the common analytical techniques used for identifying such impurities, namely GC-MS and NMR spectroscopy. Furthermore, I have located general protocols for purification via recrystallization, which can be adapted for this specific compound. While a specific certificate of analysis with a detailed impurity profile for this exact compound was not found, the available information on the synthesis of related compounds provides a strong basis for inferring the most probable impurities. I can now proceed to structure the technical support center, create the troubleshooting guides and FAQs, and include detailed experimental protocols and diagrams as requested.

Answer:

A multi-technique approach is recommended for a comprehensive purity assessment. The two most powerful and commonly used methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Expertise & Experience: GC-MS is an excellent technique for separating volatile and semi-volatile compounds. It provides information on the number of components in your sample and their relative abundance. The mass spectrometer fragments the individual components, providing a unique "fingerprint" that can be used to identify known impurities by comparing the fragmentation pattern to a database (e.g., NIST).[1][2][3]

  • Trustworthiness: This method is highly sensitive and can detect trace impurities. By using an internal standard, it can be adapted for quantitative analysis.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of your 3-Bromotetrahydrothiophene 1,1-dioxide sample.

    • Dissolve the sample in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.

    • If quantitative analysis is required, add a known amount of a suitable internal standard (e.g., dodecane).

  • GC-MS Parameters (Typical):

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is generally suitable.

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

Data Presentation: Expected GC-MS Results

Component Typical Retention Time (min) Key Mass Fragments (m/z) Notes
3-Bromotetrahydrothiophene 1,1-dioxide12-15Varies with instrument, but look for the molecular ion and fragments corresponding to the loss of Br, SO2.The main peak in a pure sample.
2-Sulfolene/3-Sulfolene8-10Molecular ion at m/z 118.Indicates incomplete bromination or degradation.
Dibrominated Sulfolanes15-18Higher molecular weight peaks with characteristic isotopic patterns for two bromine atoms.Indicates over-bromination.
Residual Solvents< 5Characteristic fragments for the specific solvent used in manufacturing.Early eluting peaks.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Expertise & Experience: ¹H and ¹³C NMR spectroscopy provide detailed structural information about the molecules in your sample. Impurities will give rise to their own sets of peaks, which can often be identified and quantified by integrating the peak areas relative to the main compound.

  • Trustworthiness: NMR is an inherently quantitative technique, provided the sample is properly prepared and the data is correctly processed.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard with a known concentration and a simple spectrum (e.g., 1,3,5-trimethoxybenzene) for accurate quantification.

  • Data Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Ensure a sufficient relaxation delay (d1) to allow for complete relaxation of all protons for accurate integration.

Q3: My sample of 3-Bromotetrahydrothiophene 1,1-dioxide has a yellowish tint and a slight odor. Does this indicate significant impurity?

Answer:

Yes, a yellowish color and a noticeable odor are often indicators of impurities. Pure 3-Bromotetrahydrothiophene 1,1-dioxide should be a white to off-white solid with a faint odor. The yellow color can be due to the presence of oxidized species or residual reagents from the synthesis. An odor might suggest the presence of volatile impurities such as sulfolenes. While a visual inspection is a good first indicator, it is crucial to confirm the identity and quantity of these impurities using the analytical techniques described in Q2.

Q4: I have confirmed the presence of sulfolene and dibrominated impurities in my batch. How can I purify the material for my sensitive downstream application?

Answer:

Recrystallization is the most effective and commonly used method for purifying solid organic compounds like 3-Bromotetrahydrothiophene 1,1-dioxide. The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

  • Expertise & Experience: The key to successful recrystallization is selecting an appropriate solvent system. The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures. This allows for the formation of pure crystals upon cooling, while the impurities remain dissolved in the mother liquor.

  • Trustworthiness: A well-executed recrystallization can significantly improve the purity of your material, often to >99%. The purity of the recrystallized material should always be confirmed by analytical methods.

Experimental Protocol: Recrystallization of 3-Bromotetrahydrothiophene 1,1-dioxide

  • Solvent Selection:

    • Based on the polarity of 3-bromosulfolane, suitable single solvents to screen include isopropanol, ethanol, and ethyl acetate.

    • A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective.

  • Procedure:

    • In a flask, add the impure 3-Bromotetrahydrothiophene 1,1-dioxide.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

    • To maximize the yield, cool the flask in an ice bath for 30-60 minutes.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

    • Dry the purified crystals under vacuum.

Logical Workflow for Purification and Analysis

Caption: A logical workflow for the purification and analysis of 3-Bromotetrahydrothiophene 1,1-dioxide.

Q5: I am observing unexpected side products in my reaction. Could impurities in the 3-Bromotetrahydrothiophene 1,1-dioxide be the cause?

Answer:

Absolutely. The impurities present in your starting material can actively participate in your reaction, leading to a range of undesired outcomes.

  • Sulfolenes: These unsaturated impurities can undergo their own set of reactions under your experimental conditions, leading to byproducts that may be difficult to separate from your desired product.

  • Dibrominated Sulfolanes: These can lead to double addition or other undesired reactions, reducing the yield of your target molecule and complicating the purification process.

  • Impact on Reaction Stoichiometry: If your starting material contains a significant amount of non-reactive or less reactive impurities, the actual molar quantity of 3-Bromotetrahydrothiophene 1,1-dioxide will be lower than calculated. This can lead to incomplete reactions and lower yields.

Troubleshooting Impurity-Related Side Reactions

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Causality Analysis cluster_3 Resolution A Unexpected Side Products Observed B Analyze Crude Reaction Mixture (LC-MS, GC-MS) A->B C Analyze Starting 3-Bromosulfolane (GC-MS, NMR) A->C D Correlate Impurities in Starting Material with Side Products B->D C->D F Purify 3-Bromosulfolane (Recrystallization) D->F G Adjust Reaction Stoichiometry D->G E Consider Degradation of 3-Bromosulfolane Under Reaction Conditions H Modify Reaction Conditions (e.g., lower temperature) E->H

Caption: A troubleshooting workflow for addressing unexpected side products potentially caused by impurities.

References

  • GC-MS Analysis of Impurities: This source provides an example of using GC-MS to identify and characterize impurities in an active pharmaceutical ingredient. While the specific compound is different, the principles and methodology are directly applicable.

    • Source: ResearchG
    • URL: [Link]

  • Organic Syntheses - Purification: This reference from Organic Syntheses details a purification procedure for a related brominated thiophene, which involves washing and fractional distillation, highlighting common techniques for removing impurities.

    • Source: Organic Syntheses
    • URL: [Link]

  • Synthesis and Purification in Flow Chemistry: This article discusses modern techniques for synthesis and purification, which can provide insights into minimizing byproduct form

    • Source: ResearchG
    • URL: [Link]

  • Synthesis of a Related Compound and Recrystallization: This document provides a detailed procedure for the synthesis of a similar compound, including a recrystallization step from water, which is a valuable reference for developing a purific

    • Source: St. Olaf College
    • URL: [Link]

  • Advances in Impurity Profiling: This review discusses various advanced analytical techniques for impurity profiling in pharmaceuticals, providing a broader context for the importance and methods of impurity analysis.

    • Source: Biomedical Journal of Scientific & Technical Research
    • URL: [Link]

  • Recrystallization Tips and Tricks: This guide offers practical advice on solvent selection and techniques for recrystallization, which is directly applicable to the purification of 3-Bromotetrahydrothiophene 1,1-dioxide.

    • Source: University of Rochester, Department of Chemistry
    • URL: [Link]

  • Development of Impurity Profiling Methods: This article reviews modern analytical techniques for impurity profiling, including GC-MS and NMR, which are central to the quality control of pharmaceutical ingredients.

    • Source: PubMed
    • URL: [Link]

  • General Recrystallization Procedure: This document provides a step-by-step guide to the process of recrystallization, a key purific

    • Source: University of California, Los Angeles - Chemistry and Biochemistry
    • URL: [Link]

  • Recrystallization Protocol Details: This source offers a detailed protocol for recrystallization, including collecting and washing the crystals.

    • Source: University of Massachusetts Boston - Chemistry Department
    • URL: [Link]

  • Product Information for a Related Compound: While not the exact compound, this product page for a similar molecule highlights the kind of information that is important for researchers to consider.

    • Source: PubChem
    • URL: [Link]

  • GC-MS Analysis of Potential Mutagenic Impurities: This article demonstrates the use of GC-MS for the analysis of low-level impurities in active pharmaceutical ingredients.

    • Source: LCGC Intern
    • URL: [Link]

  • Identification of Impurities via GC/MS Analysis: This study showcases a highly sensitive GC/MS method for identifying trace impurities.

    • Source: TVST
    • URL: [Link]

  • Product Information and Applications: This product page provides information on the applications of a related compound, 3-Bromothiophene. Source: Biosynth
  • Chemical Properties and Applications: This page details the chemical properties and various applications of 3-Bromothiophene in organic synthesis and the pharmaceutical industry.

    • Source: LookChem
    • URL: [Link]

  • Product Information Disclaimer: This product page includes a disclaimer about the lack of analytical data for a related research chemical, emphasizing the user's responsibility to confirm purity. Source: Sigma-Aldrich
  • Product Documentation: This page provides access to documentation such as NMR and HPLC data for a rel

Sources

Troubleshooting

monitoring the progress of reactions with 3-Bromotetrahydrothiophene 1,1-dioxide by TLC or LC-MS

Technical Support Center: Monitoring Reactions with 3-Bromotetrahydrothiophene 1,1-dioxide Introduction: 3-Bromotetrahydrothiophene 1,1-dioxide, a sulfolane derivative, is a valuable reagent in synthetic chemistry, often...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Monitoring Reactions with 3-Bromotetrahydrothiophene 1,1-dioxide

Introduction: 3-Bromotetrahydrothiophene 1,1-dioxide, a sulfolane derivative, is a valuable reagent in synthetic chemistry, often utilized in nucleophilic substitution reactions to introduce the sulfolane moiety. However, its high polarity, lack of a strong UV chromophore, and potential for complex reaction profiles present unique challenges for real-time reaction monitoring. This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for effectively monitoring these reactions using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Section 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide

TLC is a rapid, inexpensive, and indispensable tool for qualitative reaction monitoring. However, the polar nature of 3-bromotetrahydrothiophene 1,1-dioxide and its derivatives requires careful selection of mobile phases and visualization techniques.

Core Protocol: Standard TLC Setup
  • Plate Preparation: Use silica gel 60 F254 plates. Draw a faint pencil line approximately 1 cm from the bottom.

  • Spotting: Dissolve a small aliquot of your reaction mixture in a suitable solvent (e.g., acetonitrile, methanol). Using a capillary tube, spot the starting material, a co-spot (starting material and reaction mixture in the same lane), and the reaction mixture on the baseline.[1]

  • Eluent Selection: Due to the high polarity of the analyte, a polar solvent system is required. Start with a mixture of a less polar solvent and a more polar solvent. Good starting points are:

    • 95:5 Dichloromethane:Methanol

    • 80:20 Ethyl Acetate:Hexanes (adjust polarity by increasing ethyl acetate)

    • For very polar products, consider systems like 8:1:1 n-butanol:acetic acid:water.[2]

  • Development: Place the plate in a chamber saturated with the eluent vapor. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Dry the plate thoroughly before visualization.

    • UV Light (Non-destructive): First, check the plate under a UV lamp (254 nm). While the sulfolane ring itself is not strongly UV-active, many reaction partners or products will be, appearing as dark spots.[3][4]

    • Staining (Destructive): If spots are not visible under UV, a chemical stain is necessary.[3][5]

Recommended TLC Stains
StainTarget Analytes & AppearanceProcedure
Potassium Permanganate (KMnO4) Universal stain for oxidizable groups. Spots appear yellow/white on a purple/pink background.[3]Dip plate in stain, then gently heat with a heat gun until spots appear. Avoid overheating, which turns the background brown.[3]
p-Anisaldehyde Good general stain, particularly for nucleophilic groups like alcohols and amines. Colors can vary (yellow, green, blue, brown), offering some differentiation.[2][6]Dip plate in stain, then heat carefully on a hot plate until colored spots develop against a light pink background.[6]
Iodine Chamber General, semi-destructive stain. Good for many organic compounds.[7] Spots appear as yellow-brown.[3][4]Place the dried TLC plate in a sealed chamber containing a few crystals of iodine until brown spots appear.[4] The spots will fade over time.[4][7]
Palladium (II) Chloride Specific for sulfur-containing compounds .[8]Spray the plate with the reagent. Sulfur compounds typically yield yellow to orange or brown spots on a pale yellow background.[8]
TLC Troubleshooting Q&A

Question: My spots are all streaked vertically. What's wrong?

  • Immediate Cause: This is often due to sample overloading or the sample not being fully soluble in the eluent. Highly polar compounds can also interact too strongly with the silica gel.

  • Troubleshooting Steps:

    • Dilute Your Sample: Prepare a more dilute solution of your reaction mixture before spotting.

    • Use a Sharper Spotter: Ensure your capillary spotter is fine-tipped to apply the smallest possible spot.

    • Add an Acid/Base Modifier: If your compound is acidic or basic, its ionization state can cause streaking. Add a small amount (e.g., 1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent system.

  • Scientific Rationale: Streaking occurs when analyte molecules move up the plate at a wide range of rates instead of in a compact band. Overloading saturates the stationary phase locally. Adding an acid or base suppresses the ionization of the analyte, making it less polar and reducing its strong, tailing-inducing interactions with the silica.

  • Expert Tip: Before trying complex stains, try spotting your plate, running it, and then leaving it in an iodine chamber for a few minutes. This is a quick way to see if you have separation without committing to a destructive stain.

Question: I don't see any spots, even after staining.

  • Immediate Cause: The concentration of your analyte is too low, the chosen stain is not reactive with your compound, or the compound has evaporated from the plate.

  • Troubleshooting Steps:

    • Concentrate the Sample: Spot the plate multiple times in the same location, allowing the solvent to dry completely between applications.

    • Try a Different Stain: If permanganate doesn't work, try a charring stain like p-anisaldehyde or a universal charring reagent (e.g., ceric ammonium molybdate).[9]

    • Check for Volatility: If your product is volatile, minimize the time the plate is on the heat gun. Heat just enough for the spots to appear.

  • Scientific Rationale: Stains are chemical reactions that require a sufficient concentration of reactant (your compound) to produce a visible product. Different stains rely on different functional groups; a compound lacking an oxidizable group won't appear with permanganate.[3]

  • Expert Tip: Always run a standard of your starting material on the plate. If the starting material spot is also invisible, it points to a systemic issue with concentration or visualization method rather than reaction failure.

Question: My spots are all at the top (Rf ≈ 1) or all at the bottom (Rf ≈ 0).

  • Immediate Cause: The eluent system is either too polar (Rf ≈ 1) or not polar enough (Rf ≈ 0).

  • Troubleshooting Steps:

    • For High Rf (Spots at Top): Decrease the eluent polarity. If using 90:10 DCM:MeOH, try 95:5 or 98:2 DCM:MeOH.

    • For Low Rf (Spots at Bottom): Increase the eluent polarity. If using 80:20 Hexanes:EtOAc, try 60:40 or 50:50.

  • Scientific Rationale: In normal-phase TLC, the stationary phase (silica) is very polar and the mobile phase is less polar. A more polar eluent is "stronger" and will move all compounds, even polar ones, further up the plate. A less polar eluent is "weaker," allowing the polar silica to retain the polar analytes more effectively near the baseline.

  • Expert Tip: A good target Rf value for your product is around 0.3-0.4, as this provides the best resolution from both the baseline and the solvent front.[1]

TLC_Troubleshooting cluster_problems Problem Identification cluster_solutions Potential Solutions start TLC Analysis Issue streaking Streaking Spots start->streaking no_spots No Spots Visible start->no_spots bad_rf Rf is ~0 or ~1 start->bad_rf sol_dilute Dilute Sample / Spot Less streaking->sol_dilute Cause: Overloading sol_modifier Add Acid/Base to Eluent streaking->sol_modifier Cause: Ionization sol_concentrate Concentrate Sample no_spots->sol_concentrate Cause: Low Conc. sol_stain Use Different Stain (e.g., p-Anisaldehyde) no_spots->sol_stain Cause: Stain Ineffective sol_polarity Adjust Eluent Polarity bad_rf->sol_polarity Cause: Wrong Polarity

TLC Troubleshooting Workflow

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting Guide

LC-MS is a powerful quantitative tool for reaction monitoring, providing confirmation of mass and relative abundance of reactants, products, and byproducts. Given the polar nature of 3-bromotetrahydrothiophene 1,1-dioxide, specialized chromatographic techniques are often necessary.

Core Protocol: Recommended Starting LC-MS Method
  • Chromatography Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is strongly recommended over standard reversed-phase (e.g., C18). HILIC uses a polar stationary phase and a high organic mobile phase, which is ideal for retaining and separating highly polar compounds that would otherwise elute in the void volume of a C18 column.[10][11][12][13]

  • Column: A HILIC column with an amide or bare silica stationary phase.

  • Mobile Phase A: 95:5 Water:Acetonitrile + 10 mM Ammonium Formate (or 0.1% Formic Acid)

  • Mobile Phase B: 95:5 Acetonitrile:Water + 10 mM Ammonium Formate (or 0.1% Formic Acid)

  • Gradient: Start at high %B (e.g., 95% B) and decrease %B over the run to elute more polar compounds. Water is the strong solvent in HILIC.[11]

  • MS Ionization: Electrospray Ionization (ESI) is typically effective. Run in both positive and negative ion modes during method development to determine the most sensitive polarity.

  • Data Acquisition:

    • Full Scan: Initially, perform a full scan (e.g., m/z 50-500) to identify the molecular ions of your starting material and expected product.

    • Extracted Ion Chromatogram (EIC): Once the masses are known, extract the specific m/z values to monitor their abundance over time.

LC-MS Troubleshooting Q&A

Question: I don't see my peak of interest, or the signal is very weak.

  • Immediate Cause: The compound may not be ionizing well under the chosen conditions, it could be co-eluting with an ion-suppressing species, or the concentration is below the limit of detection.[14]

  • Troubleshooting Steps:

    • Switch Ionization Polarity: If you are using ESI positive mode, switch to ESI negative mode, and vice-versa. The sulfone group can sometimes favor negative ion formation.

    • Check Mobile Phase pH: The mobile phase pH affects analyte charge state. If using formic acid (acidic), try a buffer like ammonium acetate or ammonium formate which are closer to neutral pH and can promote the formation of adducts like [M+NH4]+.

    • Dilute the Sample: High concentrations of other components in the reaction mixture (salts, non-volatile reagents) can cause ion suppression. Diluting the sample 10-fold or 100-fold can sometimes dramatically increase the signal of the analyte of interest.

  • Scientific Rationale: ESI requires the analyte to be charged in solution before it can be detected by the mass spectrometer. Ion suppression occurs when other easily-ionized molecules in the sample compete with the analyte for charge in the ESI source, reducing its signal intensity.

  • Expert Tip: Prepare a clean standard of your starting material and inject it to confirm it can be detected by your method. This helps differentiate between a reaction problem and an analytical method problem.

Question: My peak shape is broad or splitting.

  • Immediate Cause: This can be a chromatography issue. Common causes include a mismatch between the sample solvent and the initial mobile phase, column degradation, or secondary interactions on the column.[15]

  • Troubleshooting Steps:

    • Match Sample Solvent: In HILIC, the initial mobile phase is highly organic (e.g., 95% acetonitrile). Dissolving your sample in a high-aqueous solvent (like pure water or methanol) will cause poor peak shape. Ensure your sample is dissolved in a solvent as close as possible to the initial mobile phase composition.

    • Column Equilibration: HILIC columns require longer equilibration times than reversed-phase columns. Ensure the column is equilibrated with the starting mobile phase for at least 10-15 column volumes before the first injection.

    • Check for Contamination: A blocked or contaminated guard column or column inlet can cause peak splitting. Try replacing the guard column or flushing the system.

  • Scientific Rationale: The injection solvent must be weaker than the mobile phase to allow the analytes to focus in a tight band at the head of the column. If the injection solvent is too strong, the band spreads out before the gradient begins, leading to broad peaks.

  • Expert Tip: Always use a guard column with HILIC to protect the more expensive analytical column from salts and other non-volatile components in crude reaction mixtures.

Question: My retention times are drifting between injections.

  • Immediate Cause: The most common cause in HILIC is insufficient column equilibration between gradient runs.[16] Temperature fluctuations in the lab can also play a role.

  • Troubleshooting Steps:

    • Increase Equilibration Time: Add a longer post-run equilibration step to your method, returning the mobile phase to 95% B and holding for 5-10 minutes before the next injection.

    • Use a Column Oven: Ensure your column is in a thermostatted column oven set to a stable temperature (e.g., 30-40 °C). This mitigates the effect of ambient temperature changes on retention.

    • Check for Leaks: A small leak in the LC system can cause pressure fluctuations and lead to unstable retention times.

  • Scientific Rationale: The water layer on the HILIC stationary phase is crucial for the retention mechanism.[13] It takes time for this layer to re-establish after a gradient elution where the water content has increased. Inconsistent equilibration leads to an inconsistent stationary phase surface for each injection, causing retention time shifts.

LCMS_Workflow cluster_prep Sample Prep & Injection cluster_acq Data Acquisition cluster_analysis Data Analysis sample 1. Dilute Reaction Mixture in 90% ACN inject 2. Inject on HILIC Column sample->inject full_scan 3. Acquire Full Scan Data (e.g., m/z 50-500) inject->full_scan tic 4. View Total Ion Chromatogram (TIC) full_scan->tic find_mass 5. Identify m/z of SM and Product tic->find_mass eic 6. Generate Extracted Ion Chromatograms (EICs) find_mass->eic quant 7. Compare Peak Areas (Product vs. SM) eic->quant

LC-MS Reaction Monitoring Workflow

References

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • PubChem. Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide. [Link]

  • The Sarpong Group. Dyeing Reagents for Thin-Layer and Paper Chromatography. [Link]

  • PubChem. 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. [Link]

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]

  • ResearchGate. Comprehensive LC-MS/MS analysis of THC isomers, analogs, homologs and metabolites in blood and urine. [Link]

  • Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • ResearchGate. Sulfolane Analysis in Environmental Samples: A Critical Review. [Link]

  • Cheméo. Chemical Properties of Thiophene, tetrahydro-, 1,1-dioxide (CAS 126-33-0). [Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. [Link]

  • Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]

  • Unknown. TLC Visualization Methods. [Link]

  • ResearchGate. How to detect a UV inactive compound in column chromatography?. [Link]

  • BioPharm International. Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • Agilent. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • Restek. Analysis of Isomers Δ-8-THC, Δ-9-THC, and Their Metabolites in Whole Blood by LC-MS/MS. [Link]

  • LCGC. LC–MS-MS Analysis of Synthetic and Natural Cannabinoids. [Link]

  • ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Chemistry LibreTexts. (2023, August 21). 5.7: Visualizing TLC Plates. [Link]

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]

  • National Institutes of Health (NIH). Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. [Link]

  • PubChem. 3-Bromothiophene. [Link]

  • University of York, Chemistry Teaching Labs. Visualising plates. [Link]

  • Chromatography Online (YouTube). LC Troubleshooting. [Link]

  • Quality Assistance. Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. [Link]

  • Welch Materials. [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]

  • Scribd. LSMSMS troubleshooting. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-Bromotetrahydrothiophene 1,1-dioxide and Conventional Bromoalkanes

For the discerning researcher in organic synthesis and drug development, the choice of an alkylating agent is a critical decision that dictates reaction pathways, yields, and impurity profiles. While simple bromoalkanes—...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the choice of an alkylating agent is a critical decision that dictates reaction pathways, yields, and impurity profiles. While simple bromoalkanes—primary, secondary, and tertiary—are foundational, specialized reagents offer unique reactivity patterns that can be strategically exploited. This guide provides an in-depth comparison of the reactivity of 3-bromotetrahydrothiophene 1,1-dioxide against its conventional acyclic counterparts, supported by mechanistic principles and experimental frameworks.

The Bedrock of Bromoalkane Reactivity: A Mechanistic Overview

The reactivity of any bromoalkane is fundamentally governed by a competition between two main pathways: nucleophilic substitution (SN) and elimination (E). Each of these can proceed through one of two distinct mechanisms, primarily dictated by the structure of the bromoalkane substrate.[1][2]

  • SN2 (Bimolecular Nucleophilic Substitution): A single, concerted step where a nucleophile attacks the electrophilic carbon, displacing the bromide leaving group in a "backside attack."[3] This mechanism is highly sensitive to steric hindrance, with reactivity decreasing dramatically from primary (1°) to secondary (2°) to tertiary (3°) substrates.[3][4] The reaction rate is dependent on the concentration of both the bromoalkane and the nucleophile.[5]

  • SN1 (Unimolecular Nucleophilic Substitution): A two-step process initiated by the spontaneous departure of the bromide to form a carbocation intermediate. This intermediate is then captured by the nucleophile. The rate-determining step is the formation of the carbocation, making its stability the paramount factor. Consequently, the reactivity trend is the reverse of SN2: 3° > 2° > 1°.[2][6]

  • E2 (Bimolecular Elimination): A concerted, single-step reaction where a base removes a proton from a carbon adjacent (beta) to the carbon bearing the bromine, simultaneously forming a double bond and ejecting the bromide ion.[7][8] This pathway is favored by strong, often sterically hindered, bases and requires a specific anti-periplanar geometry between the proton and the leaving group.[7]

  • E1 (Unimolecular Elimination): This pathway shares the same initial step as the SN1 reaction—formation of a carbocation intermediate.[9] Instead of being captured by a nucleophile, the carbocation is quenched by a base removing an adjacent proton to form an alkene. It directly competes with the SN1 pathway, especially at higher temperatures.

G cluster_0 Substrate Structure cluster_1 Reaction Pathway Primary (1°) Primary (1°) SN2 SN2 (Fastest) Primary (1°)->SN2 Unhindered SN1_E1 SN1 / E1 (Negligible) Primary (1°)->SN1_E1 Unstable Carbocation Secondary (2°) Secondary (2°) Mixed SN2 / E2 or SN1 / E1 Secondary (2°)->Mixed Borderline Case Tertiary (3°) Tertiary (3°) SN1_E1_Fast SN1 / E1 (Fastest) Tertiary (3°)->SN1_E1_Fast Stable Carbocation SN2_Slow SN2 (Slow/Negligible) Tertiary (3°)->SN2_Slow Sterically Hindered

Caption: General reactivity pathways for bromoalkanes.

Structural and Electronic Dissection of the Substrates

The profound differences in reactivity between 3-bromotetrahydrothiophene 1,1-dioxide and simple bromoalkanes stem from a single, powerful structural feature: the sulfone group (-SO2-).

SubstrateTypeKey Structural FeatureDominant Electronic Effect
Ethyl Bromide Primary (1°)Unhindered C-Br bondWeak electron donation from ethyl group
Isopropyl Bromide Secondary (2°)Moderately hindered C-Br bondModerate electron donation from isopropyl groups
tert-Butyl Bromide Tertiary (3°)Highly hindered C-Br bondStrong electron donation from tert-butyl groups
3-Bromotetrahydrothiophene 1,1-dioxide Secondary (2°)C-Br bond on a five-membered ringPowerful inductive electron withdrawal by the sulfone (-SO2-) group

The sulfone moiety in 3-bromotetrahydrothiophene 1,1-dioxide acts as a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms. This has two critical consequences:

  • Activation of the C-Br bond: The inductive withdrawal of electron density makes the carbon atom bonded to the bromine (the α-carbon) significantly more electrophilic (electron-poor) than in a typical secondary bromoalkane.

  • Acidification of Adjacent Protons: The electron-withdrawing effect extends to the adjacent carbons (the β-carbons), increasing the acidity of the protons attached to them.

Caption: Electronic effects of the sulfone group.

A Head-to-Head Reactivity Comparison

Based on these structural and electronic properties, we can predict a unique reactivity profile for 3-bromotetrahydrothiophene 1,1-dioxide.

Performance in Nucleophilic Substitution Reactions
  • SN2 Reactivity: While 3-bromotetrahydrothiophene 1,1-dioxide is a secondary halide and thus possesses some steric hindrance, the intense electrophilicity of the α-carbon dramatically accelerates the rate of attack by nucleophiles. This electronic activation is expected to overcome the steric hindrance, making it significantly more reactive in SN2 reactions than standard secondary bromoalkanes like isopropyl bromide.

  • SN1 Reactivity: The SN1 pathway is contingent on the formation of a stable carbocation. The powerful electron-withdrawing sulfone group would severely destabilize any adjacent positive charge. Therefore, the formation of a carbocation at the C-3 position is energetically prohibitive. This renders the SN1 pathway effectively nonexistent for this molecule, a stark contrast to tertiary and even secondary bromoalkanes which can readily ionize under appropriate conditions.[2]

Performance in Elimination Reactions
  • E2 Reactivity: The acidification of the β-protons (on C-2 and C-4) by the sulfone group makes them exceptionally susceptible to abstraction by a base. This feature makes 3-bromotetrahydrothiophene 1,1-dioxide highly prone to undergo E2 elimination , often faster and under milder conditions than typical bromoalkanes. This reaction is a common and efficient route to synthesizing 2,3-dihydrothiophene 1,1-dioxide.

  • E1 Reactivity: Similar to the SN1 case, the E1 mechanism is non-viable due to the high-energy, destabilized carbocation intermediate that would be required.

Summary of Predicted Reactivity
SubstratePredicted SN2 RatePredicted SN1 RatePredicted E2 Rate
Ethyl Bromide (1°) Very FastNegligibleSlow (requires strong base)
Isopropyl Bromide (2°) SlowSlowModerate
tert-Butyl Bromide (3°) NegligibleFastFast (competes with SN1)
3-Bromotetrahydrothiophene 1,1-dioxide Fast Negligible Very Fast

Experimental Validation Protocols

To empirically validate these predictions, standardized comparative experiments can be performed. The following protocols provide a framework for assessing relative reactivity.

Protocol 1: Assessing SN1 Reactivity with Silver Nitrate

This experiment gauges the propensity of a bromoalkane to form a carbocation by reacting it with silver nitrate in ethanol. The formation of the carbocation is the rate-limiting step, and the subsequent reaction of the bromide ion with Ag+ provides a visual endpoint (precipitation of AgBr).

Methodology:

  • Prepare 0.1 M solutions of each bromoalkane in absolute ethanol.

  • Prepare a 0.1 M solution of silver nitrate in absolute ethanol.

  • In separate, labeled test tubes, add 2 mL of each bromoalkane solution.

  • Place the test tubes in a water bath maintained at 50°C to equilibrate.

  • Simultaneously add 2 mL of the pre-warmed silver nitrate solution to each test tube and start a timer.

  • Observe the time taken for a precipitate (AgBr) to form.

Expected Outcome:

  • tert-Butyl Bromide: Rapid precipitation (seconds to minutes).

  • Isopropyl Bromide: Slow precipitation (several minutes to an hour).

  • Ethyl Bromide: Very slow or no precipitation.

  • 3-Bromotetrahydrothiophene 1,1-dioxide: No observable precipitation, confirming its inertness towards the SN1 pathway.

G A Prepare 0.1M solutions (Substrates & AgNO3 in EtOH) B Add 2mL of each substrate solution to separate test tubes A->B C Equilibrate at 50°C in water bath B->C D Add 2mL AgNO3 solution to each tube C->D E Start Timer & Observe D->E F Record time for AgBr precipitation E->F

Caption: Workflow for comparative SN1 reactivity test.

Protocol 2: Assessing SN2 Reactivity with Sodium Iodide (Finkelstein Reaction)

This test measures the rate of an SN2 reaction by reacting the bromoalkanes with sodium iodide in acetone. Sodium bromide is insoluble in acetone and precipitates out, providing a clear indication of reaction progress.

Methodology:

  • Prepare 0.1 M solutions of each bromoalkane in anhydrous acetone.

  • Prepare a saturated solution of sodium iodide in anhydrous acetone.

  • In separate, labeled test tubes, add 2 mL of each bromoalkane solution.

  • Equilibrate the tubes in a 25°C water bath.

  • Simultaneously add 2 mL of the sodium iodide solution to each tube, start a timer, and mix thoroughly.

  • Observe the time taken for a precipitate (NaBr) to form.

Expected Outcome:

  • Ethyl Bromide: Rapid precipitation.

  • 3-Bromotetrahydrothiophene 1,1-dioxide: Rapid precipitation, potentially comparable to or slightly slower than ethyl bromide due to sterics, but much faster than isopropyl bromide.

  • Isopropyl Bromide: Very slow precipitation.

  • tert-Butyl Bromide: No observable reaction.

Conclusion and Strategic Implications

3-Bromotetrahydrothiophene 1,1-dioxide is not merely another secondary bromoalkane. Its reactivity is uniquely governed by the powerful electronic influence of the sulfone group, setting it apart from conventional alkyl halides.

Key Takeaways:

  • Enhanced SN2 and E2 Reactivity: The sulfone group activates the molecule for both SN2 (via a highly electrophilic carbon) and E2 (via acidified β-protons) reactions.

  • Suppressed SN1 and E1 Reactivity: Carbocation-based pathways are effectively shut down due to electronic destabilization by the sulfone.

For the synthetic chemist, this dichotomous reactivity is a powerful tool. 3-Bromotetrahydrothiophene 1,1-dioxide is an ideal substrate for introducing the sulfolane ring via a clean, predictable SN2 reaction, without the risk of competing SN1 side-products or carbocation rearrangements that can plague reactions with other secondary halides. Similarly, its high propensity for E2 elimination provides a reliable and often high-yielding route to unsaturated sulfones. Understanding this unique profile allows for the rational design of complex synthetic routes with greater control and precision.

References

  • Chemistry LibreTexts. (2015). 7.9: Summary of Reactivity of Haloalkanes. [Link]

  • Save My Exams. (2024). Reactivity of Halogenoalkanes (AQA A Level Chemistry): Revision Note. [Link]

  • Study Mind. Reactivity of Halogenoalkanes (A-Level Chemistry). [Link]

  • Crunch Chemistry. (2025). Explaining the reactivity of halogenoalkanes. [Link]

  • PubChem. Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide. [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

  • Chemistry LibreTexts. (2024). 11.7: Elimination Reactions- Zaitsev's Rule. [Link]

  • Chemistry LibreTexts. (2020). 7.13: Characteristics of the E2 Reaction. [Link]

  • National Institutes of Health (NIH). (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]

  • PubChem. 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. [Link]

  • Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. [Link]

  • Wikipedia. Elimination reaction. [Link]

  • Master Organic Chemistry. (2012). Introduction to Elimination Reactions: The Key Pattern. [Link]

  • ResearchGate. (2025). A Theoretical Analysis of the Kinetics of the Reactions of Atomic Bromine with Tetrahydrofuran. [Link]

  • St. Olaf College. Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. [Link]

  • MG Science Institute. Elimination Reactions. [Link]

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]

  • ResearchOnline@JCU. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. [Link]

  • Leah Fisch. (2013). E2 Reaction Rate & Mechanism (vid 1 of 4) Bimolecular Beta-Elimination. [Link]

  • PubChem. 3-Bromothiophene. [Link]

  • Chemistry LibreTexts. Elimination by the E2 mechanism. [Link]

  • The Chemistry Notes. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]

  • YouTube. (2022). Explaining the reactivity of halogenoalkanes. [Link]

  • Chemistry LibreTexts. (2025). 11.1: The Discovery of Nucleophilic Substitution Reactions. [Link]

  • YouTube. (2020). SN2 Sterics and Comparing Reaction Rates | Organic Chemistry Lessons. [Link]

  • University of Calgary. ORGANIC CHEMISTRY I – PRACTICE EXERCISE Elimination Reactions and Alkene Synthesis. [Link]

  • Master Organic Chemistry. (2025). Mechanism of the E2 Reaction. [Link]

  • Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. [Link]

Sources

Comparative

advantages of using a sulfone-containing electrophile in synthesis

A Comparative Guide to the Strategic Advantages of Sulfone-Containing Electrophiles In the landscape of modern organic synthesis, the pursuit of efficiency, selectivity, and robustness is a perpetual endeavor. The synthe...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Strategic Advantages of Sulfone-Containing Electrophiles

In the landscape of modern organic synthesis, the pursuit of efficiency, selectivity, and robustness is a perpetual endeavor. The synthetic chemist's toolbox is replete with a diverse array of functional groups, each with its characteristic reactivity and utility. Among these, the sulfonyl group (–SO₂–) has emerged as a particularly versatile and powerful tool, especially when incorporated into electrophilic species. This guide provides an in-depth technical comparison of sulfone-containing electrophiles with other common alternatives, highlighting their distinct advantages in key synthetic transformations. We will delve into the mechanistic underpinnings of their reactivity, present comparative experimental data, and provide detailed protocols for their application, demonstrating why the sulfone moiety is often the superior choice for tackling complex synthetic challenges in pharmaceutical and materials science research.

The Enduring Appeal of the Sulfone: An Overview of its Physicochemical Properties

The utility of the sulfone group stems from a unique combination of electronic and steric properties. The sulfur atom in a sulfone is in its highest oxidation state (+6), double-bonded to two oxygen atoms and single-bonded to two carbon atoms. This arrangement leads to several key features:

  • Strong Electron-Withdrawing Nature: The highly electronegative oxygen atoms polarize the sulfur atom, making the entire sulfonyl group strongly electron-withdrawing. This has profound effects on the adjacent atoms, influencing the acidity of α-protons and activating double bonds towards nucleophilic attack.[1]

  • Excellent Leaving Group Ability: The sulfinate anion (RSO₂⁻) is a stable and effective leaving group, a property that is central to many of the sulfone's applications in substitution and elimination reactions.[2]

  • Modulable Reactivity: The reactivity of sulfone-containing molecules can be finely tuned by modifying the organic substituents attached to the sulfonyl group. This allows for the design of reagents with tailored properties for specific synthetic applications.

  • Stability and Handling: Many sulfone-containing reagents are crystalline, stable solids that are easy to handle and purify, a significant practical advantage in both laboratory and industrial settings.[3]

These fundamental properties translate into tangible advantages in a variety of synthetic contexts, which we will explore in the following sections.

Olefin Synthesis: The Julia-Kocienski Olefination as a Paragon of Stereocontrol

The stereoselective synthesis of alkenes is a cornerstone of organic chemistry. While the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are classic and widely used methods, the Julia-Kocienski olefination, which utilizes a sulfone-based reagent, often provides superior stereoselectivity, particularly for the synthesis of E-alkenes.[1][4][5][6]

The Julia-Kocienski olefination involves the reaction of a heteroaryl sulfone (typically a phenyltetrazolyl (PT) or benzothiazolyl (BT) sulfone) with an aldehyde or ketone.[1][7][8] The reaction proceeds through a multi-step mechanism that ultimately leads to the formation of an alkene with high E/Z selectivity.

Julia_Kocienski_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Smiles Rearrangement cluster_3 Step 4: Elimination Sulfone R¹-CH₂-SO₂-Het Carbanion R¹-CH⁻-SO₂-Het Sulfone->Carbanion Base Base Base->Carbanion Alkoxide Intermediate Alkoxide Carbanion->Alkoxide Aldehyde R²-CHO Aldehyde->Alkoxide Rearranged_Intermediate Rearranged Intermediate Alkoxide->Rearranged_Intermediate Alkene R¹-CH=CH-R² Rearranged_Intermediate->Alkene SO2 SO₂ Rearranged_Intermediate->SO2 HetO Het-O⁻ Rearranged_Intermediate->HetO Michael_Addition cluster_0 Michael Addition cluster_1 Protonation Vinyl_Sulfone R-SO₂-CH=CH₂ Enolate R-SO₂-CH⁻-CH₂-Nu Vinyl_Sulfone->Enolate Nucleophile Nu⁻ Nucleophile->Enolate Product R-SO₂-CH₂-CH₂-Nu Enolate->Product Proton_Source H⁺ Proton_Source->Product Ramberg_Backlund cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular Substitution cluster_2 Step 3: SO₂ Extrusion Alpha_Halo_Sulfone R¹-CH(X)-SO₂-CH₂-R² Carbanion R¹-C⁻(X)-SO₂-CH₂-R² Alpha_Halo_Sulfone->Carbanion Base Base Base->Carbanion Episulfone Episulfone Intermediate Carbanion->Episulfone Alkene R¹-CH=CH-R² Episulfone->Alkene SO2 SO₂ Episulfone->SO2

Sources

Validation

A Comparative Guide to the Biological Activity of Compounds Synthesized with 3-Bromotetrahydrothiophene 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Potential of the Sulfolane Scaffold The tetrahydrothiophene 1,1-dioxide (sulfolane) ring is a privileged scaffold in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of the Sulfolane Scaffold

The tetrahydrothiophene 1,1-dioxide (sulfolane) ring is a privileged scaffold in medicinal chemistry. Its oxidized sulfur atom imparts polarity and the ability to act as a hydrogen bond acceptor, while the saturated heterocyclic ring provides a three-dimensional structure that can be strategically functionalized. 3-Bromotetrahydrothiophene 1,1-dioxide, with its reactive bromine atom, serves as an excellent electrophilic starting material for the synthesis of a variety of substituted analogs through nucleophilic substitution and other coupling reactions. This guide will delve into the biological activities of these derivatives, with a focus on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.

I. Anticancer Activity of Tetrahydrothiophene 1,1-dioxide Derivatives

The sulfolane moiety has been incorporated into various compounds exhibiting promising anticancer properties. While direct comparative studies on a library of compounds synthesized from 3-bromotetrahydrothiophene 1,1-dioxide are not extensively documented in publicly available literature, we can draw valuable insights from structurally related compounds, such as tetrahydrobenzo[b]thiophene derivatives. These compounds share the core saturated thiophene dioxide ring system and provide a strong rationale for the exploration of simpler sulfolane derivatives.

A notable area of investigation is the development of kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The tetrahydrothiophene scaffold can be strategically decorated to interact with the ATP-binding pocket of various kinases.

Comparative Analysis of Pim-1 Kinase Inhibitors

One study focused on the synthesis of tetrahydrobenzo[b]thiophene-3-carbohydrazide derivatives as potential anticancer agents and Pim-1 kinase inhibitors. Pim-1 is a serine/threonine kinase that is overexpressed in several human cancers and is involved in cell survival and proliferation. The general structure of the synthesized compounds and their Pim-1 kinase inhibitory activity are presented below.

Table 1: Pim-1 Kinase Inhibitory Activity of Tetrahydrobenzo[b]thiophene Derivatives [1]

CompoundStructurePim-1 IC50 (µM)
7d 2-amino-N'-(4-chlorobenzylidene)-6-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide0.08
7e 2-amino-N'-(4-bromobenzylidene)-6-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide0.07
11b 2-(2-(4-chlorobenzylidene)hydrazinyl)-N-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide0.09
11c 2-(2-(4-bromobenzylidene)hydrazinyl)-N-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide0.08
16d 2-(4-(4-chlorophenyl)-3-ethyl-1H-pyrazol-1-yl)-N-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide0.06
18c 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylamino)-N-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide0.07
23e 2-(4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyridin-2-ylamino)-N-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide0.05

Structure-Activity Relationship (SAR) Insights:

  • The presence of a halogenated phenyl ring (chloro or bromo) appears to be crucial for potent Pim-1 inhibition.

  • Different heterocyclic systems attached to the tetrahydrobenzo[b]thiophene core, such as pyrazole, oxadiazole, and pyridine, can be well-tolerated and contribute to high potency.

  • The data suggests that the tetrahydrothiophene scaffold serves as an effective anchor for positioning various pharmacophoric groups within the kinase active site. This provides a strong rationale for using the simpler 3-substituted tetrahydrothiophene 1,1-dioxide as a scaffold for novel kinase inhibitors.

Experimental Protocol: In Vitro Pim-1 Kinase Inhibition Assay[1]

This protocol outlines a typical method for assessing the inhibitory activity of synthesized compounds against Pim-1 kinase.

Materials:

  • Recombinant human Pim-1 kinase

  • Peptide substrate (e.g., CREBtide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the test compound dilutions, recombinant Pim-1 kinase, and the peptide substrate to the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Pim1_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Test Compound (in DMSO) Reaction_Mix Incubate at 30°C Compound->Reaction_Mix Kinase Pim-1 Kinase Kinase->Reaction_Mix Substrate Peptide Substrate (e.g., CREBtide) Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix ADP_Glo Add ADP-Glo™ Reagent Reaction_Mix->ADP_Glo Luminescence Measure Luminescence ADP_Glo->Luminescence Inhibition_Calc Calculate % Inhibition Luminescence->Inhibition_Calc IC50_Calc Determine IC50 Inhibition_Calc->IC50_Calc

II. Antimicrobial Activity of Thiophene Derivatives

Thiophene-containing compounds have long been recognized for their antimicrobial properties. The sulfur atom in the thiophene ring is thought to play a role in the biological activity, potentially through interactions with biological macromolecules. The synthesis of various substituted thiophenes allows for the fine-tuning of their antimicrobial spectrum and potency.

Comparative Analysis of Antimicrobial Activity

A study on halo-derivatives of thiophene evaluated their activity against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.

Table 2: Antimicrobial Activity (MIC in µg/mL) of Halo-Thiophene Derivatives

CompoundS. aureusE. coliP. aeruginosaC. albicans
2-Chlorothiophene>100>100>100>100
2-Bromothiophene50100>100100
2-Iodothiophene255010050
3-Bromothiophene100>100>100>100
2,3-Dibromothiophene50100>100100
2,5-Dibromothiophene25505025
Tetrabromothiophene12.5252512.5

Structure-Activity Relationship (SAR) Insights:

  • The nature and position of the halogen substituent significantly influence the antimicrobial activity.

  • Iodine and bromine substitutions generally lead to better activity compared to chlorine.

  • Increasing the number of bromine substituents on the thiophene ring tends to enhance the antimicrobial potency, as seen with the superior activity of tetrabromothiophene.

  • These findings suggest that the introduction of bromine, as in 3-bromotetrahydrothiophene 1,1-dioxide, is a promising strategy for developing novel antimicrobial agents. The sulfone group in the starting material could further enhance the polarity and potential for hydrogen bonding, possibly leading to improved activity.

Experimental Protocol: Broth Microdilution Method for MIC Determination[2][3][4][5]

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.

Materials:

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism in the growth medium.

  • In a 96-well plate, prepare two-fold serial dilutions of the test compound in the growth medium.

  • Inoculate each well with the standardized microbial suspension.

  • Include positive (microorganism without compound) and negative (medium without microorganism) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

MIC_Determination_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Result Readout cluster_analysis Analysis A Prepare Standardized Microbial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at Appropriate Temperature C->D E Visual Inspection or OD Measurement D->E F Determine MIC E->F

III. Future Directions and Causality in Experimental Design

The presented data from related compound series strongly suggests that 3-Bromotetrahydrothiophene 1,1-dioxide is a highly promising starting material for the discovery of novel bioactive compounds. The rationale behind focusing on this starting material is twofold:

  • Chemical Tractability: The C-Br bond at the 3-position is activated by the electron-withdrawing sulfone group, making it susceptible to nucleophilic substitution. This allows for the facile introduction of a wide variety of functional groups and heterocyclic systems, enabling the rapid generation of a diverse chemical library for biological screening.

  • Pharmacological Potential of the Scaffold: The sulfolane core is polar and capable of forming hydrogen bonds, which can contribute to favorable interactions with biological targets. Its three-dimensional nature provides a rigid framework for the precise orientation of appended functional groups, which is critical for achieving high-affinity binding to target proteins.

Future research should focus on the systematic synthesis and biological evaluation of a library of compounds derived directly from 3-Bromotetrahydrothiophene 1,1-dioxide. This would involve reacting it with a diverse set of nucleophiles, such as amines, thiols, and phenols, bearing various pharmacophoric features. The resulting compounds should then be screened against a panel of cancer cell lines, bacterial and fungal strains, and a selection of relevant enzymes (e.g., kinases, proteases) to build a comprehensive structure-activity relationship profile. This systematic approach will be instrumental in identifying lead compounds for further optimization and development.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2019). Synthesis of Tetrahydrobenzo[b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 19(12), 1500-1512.
  • Saleh, T. S., Aboutabl, M. A., & El-Wahab, A. E. A. (2024). Preparation, Characterization and In Vitro Anticancer Activity of Sulforaphene-Loaded Solid Lipid Nanoparticles. Molecules, 29(1), 234.
  • Wuts, P. G. M. (2021). Hypervalent Bromine(III) Compounds: Synthesis, Applications, Prospects. Synlett, 32(17), 1667-1678.
  • Kumar, A., & Sharma, S. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications.
  • Kravchenko, I., & Kholodnyak, S. (2022). Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Current issues in pharmacy and medicine: science and practice, 15(4), 385-389.
  • Kossakowski, J., Krawiecka, M., Kuran, B., Stefańska, J., & Wolska, I. (2010).
  • Li, Y., Wang, Y., Zhang, Y., Chen, L., & Li, J. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Archiv der Pharmazie, 354(10), e2100147.
  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
  • Godovikova, T. I., Rakitin, O. A., Golova, S. P., Vozchikova, S. A., Povorin, M. V., & Khmel'nitskii, L. I. (1994). Synthesis and nucleophilic substitution reactions of 3,4-dinitrofuroxan. Chemistry of Heterocyclic Compounds, 30(4), 465-469.
  • Ananthan, S., Faaleolea, E. R., Goldman, R. C., & Scorneaux, B. (2012). Synthesis and anti-tubercular activity of 3-substituted benzo[b]thiophene-1,1-dioxides. Bioorganic & medicinal chemistry letters, 22(23), 7169-7173.
  • Forbes, B. A., Sahm, D. F., & Weissfeld, A. S. (2007). Bailey & Scott's diagnostic microbiology. Mosby Elsevier.
  • Anaissie, E. J., McGinnis, M. R., & Pfaller, M. A. (2009). Clinical mycology. Elsevier Health Sciences.
  • Hassan, A. S., Askar, A. A., Naglah, A. M., Al-Omar, M. A., & Amr, A. E. G. E. (2022).
  • Yeung, Y. Y. (2012).
  • Bagley, M. C., & Dale, J. W. (2014). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & biomolecular chemistry, 12(30), 5596-5606.
  • Li, Y., Wang, Y., Zhang, Y., Chen, L., & Li, J. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Archiv der Pharmazie, 354(10), 2100147.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Saleh, T. S., Aboutabl, M. A., & El-Wahab, A. E. A. (2024). Preparation, Characterization and In Vitro Anticancer Activity of Sulforaphene-Loaded Solid Lipid Nanoparticles. Molecules, 29(1), 234.
  • Yoshida, M., & Kita, Y. (2013). Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. Organic letters, 15(15), 4002-4005.
  • Han, T., Wang, Y., Li, H. L., Luo, X., & Deng, W. P. (2018). Synthesis of Polysubstituted 3-Aminothiophenes from Thioamides and Allenes via Tandem Thio-Michael Addition/Oxidative Annulation and 1,2-Sulfur Migration. The Journal of organic chemistry, 83(3), 1538-1542.
  • Kossakowski, J., Krawiecka, M., Kuran, B., Stefańska, J., & Wolska, I. (2010). Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives. Molecules (Basel, Switzerland), 15(7), 4737–4749.
  • CLSI. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition.
  • Mishra, R., Jha, K. K., Kumar, S., & Tomer, I. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
  • El-Gazzar, A. R. B. A., Nair, A. B., & Shah, J. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 27(19), 6539.
  • Lv, Z., Sheng, C., Zhang, Y., Wang, T., Feng, J., Sun, H., ... & Li, K. (2010). Synthesis and in vitro antifungal activities of new 3-substituted benzopyrone derivatives. Bioorganic & medicinal chemistry letters, 20(22), 6534-6537.
  • Riveira, M. J., & Tarselli, M. A. (2017). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 22(11), 1937.
  • Custodio, J. M. F., da Silva, G. N., de Oliveira, B. G., & de Lima, M. C. A. (2020). On the in silico and in vitro anticancer activity of sulfonamide chalcones: potential JNKK3 inhibitors. New Journal of Chemistry, 44(4), 1339-1353.
  • El-Sayed, M. A. A., & El-Sattar, N. E. A. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(19), 6625.
  • In vitro anticancer screening of synthesized compounds. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 3-Bromotetrahydrothiophene 1,1-Dioxide Derivatives: A Comparative Analysis for Drug Discovery

Introduction: Unlocking the Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the identification of versatile scaffolds that can be systematically modified to optimize biological activity is a c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of versatile scaffolds that can be systematically modified to optimize biological activity is a cornerstone of successful drug discovery. The tetrahydrothiophene 1,1-dioxide, or sulfolane, nucleus represents one such "privileged" scaffold. Its inherent properties—a conformationally flexible saturated ring combined with a polar, synthetically stable sulfone group—make it an attractive starting point for the design of novel therapeutics.[1] The sulfone moiety, with its strong dipole moment and ability to act as a hydrogen bond acceptor, provides a handle for potent interactions with biological targets, while the saturated core allows for precise three-dimensional positioning of pharmacophoric elements.

The strategic introduction of a bromine atom at the 3-position of this scaffold creates a molecule ripe with potential: 3-bromotetrahydrothiophene 1,1-dioxide . This guide will provide a comprehensive, comparative analysis of the structure-activity relationships (SAR) for derivatives of this core structure. As direct and extensive SAR studies on this specific parent compound are nascent, this guide will draw upon established principles from closely related and structurally analogous chemical series. By synthesizing data from studies on benzo[b]thiophene 1,1-dioxides and 3-aminotetrahydrothiophene 1,1-dioxides, we will construct a predictive SAR framework.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights to accelerate the design and evaluation of novel therapeutic agents based on this promising chemical entity. We will explore how modifications to this core can influence activity against key biological targets, such as those involved in cancer and inflammatory pathways, and provide detailed experimental protocols to empower further research.

The Core Architecture: Understanding the 3-Bromotetrahydrothiophene 1,1-Dioxide Scaffold

The therapeutic potential of any chemical series is fundamentally tied to the physicochemical properties of its core scaffold. The 3-bromotetrahydrothiophene 1,1-dioxide structure presents a unique combination of features that are highly advantageous in drug design.

The Tetrahydrothiophene 1,1-Dioxide (Sulfolane) Moiety:

  • Polarity and Stability: The sulfone group (SO₂) is a powerful dipole and hydrogen bond acceptor, capable of forming strong, directional interactions with amino acid residues in a protein's active site.[4] Chemically, it is exceptionally stable to a wide range of reaction conditions, including strong acids and bases, making it a robust component during multi-step syntheses.[4]

  • Conformational Flexibility: Unlike rigid aromatic systems, the saturated five-membered ring of the tetrahydrothiophene core can adopt various conformations (envelope, twist). This flexibility can be crucial for achieving an optimal fit within a binding pocket, a concept known as "induced fit."

  • Biological Precedent: The sulfone functional group is a key structural motif in numerous biologically active molecules, including anticancer, anti-HIV, and anti-inflammatory agents, validating its utility in medicinal chemistry.[1]

The Strategic Role of the 3-Bromo Substituent:

The introduction of a bromine atom is a well-established tactic in medicinal chemistry to fine-tune a molecule's properties.[5] Its role extends far beyond simply adding bulk.

  • Modulation of Physicochemical Properties: Bromine is a lipophilic atom, and its inclusion can enhance a compound's ability to cross cellular membranes, a critical factor for oral bioavailability and reaching intracellular targets.

  • Halogen Bonding: The bromine atom possesses a region of positive electrostatic potential on its outer surface, known as a "sigma-hole," which can engage in favorable, non-covalent interactions with electron-rich atoms like oxygen and nitrogen in a protein.[5] This "halogen bond" can significantly contribute to binding affinity and selectivity.

  • Metabolic Stability: The presence of a halogen can block sites of metabolism, preventing rapid degradation by metabolic enzymes (e.g., cytochrome P450s) and thereby increasing the drug's duration of action.[6]

  • Synthetic Handle: The carbon-bromine bond is a versatile functional group for synthetic chemists, readily participating in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of a wide array of substituents to explore the chemical space around the core scaffold.

The following diagram illustrates the key features of the 3-bromotetrahydrothiophene 1,1-dioxide scaffold that are pertinent to its potential as a pharmacophore.

cluster_scaffold 3-Bromotetrahydrothiophene 1,1-Dioxide Core cluster_properties Key Physicochemical & Medicinal Properties scaffold sulfone Sulfone Group (SO2) - Dipolar - H-bond acceptor - Chemically stable ring Saturated Ring - Conformational flexibility - 3D spatial orientation bromine 3-Bromo Substituent - Modulates lipophilicity - Halogen bonding potential - Synthetic handle

Caption: Key pharmacophoric features of the 3-bromotetrahydrothiophene 1,1-dioxide scaffold.

Comparative SAR Analysis: A Predictive Framework for Derivative Design

Given the limited direct SAR data for 3-bromotetrahydrothiophene 1,1-dioxide derivatives, we can construct a robust predictive model by analyzing the SAR of structurally related compound series that have been extensively studied. This comparative approach allows us to infer how modifications to our core scaffold are likely to impact biological activity.

Alternative 1: Derivatives as NRF2/ARE Pathway Activators

Rationale: A study on 3-aminotetrahydrothiophene 1,1-dioxides revealed their potential as non-electrophilic activators of the Antioxidant Response Element (ARE) pathway, a critical cellular defense mechanism against oxidative stress regulated by the transcription factor NRF2.[3] The core scaffold is clearly amenable to this activity. The key to their activity was the nature of the aminoalkyl moiety at the 3-position.[3] This provides a direct template for designing derivatives of our 3-bromo starting material, where the bromine is displaced by various nitrogen-containing substituents.

Hypothetical SAR:

  • The Sulfone is Essential: Systematic studies have confirmed that the sulfone linkage is indispensable for ARE-inducing activity in this class of compounds.[3] Therefore, this feature should be retained in all designed analogs.

  • Amino Linker: The presence of a nitrogen atom at the 3-position appears crucial for interacting with the NRF2/KEAP1 complex.

  • Substitution on the Amine: The nature of the substituent on the nitrogen atom is a key determinant of potency and efficacy. Fine-tuning of the aminoalkyl moiety is expected to yield the most significant gains in activity.[3]

Comparative Table of Hypothetical NRF2 Activators:

Compound IDR Group (at 3-position, replacing Br)Predicted NRF2 ActivationRationale for Predicted Activity
Ref-NH2 -NH₂LowA simple amino group may lack the necessary bulk or specific interactions to effectively disrupt the NRF2-KEAP1 protein-protein interaction.
HYPO-1 -NH-isobutylModerateBased on the direct analogue from the 3-amino series, this substitution provides a good starting point for activity.[3]
HYPO-2 -NH-CH₂-PhModerate to HighThe introduction of an aromatic ring could lead to additional π-stacking or hydrophobic interactions within the binding pocket.
HYPO-3 -NH-CH₂-(3,4-dichloro-Ph)HighHalogenated phenyl rings can enhance binding affinity through halogen bonding and increased lipophilicity, a strategy that proved successful in the reference series.[3]
HYPO-4 -N(Me)-isobutylLow to ModerateN-methylation may introduce steric hindrance or alter the hydrogen bonding capacity of the amine, potentially reducing activity.
Alternative 2: Derivatives as Anticancer Agents (e.g., STAT3 Inhibitors)

Rationale: Benzo[b]thiophene 1,1-dioxide derivatives have been successfully developed as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein that is abnormally activated in many cancers.[2][7] While these compounds feature a fused aromatic ring, the core thiophene 1,1-dioxide is the central pharmacophore. We can extrapolate that substitutions on the saturated ring of our scaffold could mimic the interactions of substituents on the benzo portion of these known inhibitors.

Hypothetical SAR:

  • Substitution at the 4-position: We hypothesize that introducing substituents at the 4-position of the 3-bromotetrahydrothiophene 1,1-dioxide core could be a viable strategy. This position is spatially analogous to positions on the fused benzene ring in the STAT3 inhibitor series.

  • Nature of the Substituent: The electronic and steric properties of the substituent will be critical. In the benzo[b]thiophene series, both electron-donating and electron-withdrawing groups have been shown to be effective, depending on the specific sub-series.

  • Displacement of Bromine: The 3-bromo group can be replaced with larger, more complex moieties that are designed to occupy specific pockets of the STAT3 SH2 domain, similar to the strategy employed in the development of benzo[b]thiophene 1,1-dioxide inhibitors.[2]

Comparative Table of Hypothetical Anticancer Derivatives:

Compound IDModification from 3-bromo parentPredicted Anticancer ActivityRationale for Predicted Activity
Ref-Br None (Parent Compound)LowThe parent compound is unlikely to have optimal interactions without further functionalization.
HYPO-5 4-hydroxy substitutionLow to ModerateA hydroxyl group could act as a hydrogen bond donor or acceptor, potentially improving binding affinity.
HYPO-6 4-phenyl substitutionModerateA phenyl group at the 4-position could occupy a hydrophobic pocket in the target protein, mimicking substituents on the benzo ring of known inhibitors.
HYPO-7 3-(4-aminophenyl) substitution (via Suzuki coupling)Moderate to HighReplacing the bromine with an aminophenyl group introduces a vector for further modification and potential hydrogen bonding interactions.
HYPO-8 3-(indole-5-yl) substitution (via Suzuki coupling)HighThe indole moiety is a well-known pharmacophore that can form multiple favorable interactions (H-bonding, π-stacking) within a protein active site, a common feature in kinase and protein-protein interaction inhibitors.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate the exploration of the SAR of this compound class, this section provides detailed, validated methodologies for the synthesis of a key intermediate and for a primary biological screening assay.

Synthesis of a Key Intermediate: trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide

This protocol describes the synthesis of a hydroxylated intermediate, which provides a handle for further functionalization at the 4-position, in addition to the bromine at the 3-position. The procedure is adapted from established methods for the bromohydroxylation of 2,5-dihydrothiophene-1,1-dioxide.[8]

Workflow Diagram for Synthesis:

start Start Materials: - 2,5-dihydrothiophene-1,1-dioxide - N-bromosuccinimide (NBS) - Water reaction Reaction: - Combine reactants in water - Heat at reflux (100°C) for 1 hour start->reaction cooldown Cooling & Crystallization: - Cool reaction mixture to room temperature reaction->cooldown filtration Isolation of Crude Product: - Collect crystals by suction filtration - Wash with ice-cold water cooldown->filtration recrystallization Purification: - Recrystallize from a minimum amount of hot water filtration->recrystallization final_product Final Product: - trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide recrystallization->final_product

Caption: Synthetic workflow for the preparation of a key intermediate.

Step-by-Step Methodology:

  • Reaction Setup: In a 25-mL round-bottom flask equipped with a magnetic stir bar, combine 2,5-dihydrothiophene-1,1-dioxide (1.2 g) and N-bromosuccinimide (NBS, 1.8 g).[8]

  • Solvent Addition: Add 2 mL of deionized water to the flask.

  • Reflux: Attach a reflux condenser and place the flask in a water bath on a magnetic stir plate. Heat the water bath to boiling and maintain a gentle reflux for 1 hour.[8]

  • Cooling and Crystallization: After 1 hour, remove the heat source and allow the flask to cool to room temperature. Crystals of the crude product should form upon cooling.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel. Wash the collected solid with a small amount of ice-cold water to remove water-soluble impurities.

  • Purification: Transfer the crude product to a clean flask. Add a minimal amount of hot water to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified crystals by suction filtration, wash with a small amount of ice-cold water, and allow them to air-dry.

Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques. The melting point of the purified product should be sharp and consistent with literature values. ¹H and ¹³C NMR spectroscopy will confirm the structure, showing characteristic shifts for the protons and carbons adjacent to the bromine and hydroxyl groups, and confirming the trans stereochemistry through analysis of coupling constants.

Biological Evaluation: ARE-Luciferase Reporter Assay for NRF2 Activation

This protocol describes a cell-based assay to quantify the activation of the NRF2/ARE pathway by test compounds. It is a robust and widely used method for screening potential NRF2 activators.

Step-by-Step Methodology:

  • Cell Culture: Culture HepG2-ARE-C8 cells (or another suitable reporter cell line) in DMEM supplemented with 10% fetal bovine serum and appropriate antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Seed the cells into a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells per well. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., sulforaphane).

  • Incubation: Return the plate to the incubator and incubate for 24 hours.

  • Lysis and Luciferase Measurement: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for your chosen luciferase assay system (e.g., Promega ONE-Glo™). Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luciferase signal of the compound-treated wells to the vehicle control wells. Plot the fold activation versus compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for half-maximal activation).

Trustworthiness of the Protocol: This assay includes both positive and negative controls to ensure its validity. The use of a stable reporter cell line provides consistency. By running the assay in triplicate and repeating it on different days, the reproducibility of the results can be confirmed. A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo®) should be run to ensure that the observed luciferase activity is not due to off-target toxic effects.

Conclusion and Future Perspectives

The 3-bromotetrahydrothiophene 1,1-dioxide scaffold is a promising starting point for the development of novel therapeutic agents. While direct SAR data for this specific series is still emerging, a comparative analysis of structurally related compounds provides a powerful predictive framework to guide future research. By leveraging the known SAR of 3-aminotetrahydrothiophene 1,1-dioxides and benzo[b]thiophene 1,1-dioxides, we can rationally design derivatives with a higher probability of success as NRF2 activators or anticancer agents.

The bromine atom at the 3-position is not merely a placeholder; it is a strategic tool that offers opportunities for halogen bonding, modulation of physicochemical properties, and, most importantly, serves as a versatile synthetic handle for the rapid generation of diverse chemical libraries. The experimental protocols provided in this guide offer a clear path for synthesizing and evaluating new derivatives.

Future efforts should focus on:

  • Synthesis and Screening: The synthesis and biological evaluation of the hypothetical compounds proposed in this guide to validate the predictive SAR models.

  • Exploration of Chemical Space: Utilizing the 3-bromo group in a variety of cross-coupling reactions to explore a wide range of substituents at this position.

  • Structural Biology: Obtaining co-crystal structures of active compounds with their biological targets to provide a molecular basis for the observed SAR and to guide further optimization.

By combining rational design, guided by the principles outlined in this comparative analysis, with robust synthetic and biological evaluation, the full therapeutic potential of the 3-bromotetrahydrothiophene 1,1-dioxide scaffold can be realized.

References

  • Li, Y., et al. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Chemical Biology & Drug Design. Available at: [Link]

  • Gielecińska, M., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. Available at: [Link]

  • Lv, M., et al. (2024). Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors. PubMed. Available at: [Link]

  • Kim, H., et al. (2021). Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. PubMed Central. Available at: [Link]

  • St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Available at: [Link]

  • Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. Available at: [Link]

  • Käärik, M., et al. (2020). Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Thiophenes and their Benzo Derivatives: Structure. Available at: [Link]

  • Organic Syntheses. (n.d.). 3-bromothiophene. Available at: [Link]

  • University of Dundee. (2023). Synthesis of new shogaol analogues as NRF2 activators and evaluation of their anti-inflammatory and antioxidant activities. Discovery Research Portal. Available at: [Link]

  • Venugopal, R., et al. (2017). Bioactive Compounds in Oxidative Stress-Mediated Diseases: Targeting the NRF2/ARE Signaling Pathway and Epigenetic Regulation. MDPI. Available at: [Link]

  • Wang, S., et al. (2023). Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. ACS Omega. Available at: [Link]

  • Google Patents. (n.d.). CN108929306B - Preparation method of 3-bromothiophene.
  • ResearchGate. (n.d.). Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents. Available at: [Link]

  • Semantic Scholar. (n.d.). Introducing bromine in the molecular structure as a good strategy to the drug design. Available at: [Link]

  • Ferreira, R. J., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. PubMed Central. Available at: [Link]

  • University of Torino. (2025). Improved Synthesis of 4-([2,2':5',2''-terthiophen]-3'-ylethynyl)-2,2'-bipyridine. AperTO - Archivio Istituzionale Open Access. Available at: [Link]

  • Organic Process Research & Development. (n.d.). Sulfolane: A Versatile Dipolar Aprotic Solvent. Available at: [Link]

  • ResearchGate. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Available at: [Link]

  • Canadian Journal of Microbiology. (n.d.). Sulfolane in contaminated sites: environmental toxicity and bioremediation technologies. Available at: [Link]

  • Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Available at: [Link]

  • Google Patents. (n.d.). WO2024047248A1 - Use of nrf2 activators for the treatment of cerebral small vessel disease.
  • MDPI. (n.d.). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. Available at: [Link]

  • Hindawi. (2019). Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Large-Scale Synthesis: A Cost-Benefit Analysis of 3-Bromotetrahydrothiophene 1,1-dioxide

For researchers and process chemists in drug development, the selection of a reagent for large-scale synthesis is a complex decision, balancing reactivity, cost, safety, and scalability. This guide provides an in-depth a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and process chemists in drug development, the selection of a reagent for large-scale synthesis is a complex decision, balancing reactivity, cost, safety, and scalability. This guide provides an in-depth analysis of 3-Bromotetrahydrothiophene 1,1-dioxide (also known as 3-Bromosulfolane), a specialized alkylating agent used to introduce the valuable sulfolane moiety into pharmaceutically active compounds. We will explore its primary application, weigh its costs and benefits against a plausible synthetic alternative, and provide the technical data required for an informed decision.

The Strategic Value of the Sulfolane Moiety

The tetrahydrothiophene 1,1-dioxide (sulfolane) ring is more than just a linker. Its inclusion in a drug candidate is a strategic decision aimed at optimizing physicochemical and pharmacokinetic properties. The sulfone group is a powerful hydrogen bond acceptor and is metabolically robust. The cyclic, saturated structure can act as a bioisostere for other ring systems, potentially improving properties like:

  • Solubility: The high polarity of the sulfone group can enhance the aqueous solubility of a parent molecule.

  • Metabolic Stability: The sulfur atom is in its highest oxidation state (S-VI), making it resistant to oxidative metabolism, a common pathway for drug degradation.[1]

  • Receptor Binding: The sulfone oxygens can form crucial hydrogen bonds with target proteins, increasing binding affinity and potency.[2]

  • Physicochemical Properties: The sulfolane moiety can modulate lipophilicity (LogP) and polar surface area (PSA), key parameters in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

Given these benefits, an efficient method for its introduction is critical. 3-Bromotetrahydrothiophene 1,1-dioxide presents itself as a direct, single-step solution for this synthetic challenge.

Core Application: N-Alkylation in Pharmaceutical Synthesis

A primary industrial application of 3-Bromotetrahydrothiophene 1,1-dioxide is as an electrophile in nucleophilic substitution reactions, particularly the N-alkylation of heterocyclic amines.[4] A documented example is in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a class of oncology drugs.

In this context, the reagent provides a direct route to attach the sulfolane ring to a core scaffold, a transformation that is often a key step in the synthesis of the final active pharmaceutical ingredient (API).

Comparative Analysis: The Direct vs. The Convergent Approach

The central question for a process chemist is whether to use a single, specialized, and potentially expensive reagent like 3-Bromotetrahydrothiophene 1,1-dioxide or to achieve the same outcome through a multi-step sequence using cheaper, commodity chemicals.

ParameterMethod A: Direct Alkylation (Using 3-Bromotetrahydrothiophene 1,1-dioxide)Method B: Multi-Step Synthesis (Hypothetical Convergent Approach)
Process Steps 13 (Alkylation, Cyclization, Oxidation)
Raw Materials API Scaffold, 3-Bromotetrahydrothiophene 1,1-dioxide, Base, SolventAPI Scaffold, 1,2-Dibromoethane, Sodium Sulfide (Na₂S), Oxidizing Agent (e.g., H₂O₂), Base, Solvents
Reagent Cost High (Specialized Reagent)Low (Commodity Chemicals)
Process Complexity LowHigh
Overall Yield High (Typically one high-yielding step)Moderate (Product of three individual step yields)
Cycle Time ShortLong
Waste Stream Used solvent, inorganic bromide salts.Used solvents from 3 steps, bromide salts, sulfide waste, spent oxidant. More complex stream.
Safety Hazards Handling of a reactive alkyl bromide.Handling of a reactive alkyl bromide, toxic and odorous sodium sulfide, and a strong oxidizing agent.
In-Depth Cost-Benefit Breakdown

The primary driver for seeking alternatives is the upfront cost of 3-Bromotetrahydrothiophene 1,1-dioxide. Its synthesis requires the functionalization of sulfolane, a bulk chemical, which adds significant cost compared to commodity materials like 1,2-dibromoethane.[5] For large-scale campaigns where tons of material are required, the procurement cost of a specialized reagent can be a major factor in the final cost of goods for an API.

While the per-kilogram cost of the reagent is high, a comprehensive analysis reveals significant downstream benefits that often justify its use.

  • Process Efficiency and Yield: A single, high-yielding step is vastly more efficient than a three-step process. If the direct alkylation proceeds in 85% yield, a three-step sequence where each step yields 90% would result in an overall yield of only 73% (0.9 * 0.9 * 0.9). This 12% difference in yield means significantly more starting material is required to produce the same amount of final product, eroding the initial cost savings from cheaper reagents.

  • Reduced Cycle Time: A single reaction, workup, and purification is significantly faster than performing three separate transformations. In a manufacturing setting, reactor time is a critical cost component. A shorter cycle time increases plant throughput and reduces operational costs (labor, energy, overhead).

  • Simplified Purification & Waste Management: The direct approach generates a simpler waste stream, primarily consisting of the solvent and an inorganic bromide salt. The multi-step alternative produces multiple, more complex waste streams, including hazardous sulfide waste and spent oxidant, which can be costly to treat and dispose of in an environmentally compliant manner.

  • Predictability and Robustness: A single, well-defined step is often easier to control and validate than a multi-step sequence where impurities can be generated at each stage and carried forward, complicating final purification.

Experimental Protocols & Workflows

To provide a practical comparison, we present a detailed protocol for the direct N-alkylation and a representative protocol for a plausible multi-step alternative.

This protocol is based on methodologies described in the synthesis of heterocyclic inhibitors.

Objective: To N-alkylate a heterocyclic amine (Het-NH) with 3-Bromotetrahydrothiophene 1,1-dioxide.

Materials:

  • Heterocyclic Amine (Het-NH) (1.0 eq)

  • 3-Bromotetrahydrothiophene 1,1-dioxide (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF) (5-10 vol)

Procedure:

  • Charge a suitable, clean, and dry reactor with the heterocyclic amine (Het-NH) and the chosen solvent (e.g., Acetonitrile).

  • Begin agitation and add the base (e.g., K₂CO₃).

  • Add 3-Bromotetrahydrothiophene 1,1-dioxide to the mixture.

  • Heat the reaction mixture to a target temperature (e.g., 80-90 °C) and hold until reaction completion is confirmed by in-process control (IPC) such as HPLC or UPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting crude material can be purified by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Heptane) or by column chromatography for higher purity.

Diagram: Direct vs. Multi-Step Synthesis Workflow

The following diagram illustrates the significant difference in process complexity between the two approaches.

G cluster_0 Method A: Direct Alkylation cluster_1 Method B: Multi-Step Synthesis A_start Het-NH + 3-Bromosulfolane A_react N-Alkylation (1 Step) A_start->A_react A_product Final Product A_react->A_product B_start Het-NH + 1,2-Dibromoethane B_react1 Step 1: Alkylation B_start->B_react1 B_inter1 Intermediate 1 (Bromoethyl amine) B_react1->B_inter1 B_react2 Step 2: Cyclization (Na2S) B_inter1->B_react2 B_inter2 Intermediate 2 (Thiolane) B_react2->B_inter2 B_react3 Step 3: Oxidation (H2O2) B_inter2->B_react3 B_product Final Product B_react3->B_product

Caption: Workflow comparison: Direct (Method A) vs. Multi-Step (Method B).

This hypothetical protocol outlines the steps required to achieve the same product without the specialized reagent.

Step 2a: N-Alkylation with 1,2-Dibromoethane

  • React the heterocyclic amine (Het-NH) with an excess of 1,2-dibromoethane using a non-nucleophilic base like DIPEA in a solvent such as THF. Purify to obtain the N-(2-bromoethyl) intermediate.

Step 2b: Thiolane Ring Formation

  • Dissolve the N-(2-bromoethyl) intermediate in an alcohol solvent (e.g., ethanol).

  • Add sodium sulfide (Na₂S) and heat the mixture under reflux to induce cyclization via intramolecular nucleophilic substitution. Purify to isolate the N-substituted thiolane derivative.

Step 2c: Oxidation to Sulfone

  • Dissolve the thiolane derivative in a suitable solvent like acetic acid or methanol.

  • Carefully add an oxidizing agent, such as hydrogen peroxide (30% aq.), portion-wise while controlling the temperature to manage the exotherm.

  • After the reaction is complete, perform a workup and purify to obtain the final product.

The causality behind these choices involves using cheap, bifunctional building blocks. However, each step introduces its own challenges: controlling the dialkylation in Step 2a, handling the odorous and toxic sulfide in Step 2b, and managing the highly exothermic oxidation in Step 2c.

Large-Scale Safety & Handling Considerations

Handling alkyl bromides like 3-Bromotetrahydrothiophene 1,1-dioxide on an industrial scale requires stringent safety protocols.

  • Engineering Controls: All operations must be conducted in a well-ventilated area, preferably within a contained system or a chemical fume hood to prevent inhalation of vapors.[6]

  • Personal Protective Equipment (PPE): Standard PPE includes chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and chemical-resistant clothing.[6]

  • Reactivity Hazards: As an alkylating agent, it is reactive and should be stored away from strong oxidizing agents, bases, and metals.[7] Accidental contact can cause skin and eye irritation or burns.

  • Static Discharge: When transferring solvents and reagents on a large scale, equipment must be properly grounded to prevent ignition of flammable vapors by static electricity.[7]

  • Spill & Emergency Response: An emergency plan must be in place, with access to spill kits containing appropriate absorbent materials and personnel trained in handling reactive chemical spills.

Diagram: Decision Logic for Reagent Selection

This diagram outlines the thought process for a process chemist when choosing between the two synthetic strategies.

DecisionTree start Select Synthesis Strategy for Attaching Sulfolane Moiety dev_stage Is the project in early development (speed is key)? start->dev_stage cost_focus Is raw material cost the primary driver? method_A Choose Method A: Direct Alkylation with 3-Bromosulfolane cost_focus->method_A No (Process efficiency & yield are prioritized) method_B Choose Method B: Multi-Step Synthesis cost_focus->method_B Yes dev_stage->cost_focus No dev_stage->method_A Yes

Caption: Decision framework for synthesis strategy selection.

Conclusion and Recommendation

The cost-benefit analysis of 3-Bromotetrahydrothiophene 1,1-dioxide is a classic case of "pay now or pay later."

  • For early-stage drug development, clinical trials, and speed-to-market priorities: The direct alkylation approach (Method A) is unequivocally superior. Its simplicity, high yield, and rapid execution allow for the quick production of API, which is paramount when timelines are critical. The higher reagent cost is offset by savings in labor, development time, and plant occupancy.

  • For late-stage, commercial-scale manufacturing of a blockbuster drug: The decision becomes more nuanced. If the cost of 3-Bromotetrahydrothiophene 1,1-dioxide remains prohibitively high, significant resources may be invested in optimizing the multi-step synthesis (Method B) to maximize the yield of each step and streamline the process. However, the inherent advantages of the direct route in terms of robustness, quality control, and waste management often mean it remains the preferred method even at scale, provided a secure and reasonably priced supply chain for the reagent can be established.

Ultimately, 3-Bromotetrahydrothiophene 1,1-dioxide is a powerful enabling reagent. Its primary benefit lies not in its own price, but in the efficiency and value it creates in the overall synthesis of complex, high-value molecules.

References

  • Wikipedia. (n.d.). Sulfolane. Retrieved January 25, 2026, from [Link]

  • Lanxess. (2017, March). Product Safety Assessment: Alkyl Bromides. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical and physical properties of sulfolane. Retrieved January 25, 2026, from [Link]

  • Bolla, M., & Tilstam, U. (2021). Sulfilimines: An Underexplored Bioisostere for Drug Design? ACS Medicinal Chemistry Letters.
  • Wang, L., et al. (2014). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8]naphthyrin-5(6H)-one. National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Cacciola, N. A., et al. (2022). Buffalo Milk Whey Activates Necroptosis and Apoptosis in a Xenograft Model of Colorectal Cancer. MDPI. Retrieved January 25, 2026, from [Link]

  • Mathews, J. M., et al. (2019). Toxicokinetics and bioavailability of sulfolane, a ground water contaminant, following oral and intravenous administration in rodents: a dose, species, and sex comparison. National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Cacciola, N. A., et al. (2022). Buffalo Milk Whey Activates Necroptosis and Apoptosis in a Xenograft Model of Colorectal Cancer. ResearchGate. Retrieved January 25, 2026, from [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved January 25, 2026, from [Link]

  • MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Potential bioisosteres for sulfones and sulfonamides, examples of bioactive sulfonimidamides, and current strategies for the synthesis of sulfonimidamides. Retrieved January 25, 2026, from [Link]

  • Google Patents. (n.d.). Compositions and methods for mass spectometry.
  • SlideShare. (2012, May 7). Application of Bioisosteres in Drug Design. Retrieved January 25, 2026, from [Link]

  • Cacciola, N. A., et al. (2023). Chemopreventive effect of a milk whey by-product derived from Buffalo (Bubalus bubalis) in protecting from colorectal carcinogenesis. National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Cacciola, N. A., et al. (2023). Chemopreventive effect of a milk whey by-product derived from Buffalo (Bubalus bubalis) in protecting from colorectal carcinogenesis. ResearchGate. Retrieved January 25, 2026, from [Link]

  • Occupational Safety and Health Administration. (n.d.). Bromine. Retrieved January 25, 2026, from [Link]

  • Liu, R., et al. (2014). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Lomaka, A., et al. (2022). Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary - Allyl Bromide. Retrieved January 25, 2026, from [Link]

  • Mathews, J. M., et al. (2019). Toxicokinetics and bioavailability of sulfolane, a ground water contaminant, following oral and intravenous administration in rodents: A dose, species, and sex comparison. PubMed. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Teaching an old N-alkylation new tricks: from SN1 and SN2 N-alkylation to radical enantioconvergent N-alkylation. Retrieved January 25, 2026, from [Link]

  • Zhang, G., & Min, Z. (2019). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. PubMed. Retrieved January 25, 2026, from [Link]

  • ChemSrc. (n.d.). 3-Sulfolene (77-79-2). Retrieved January 25, 2026, from [Link]

Sources

Comparative

spectroscopic analysis to confirm the structure of 3-Bromotetrahydrothiophene 1,1-dioxide products

For Immediate Release A Definitive Guide to the Spectroscopic Analysis of 3-Bromotetrahydrothiophene 1,1-dioxide and its Alternatives for Researchers, Scientists, and Drug Development Professionals. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Definitive Guide to the Spectroscopic Analysis of 3-Bromotetrahydrothiophene 1,1-dioxide and its Alternatives for Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth analysis of spectroscopic techniques to confirm the structure of 3-Bromotetrahydrothiophene 1,1-dioxide, outlines potential challenges in characterization, and compares its profile with relevant isomers and alternative compounds.

Introduction

3-Bromotetrahydrothiophene 1,1-dioxide, a derivative of sulfolane, is a valuable building block in medicinal chemistry and materials science. The precise placement of the bromine atom on the tetrahydrothiophene 1,1-dioxide scaffold is crucial for its intended reactivity and biological activity. Ambiguity in its structure, particularly the potential for isomeric impurities such as 2-Bromotetrahydrothiophene 1,1-dioxide, can lead to unpredictable outcomes in multi-step syntheses and biological assays. Therefore, rigorous spectroscopic analysis is paramount to confirm the structural integrity of the desired product.

This guide details the application of key spectroscopic techniques—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous structural elucidation of 3-Bromotetrahydrothiophene 1,1-dioxide. We will explore the expected spectral data for the target molecule, compare it with its 2-bromo isomer and the parent sulfolane, and discuss how to interpret these data to ensure the purity and correct structure of the synthesized compound. Furthermore, we will touch upon alternative chemical entities that can be employed in similar applications.

Spectroscopic Characterization Workflow

A multi-faceted spectroscopic approach is essential for the definitive structural confirmation of 3-Bromotetrahydrothiophene 1,1-dioxide. Each technique provides a unique piece of the structural puzzle, and their combined application provides a self-validating system for analysis.

Caption: Workflow for the synthesis and structural confirmation of 3-Bromotetrahydrothiophene 1,1-dioxide.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful first-line technique for determining the proton environment in a molecule. The chemical shift, splitting pattern (multiplicity), and integration of the signals provide detailed information about the connectivity of protons.

Predicted ¹H NMR Data:

Due to the lack of readily available experimental spectra for 3-Bromotetrahydrothiophene 1,1-dioxide and its 2-bromo isomer, the following chemical shifts are predicted based on the analysis of sulfolane and the known effects of bromine substitution.

CompoundProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
3-Bromotetrahydrothiophene 1,1-dioxide H3~4.5 - 4.8Multiplet (dd)1H
H2, H5 (cis to Br)~3.2 - 3.5Multiplet2H
H2, H5 (trans to Br)~3.0 - 3.3Multiplet2H
H4~2.3 - 2.6Multiplet2H
2-Bromotetrahydrothiophene 1,1-dioxide H2~4.6 - 4.9Multiplet (dd)1H
H3~2.4 - 2.7Multiplet2H
H4~2.1 - 2.4Multiplet2H
H5~3.1 - 3.4Multiplet2H
Tetrahydrothiophene 1,1-dioxide (Sulfolane) H2, H5~3.0Triplet4H
H3, H4~2.2Triplet4H

Interpretation and Comparison:

  • 3-Bromotetrahydrothiophene 1,1-dioxide: The key differentiating feature is the downfield shift of the single proton on the carbon bearing the bromine (H3). This proton will appear as a multiplet due to coupling with the adjacent methylene protons. The protons on the carbons adjacent to the sulfone group (H2 and H5) will also be deshielded.

  • 2-Bromotetrahydrothiophene 1,1-dioxide (Isomeric Impurity): In this isomer, the proton on the carbon with the bromine (H2) is adjacent to the sulfone group, which would lead to a significant downfield shift, potentially even further downfield than the H3 proton in the desired product. The symmetry of the molecule is broken, leading to more complex splitting patterns for all protons compared to sulfolane.

  • Tetrahydrothiophene 1,1-dioxide (Starting Material/Impurity): The parent sulfolane has a simple, symmetrical spectrum with two triplets, representing the four protons at the 2 and 5 positions and the four protons at the 3 and 4 positions.[1] The presence of these two distinct triplets would indicate contamination with unreacted starting material.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is sensitive to its electronic environment.

Predicted ¹³C NMR Data:

CompoundCarbonPredicted Chemical Shift (ppm)
3-Bromotetrahydrothiophene 1,1-dioxide C3~45 - 55
C2, C5~50 - 60
C4~25 - 35
2-Bromotetrahydrothiophene 1,1-dioxide C2~55 - 65
C5~50 - 60
C3~30 - 40
C4~20 - 30
Tetrahydrothiophene 1,1-dioxide (Sulfolane) [1]C2, C5~52
C3, C4~23

Interpretation and Comparison:

  • 3-Bromotetrahydrothiophene 1,1-dioxide: The carbon directly attached to the bromine (C3) will be significantly shifted. The two carbons adjacent to the sulfone group (C2 and C5) will also appear in a distinct region.

  • 2-Bromotetrahydrothiophene 1,1-dioxide: The carbon bearing the bromine (C2) is also adjacent to the sulfone, leading to a downfield shift. The key to distinguishing the isomers lies in the number and chemical shifts of the other signals. The 2-bromo isomer will have four distinct carbon signals, while the 3-bromo isomer, due to symmetry, might show only three if the C2 and C5 carbons are chemically equivalent.

  • Tetrahydrothiophene 1,1-dioxide: The parent sulfolane will show only two signals in its ¹³C NMR spectrum due to its high symmetry.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The sulfone group and the carbon-bromine bond have characteristic absorption bands.

Expected IR Absorptions:

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
S=O stretch (asymmetric)1350 - 1300Strong
S=O stretch (symmetric)1160 - 1120Strong
C-H stretch (alkane)2990 - 2850Medium-Strong
C-Br stretch600 - 500Medium-Strong

Interpretation and Comparison:

The most prominent features in the IR spectrum of 3-Bromotetrahydrothiophene 1,1-dioxide will be the strong absorptions corresponding to the asymmetric and symmetric stretching of the sulfone group. The presence of a band in the 600-500 cm⁻¹ region is indicative of the C-Br bond. While the parent sulfolane will also show the characteristic sulfone and C-H stretches, the absence of the C-Br absorption would be a clear differentiator. The 2-bromo isomer would have a very similar IR spectrum, making it difficult to distinguish from the 3-bromo isomer by this method alone.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Mass Spectrum Fragmentation:

For 3-Bromotetrahydrothiophene 1,1-dioxide (C₄H₇BrO₂S), the molecular weight is approximately 213.93 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M+ and M+2) of almost equal intensity, separated by 2 m/z units.

Key Fragmentation Pathways:

  • Loss of Bromine: A common fragmentation pathway for organobromine compounds is the loss of the bromine radical, leading to a fragment ion at m/z [M-Br]⁺.[2]

  • Loss of SO₂: The sulfone group can be lost as sulfur dioxide (SO₂), resulting in a fragment at m/z [M-SO₂]⁺.

  • Ring Cleavage: The tetrahydrothiophene ring can undergo fragmentation, leading to smaller charged species.

Mass_Spec_Fragmentation M [C₄H₇BrO₂S]⁺˙ (M⁺, M+2) M_minus_Br [C₄H₇O₂S]⁺ M->M_minus_Br - Br• M_minus_SO2 [C₄H₇Br]⁺˙ M->M_minus_SO2 - SO₂ Further_Fragments Further Fragments M_minus_Br->Further_Fragments M_minus_SO2->Further_Fragments

Caption: Predicted major fragmentation pathways for 3-Bromotetrahydrothiophene 1,1-dioxide in mass spectrometry.

Comparison with Alternatives:

  • 2-Bromotetrahydrothiophene 1,1-dioxide: This isomer will have the same molecular weight and will also exhibit the characteristic M+ and M+2 isotope pattern. The fragmentation pattern is expected to be very similar, making it challenging to distinguish from the 3-bromo isomer by mass spectrometry alone.

  • Tetrahydrothiophene 1,1-dioxide: The parent sulfolane will have a molecular ion peak at m/z 120 and will not show the 1:1 isotopic pattern for bromine. Its fragmentation will primarily involve the loss of SO₂.[1]

Comparison with Alternative Reagents

In drug development, the choice of a building block like 3-Bromotetrahydrothiophene 1,1-dioxide is often dictated by its reactivity and the desired properties of the final molecule. Several classes of compounds can be considered as alternatives, depending on the specific application.

Class of CompoundStructural FeaturesPotential Applications in Drug DevelopmentSpectroscopic Differentiation
Other Halogenated Sulfolanes Contains other halogens (Cl, F, I) at various positions.Fine-tuning of electronic properties and reactivity.MS: Different isotopic patterns for Cl; different molecular weights for F and I. NMR: Different chemical shifts due to varying electronegativity.
Functionalized Thiophenes Aromatic thiophene ring with various substituents.Precursors for a wide range of biologically active compounds, including anti-inflammatory and anti-cancer agents.[3]¹H & ¹³C NMR: Aromatic proton and carbon signals in the downfield region (~6.5-8.5 ppm for ¹H, ~110-150 ppm for ¹³C). IR: C=C stretching bands in the aromatic region.
Open-Chain Sulfones Acyclic sulfone-containing molecules.Can mimic the electronic properties of the sulfolane core while offering greater conformational flexibility.NMR & IR: Absence of the constraints of a five-membered ring will lead to different chemical shifts and vibrational frequencies.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 400 or 500 MHz spectrometer, 32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 100 or 125 MHz, >1024 scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

  • Data Acquisition:

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Impact (EI) or Electrospray Ionization (ESI). For EI, a direct insertion probe or a GC-MS system can be used.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

    • Observe the molecular ion region carefully for the characteristic bromine isotope pattern.

Conclusion

The structural confirmation of 3-Bromotetrahydrothiophene 1,1-dioxide requires a synergistic application of multiple spectroscopic techniques. While ¹H and ¹³C NMR are the most powerful tools for distinguishing between the desired product and its 2-bromo isomer, IR and Mass Spectrometry provide crucial confirmation of the presence of the key functional groups and the overall molecular formula. By carefully analyzing the data from each of these methods and comparing it to the expected values and the spectra of potential impurities, researchers can ensure the structural integrity of this important synthetic building block, thereby guaranteeing the reliability and reproducibility of their downstream applications in drug discovery and materials science.

References

  • St. Olaf College. Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. [Link]

  • Thakur, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • PubChem. Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide. [Link]

  • PubChem. 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. [Link]

  • NIST. Thiophene, tetrahydro-, 1,1-dioxide. [Link]

  • Cheméo. Chemical Properties of Thiophene, tetrahydro-, 1,1-dioxide (CAS 126-33-0). [Link]

  • ResearchGate. Infrared Spectra of Sulfones and Related Compounds. [Link]

  • RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • MDPI. A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. [Link]

  • Taylor & Francis Online. Sulfolane – Knowledge and References. [Link]

  • ResearchGate. Fig. Selected biologically active sulfolane-containing molecules. [Link]

  • MDPI. Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents. [Link]

  • PubChem. 2-Bromothiophene. [Link]

  • NMRdb.org. Predict 1H proton NMR spectra. [Link]

  • YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

  • Chemaxon. NMR Predictor. [Link]

  • Royal Society of Chemistry. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

  • Chemistry LibreTexts. Interpreting Infrared Spectra. [Link]

  • Wiley Online Library. Supporting Information. [Link]

  • Doc Brown's Chemistry. Interpreting the fragmentation pattern of the mass spectrum of 1,1-dibromoethane. [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

  • ResearchGate. Complete analysis of the 1H nmr spectrum of tetrahydrothiophene. [Link]

  • Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

  • MDPI. DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. [Link]

  • University of Rochester Department of Chemistry. Solvent: sulfolane. [Link]

  • PMC. Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. [Link]

  • University of California, Irvine. Table of Characteristic IR Absorptions. [Link]

  • ResearchGate. Spectroscopic analysis of allophane and imogolite samples with variable Fe abundance for characterizing the poorly crystalline components on Mars. [Link]

Sources

Safety & Regulatory Compliance

Safety

Essential Safety and Operational Guide: Handling 3-Bromotetrahydrothiophene 1,1-dioxide

Senior Application Scientist's Note: This guide provides essential safety and logistical information for handling 3-Bromotetrahydrothiophene 1,1-dioxide, also known as 3-Bromosulfolane. It is imperative to note that a sp...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist's Note: This guide provides essential safety and logistical information for handling 3-Bromotetrahydrothiophene 1,1-dioxide, also known as 3-Bromosulfolane. It is imperative to note that a specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. The following guidance is synthesized from data on structurally similar compounds, including 3,4-dibromotetrahydrothiophene 1,1-dioxide, and general principles for handling halogenated organic compounds and sulfolane derivatives. This document is intended to supplement, not replace, a substance-specific SDS. Researchers must obtain and meticulously follow the SDS for 3-Bromotetrahydrothiophene 1,1-dioxide from their supplier before commencing any work.

Immediate Safety Briefing: Hazard Profile and Core Precautions

Based on the analysis of related chemical structures, 3-Bromotetrahydrothiophene 1,1-dioxide should be handled as a substance with the potential for significant health hazards. The presence of a bromine atom and the sulfone group suggests potential toxicity and irritant properties.

Anticipated Hazards:

  • Acute Toxicity (Oral): Related compounds are classified as toxic if swallowed[1].

  • Serious Eye Damage/Irritation: Can be expected to cause serious eye irritation or damage[1][2].

  • Skin Irritation: May cause skin irritation upon contact[3].

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation[4].

Core Directive: Always handle 3-Bromotetrahydrothiophene 1,1-dioxide within a certified chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible[5].

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table outlines the recommended PPE based on the hazards of analogous compounds.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene). Inspect for tears or holes before each use. Use proper glove removal technique to avoid skin contact.To prevent dermal absorption, as brominated organic compounds can be harmful upon skin contact[3]. The integrity of gloves is paramount for effective protection.
Eye Protection Chemical safety goggles with side shields, conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn if there is a splash hazard.To protect against splashes and aerosols that can cause serious eye damage[1][6].
Body Protection A flame-retardant lab coat. For larger quantities or in case of a significant spill, impervious clothing or a chemical-resistant apron should be worn.To protect the skin from accidental contact and contamination[6][7].
Respiratory A NIOSH/MSHA-approved respirator may be necessary if engineering controls are insufficient or during emergency situations. Consult your institution's safety officer.To prevent inhalation of dust or vapors, which may be harmful[8][9]. Work within a fume hood is the primary means of respiratory protection.

Step-by-Step Handling Protocol

Adherence to a strict protocol minimizes the risk of exposure and ensures the integrity of the experiment.

Preparation:

  • SDS Review: Before any work begins, obtain and thoroughly read the supplier-specific SDS for 3-Bromotetrahydrothiophene 1,1-dioxide.

  • Designated Area: Demarcate a specific area within a chemical fume hood for the handling of this compound[10].

  • Gather Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily available.

Handling:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to contain any dust or vapors[3][4].

  • Avoid Inhalation and Contact: Consciously avoid breathing any dust or vapors and prevent any contact with skin or eyes[1].

  • Container Management: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[3][8].

Post-Handling:

  • Decontamination: Thoroughly clean the work area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • Doff PPE: Remove PPE carefully, avoiding contamination of skin and clothing.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[6].

Emergency and Disposal Plan

Spill Response Workflow:

Spill_Response cluster_ImmediateActions Immediate Actions cluster_Assessment Assess the Spill cluster_Response Spill Cleanup Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Size & Hazard (Consult SDS) Alert->Assess SmallSpill Small Spill: Use Chemical Spill Kit Assess->SmallSpill Small & Controllable LargeSpill Large Spill: Contact Emergency Response Assess->LargeSpill Large or Uncontrolled Cleanup Absorb with Inert Material SmallSpill->Cleanup Collect Collect into a Labeled Waste Container Cleanup->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate

Caption: Workflow for responding to a chemical spill.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[11].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[11].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[12].

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[12].

Waste Disposal:

  • Classification: All waste containing 3-Bromotetrahydrothiophene 1,1-dioxide should be considered hazardous waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste[13].

  • Disposal Route: The material should be disposed of through a licensed chemical destruction facility, potentially via controlled incineration with flue gas scrubbing to manage the resulting hydrogen bromide[6][14]. Do not dispose of it down the drain[6].

References

  • PubChem. (n.d.). 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. National Center for Biotechnology Information. Retrieved from [Link]

  • Vanderbilt University. (2023, February). Halogenated Solvents Standard Operating Procedure. Retrieved from [Link]

  • Alaska Department of Environmental Conservation. (2010, May 14). Appendix A: Material Safety Data Sheet - Sulfolane. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Acros PharnaTech Limited. (2018, August 20). Safety Data Sheet: 3,4-dibromothiolane 1,1-dioxide. Retrieved from [Link]

  • Chemtalk. (2008, October 20). Bromine water - disposal. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]

  • Muby Chemicals. (n.d.). Sulfolane Anhydrous or Sulpholane Anhydrous or Tetramethylene Sulfone or Tetrahydrothiophene 1,1-dioxide, Tetramethylene Sulfone Manufacturers, with SDS GHS MSDS Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • PubMed. (n.d.). Bromine in waste incineration: partitioning and influence on metal volatilisation. Retrieved from [Link]

  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromotetrahydrothiophene 1,1-dioxide
Reactant of Route 2
3-Bromotetrahydrothiophene 1,1-dioxide
© Copyright 2026 BenchChem. All Rights Reserved.